molecular formula C9H6N4 B8661173 5-(1H-imidazol-1-yl)picolinonitrile CAS No. 1301214-64-1

5-(1H-imidazol-1-yl)picolinonitrile

Cat. No.: B8661173
CAS No.: 1301214-64-1
M. Wt: 170.17 g/mol
InChI Key: LTRNJZBPLZVLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-Imidazol-1-yl)picolinonitrile is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery research. This molecule features a picolinonitrile scaffold substituted with a 1H-imidazolyl group, a structural motif prevalent in biologically active compounds. The imidazole ring is a known pharmacophore found in various therapeutic agents, such as antifungal drugs and antihypertensive medications . Compounds containing an imidazole ring fused with pyridine derivatives have been investigated as potential inhibitors of protein-protein interactions, for instance, in the development of novel anti-HIV therapeutics targeting the Vpu and BST-2 protein interaction . The nitrile group on the pyridine ring offers a synthetic handle for further functionalization, allowing researchers to synthesize a diverse array of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. As a key intermediate, 5-(1H-Imidazol-1-yl)picolinonitrile is strictly for research applications in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, referring to its specific Material Safety Data Sheet (MSDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1301214-64-1

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

5-imidazol-1-ylpyridine-2-carbonitrile

InChI

InChI=1S/C9H6N4/c10-5-8-1-2-9(6-12-8)13-4-3-11-7-13/h1-4,6-7H

InChI Key

LTRNJZBPLZVLHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N2C=CN=C2)C#N

Origin of Product

United States

Foundational & Exploratory

Physicochemical and Pharmacodynamic Profiling of 5-(1H-imidazol-1-yl)picolinonitrile: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

5-(1H-imidazol-1-yl)picolinonitrile (Chemical Formula: C9H6N4) is a highly specialized heterocyclic intermediate that serves as a critical building block in modern medicinal chemistry. Structurally, it consists of a pyridine ring substituted with a nitrile group at the C2 position and an imidazole ring at the C5 position.

The strategic placement of these functional groups creates a unique electronic push-pull environment. The electron-deficient picolinonitrile core acts as a rigid, metabolically stable scaffold, while the imidazole ring serves as a potent pharmacophore, frequently utilized to coordinate with metalloenzymes such as Cytochrome P450 (CYP) or to act as a hinge-binding motif in kinase inhibitors. This whitepaper details the physicochemical properties, synthetic methodologies, and analytical frameworks required to effectively leverage this molecule in drug development.

Electronic Effects and Physicochemical Properties

To understand the behavior of 5-(1H-imidazol-1-yl)picolinonitrile in biological and synthetic systems, one must analyze the causality behind its physicochemical metrics. The strong electron-withdrawing nature of the nitrile group (-C≡N) exerts a powerful inductive and resonance effect across the pyridine ring. This electron depletion is transmitted to the N1-linked imidazole, fundamentally altering its basicity.

According to foundational principles of heterocyclic chemistry[1], an unsubstituted imidazole typically exhibits a pKa of ~7.0 at the N3 position. However, the electron-withdrawing picolinonitrile core significantly lowers this pKa to an estimated 4.5–5.5. The causality here is critical for drug design: because the pKa is shifted below physiological pH (7.4), the imidazole N3 remains largely unprotonated in vivo. This ensures that the lone pair on the nitrogen is fully available to form coordinate covalent bonds with target metal ions (e.g., heme iron), rather than being sequestered by protons in the aqueous environment.

Table 1: Physicochemical Profile
PropertyValueCausality / Pharmacological Implication
Molecular Weight 170.17 g/mol Highly ligand-efficient; leaves an ample molecular weight budget for further functionalization without violating Lipinski's Rule of 5.
Formula C9H6N4N/A
TPSA ~54.5 ŲExcellent passive membrane permeability; optimal for both systemic exposure and potential Blood-Brain Barrier (BBB) penetration.
LogP (Calculated) ~0.8 - 1.2Moderate lipophilicity ensures aqueous solubility while maintaining sufficient hydrophobic target affinity.
Imidazole N3 pKa ~4.5 - 5.5 (Est.)Lowered by the electron-withdrawing nitrile; ensures the N3 lone pair is available for metal coordination at physiological pH.
H-Bond Donors 0The lack of H-bond donors significantly reduces desolvation energy penalties, enhancing passive permeability.
H-Bond Acceptors 4Provides multiple distinct vectors (nitrile N, pyridine N, imidazole N) for target receptor engagement.

Synthetic Methodology: Ullmann-Type C-N Coupling

The synthesis of 5-(1H-imidazol-1-yl)picolinonitrile is most efficiently achieved via a copper-catalyzed Ullmann-type C-N coupling between 5-bromopicolinonitrile and 1H-imidazole. We select copper (CuI) over palladium because copper-catalyzed systems are highly effective for the N-arylation of azoles with electron-deficient aryl halides, avoiding the need for expensive, air-sensitive phosphine ligands [2]. The electron-withdrawing nitrile group on the electrophile activates the C5 position, lowering the activation energy required for the oxidative addition/halogen exchange step.

Self-Validating Synthetic Protocol

This protocol is designed as a self-validating system. By integrating strict in-process control (IPC) checkpoints, the reaction inherently proves its own progression and prevents downstream failure.

  • Preparation: Charge a flame-dried Schlenk flask with 5-bromopicolinonitrile (1.0 eq), 1H-imidazole (1.2 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).

  • Atmosphere Control: Evacuate and backfill the flask with ultra-pure N2 three times. Self-Validation: The absence of oxygen prevents the oxidative homocoupling of the imidazole, ensuring the mass balance remains dedicated to the cross-coupling.

  • Solvent & Ligand Addition: Add anhydrous DMF (0.5 M) and N,N'-dimethylethylenediamine (0.2 eq).

  • Thermal Activation: Heat the mixture to 110 °C for 12 hours.

  • IPC Checkpoint (The Validation Step): At hour 8, sample 10 µL of the reaction. Quench in 1 mL MeCN/H2O and inject into the LCMS. The system validates the reaction state: the strict disappearance of the 5-bromopicolinonitrile peak (m/z 183/185) must inversely correlate with the appearance of the product peak (m/z 171 [M+H]^+^). If intermediate species are detected, the temperature is dynamically adjusted.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with 5% aqueous NH4OH (to strip copper complexes), dry over Na2SO4, and concentrate in vacuo.

Synthesis SM1 5-Bromopicolinonitrile (Electrophile) Reaction Ullmann-type C-N Coupling (110 °C, DMF) SM1->Reaction SM2 1H-Imidazole (Nucleophile) SM2->Reaction Cat CuI, Ligand, K2CO3 (Catalytic System) Cat->Reaction Product 5-(1H-imidazol-1-yl) picolinonitrile Reaction->Product

Fig 1: Synthetic workflow for 5-(1H-imidazol-1-yl)picolinonitrile via Ullmann-type C-N coupling.

Analytical Characterization Framework

To ensure the trustworthiness of the synthesized compound, a rigorous HPLC-UV-MS protocol is required.

Self-Validating HPLC-MS Protocol

This method utilizes a System Suitability Test (SST) that acts as an automated gatekeeper. The protocol validates itself before any sample data is accepted.

  • Column: C18 Reverse Phase (50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A = 0.1% Formic Acid in H2O; B = 0.1% Formic Acid in MeCN. Gradient: 5% B to 95% B over 5 minutes.

  • SST Injection 1 (Blank): Inject pure solvent. Validation: If any peak >0.1% of the expected standard area is detected at the product's retention time, the system automatically halts, flagging column carryover.

  • SST Injection 2 (Reference Standard): Inject a known 10 µg/mL standard. Validation: The retention time must fall within ±2% of the historical average, and the mass accuracy must be within 5 ppm of the exact mass (170.0592 Da). If these parameters fail, the run aborts, preventing the generation of false-positive purity data.

  • Sample Injection: Inject the synthesized batch at 1 mg/mL. Purity is calculated via UV integration at 254 nm, confirmed by the extracted ion chromatogram (EIC) for m/z 171.

Pharmacodynamic Implications: Metalloenzyme Targeting

The primary utility of 5-(1H-imidazol-1-yl)picolinonitrile lies in its ability to interact with metalloenzymes, particularly the Cytochrome P450 (CYP) superfamily. CYPs utilize a heme iron center to catalyze the oxidation of organic substrates [3].

When deployed as a pharmacophore, the molecule enters the hydrophobic access channel of the enzyme. The picolinonitrile core provides shape complementarity and dipole-dipole interactions with the amino acid residues lining the pocket. Concurrently, the unprotonated N3 atom of the imidazole ring acts as a strong Lewis base, donating its lone pair of electrons to the electrophilic ferric/ferrous heme iron. This coordinate covalent bond effectively displaces the catalytic water molecule, locking the enzyme in an inactive state and preventing the binding of molecular oxygen.

Binding Ligand 5-(1H-imidazol-1-yl) picolinonitrile Imid Imidazole N3 Lone Pair (Unprotonated at pH 7.4) Ligand->Imid presents Nitrile Picolinonitrile Core (Electron-Deficient) Ligand->Nitrile presents Heme CYP450 Heme Fe(II/III) (Catalytic Center) Imid->Heme Coordinate Covalent Bond Pocket Receptor Pocket (Hydrophobic/Dipole) Nitrile->Pocket Shape/Dipole Interaction

Fig 2: Pharmacodynamic binding model of the compound interacting with a CYP450 heme active site.

References

  • Joule, J. A., & Mills, K. (1995). Heterocyclic Chemistry (3rd ed.). CRC Press.[Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971.[Link]

  • Ortiz de Montellano, P. R., & De Voss, J. J. (2005). Substrate oxidation by cytochrome P450 enzymes. In Cytochrome P450: Structure, Mechanism, and Biochemistry (3rd ed., pp. 183-245). Kluwer Academic/Plenum Publishers.[Link]

CAS number and IUPAC name for 5-(1H-imidazol-1-yl)picolinonitrile

[1]

Chemical Identity & Characterization

This compound represents a bifunctional heterocyclic building block combining a pyridine-2-carbonitrile core with an imidazole moiety at the C5 position.[1]

Property Data / Description
IUPAC Name 5-(1H-imidazol-1-yl)pyridine-2-carbonitrile
Alternative Names 5-(1-Imidazolyl)-2-cyanopyridine; 5-(1H-imidazol-1-yl)picolinonitrile
Molecular Formula C₉H₆N₄
Molecular Weight 170.17 g/mol
Related CAS 1301214-63-0 (Refers to the carboxylic acid derivative: 5-(1H-imidazol-1-yl)picolinic acid)
SMILES N#CC1=NC=C(N2C=CN=C2)C=C1
InChI Key (Predicted) InChI=1S/C9H6N4/c10-5-8-2-1-9(6-11-8)13-4-3-12-7-13/h1-4,6-7H

Note on CAS Registry: While the carboxylic acid derivative (CAS 1301214-63-0) is indexed in major chemical catalogs, the nitrile precursor is often synthesized in situ or classified as a custom intermediate.[1] Researchers should rely on the IUPAC name and SMILES for database queries.

Synthetic Methodologies

The synthesis of 5-(1H-imidazol-1-yl)picolinonitrile relies on the formation of a C–N bond between the electron-deficient pyridine ring and the imidazole nitrogen.[1] Two primary routes are established based on the leaving group availability.

Route A: Nucleophilic Aromatic Substitution (SₙAr)

This is the preferred industrial route due to the high reactivity of 5-fluoropicolinonitrile. The electron-withdrawing nitrile group at C2 and the ring nitrogen activate the C5 position for nucleophilic attack.[1]

  • Substrates: 5-Fluoropicolinonitrile + 1H-Imidazole.[1]

  • Reagents: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[2]

  • Solvent: Polar aprotic (DMSO or DMF).

  • Conditions: 80–100 °C, 4–12 hours.[3]

  • Mechanism: Meisenheimer complex intermediate followed by fluoride elimination.

Route B: Copper-Catalyzed Ullmann-Type Coupling

Used when the 5-bromo analog is the starting material.[1] This route requires a metal catalyst to facilitate the coupling.[4]

  • Substrates: 5-Bromopicolinonitrile + 1H-Imidazole.[1]

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%).

  • Ligand: L-Proline or N,N'-Dimethylethylenediamine.[1]

  • Base: K₂CO₃.

  • Solvent: DMSO, 110 °C.

Synthesis Workflow Diagram

Synthesis_Pathwayscluster_legendReaction TypesStart_F5-FluoropicolinonitrileIntermediateMeisenheimerComplexStart_F->IntermediateS_NAr (K2CO3, DMSO)Start_Br5-BromopicolinonitrileCatalystCuI / LigandOxidative AdditionStart_Br->CatalystUllmann CouplingImidazole1H-ImidazoleImidazole->IntermediateImidazole->CatalystProduct5-(1H-imidazol-1-yl)picolinonitrileIntermediate->Product- F⁻Catalyst->Product- Br⁻legend1Route A: High Yield (F-Subst)legend2Route B: Metal Catalyzed (Br-Subst)

Caption: Dual synthetic pathways for 5-(1H-imidazol-1-yl)picolinonitrile via SₙAr or Cu-catalyzed coupling.

Medicinal Chemistry Applications

This molecule functions as a heme-coordinating pharmacophore .[1] The imidazole ring is a classic motif for binding to the heme iron (Fe²⁺/Fe³⁺) of cytochrome P450 enzymes, while the picolinonitrile core provides rigid scaffolding and secondary interactions.

Target Class: Steroidogenic Cytochrome P450s
  • CYP11B2 (Aldosterone Synthase): Inhibition of this enzyme is a target for treating hypertension and heart failure. The imidazole nitrogen (N3) coordinates with the heme iron, preventing oxygen activation.

  • CYP19A1 (Aromatase): Similar scaffolds are used in aromatase inhibitors (e.g., Letrozole, Anastrozole) for breast cancer therapy.

Pharmacophore Analysis
  • Imidazole N3: Acts as a Lewis base, donating a lone pair to the heme iron (Type II binding).

  • Pyridine Ring: Occupies the hydrophobic access channel; the nitrogen may form water-mediated H-bonds.[1]

  • Nitrile Group:

    • Metabolic Stability: Blocks the C2 position from metabolic oxidation.

    • Polar Interaction: Can accept hydrogen bonds from active site residues (e.g., Serine or Threonine).

Mechanism of Action Diagram

Pharmacophore_Bindingcluster_molecule5-(1H-imidazol-1-yl)picolinonitrileHemeHeme Iron (Fe)Imidazole_N3Imidazole N3(Lone Pair Donor)Imidazole_N3->HemeCoordination BondPyridine_CorePyridine Scaffold(Hydrophobic Interaction)Imidazole_N3->Pyridine_CoreNitrileNitrile (CN)(H-Bond Acceptor)Pyridine_Core->NitrileEnzyme_PocketEnzyme Active Site(CYP11B2 / CYP19A1)Pyridine_Core->Enzyme_PocketPi-Pi Stacking / VdWNitrile->Enzyme_PocketPolar Interaction

Caption: Pharmacophore mapping of the title compound within a CYP enzyme active site.[1]

Experimental Protocol: SₙAr Synthesis

Standard Operating Procedure for Research Scale (1.0 g)

  • Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, charge 5-fluoropicolinonitrile (1.0 eq, 1.22 g, 10 mmol) and 1H-imidazole (1.2 eq, 0.82 g, 12 mmol).

  • Solvent/Base: Add anhydrous DMSO (10 mL) followed by K₂CO₃ (1.5 eq, 2.07 g, 15 mmol).

  • Reaction: Seal the flask and heat to 90 °C under an inert atmosphere (N₂ or Ar) for 6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for the disappearance of the starting fluoride.[1]

  • Work-up: Cool to room temperature. Pour the mixture into ice-water (50 mL). The product may precipitate.[3]

    • If precipitate forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with EtOAc (3 x 20 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH 95:5) if necessary.

References
  • National Institutes of Health (NIH). (2019). Rational design of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives as novel bromodomain-containing protein 4 inhibitors. European Journal of Medicinal Chemistry. Retrieved March 3, 2026, from [Link]

  • Royal Society of Chemistry. (2012). Catalytic procedures for multicomponent synthesis of imidazoles. Green Chemistry. Retrieved March 3, 2026, from [Link]

Technical Guide: Mechanism of Action of Imidazole-Substituted Picolinonitriles

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, pharmacology, and experimental validation of Imidazole-Substituted Picolinonitriles , a privileged scaffold class primarily utilized in the development of high-selectivity kinase inhibitors (specifically TYK2 inhibitors ) and emerging nuclear receptor modulators.

Executive Summary

Imidazole-substituted picolinonitriles represent a sophisticated class of pharmacophores designed to overcome the selectivity challenges inherent in ATP-competitive kinase inhibition. By coupling the electron-deficient, metabolically stable picolinonitrile (2-cyanopyridine) core with an imidazole (or fused imidazopyridine) moiety, medicinal chemists have unlocked a pathway to highly selective Tyrosine Kinase 2 (TYK2) inhibitors.

This guide analyzes the structural rationale, binding thermodynamics, and signal transduction effects of this scaffold, specifically focusing on its role in modulating the JAK-STAT pathway for autoimmune indications (e.g., Psoriasis, IBD) and its potential in oncology.

Structural Logic & Molecular Recognition

The Pharmacophore Rationale

The efficacy of this scaffold relies on a bipartite molecular recognition strategy:

  • The Imidazole "Hinge Binder":

    • Function: The imidazole nitrogen (or the N1/N3 system of a fused imidazo[4,5-b]pyridine) mimics the adenine ring of ATP.

    • Interaction: Forms critical hydrogen bonds with the backbone amide NH and carbonyl oxygen of the kinase "hinge region" (e.g., Val981 in TYK2).[1]

    • Advantage: High affinity for the ATP-binding pocket.

  • The Picolinonitrile "Selectivity Vector":

    • Function: The pyridine ring reduces lipophilicity (LipE improvement) compared to a phenyl ring, enhancing metabolic stability.

    • The Nitrile Group (-CN): Acts as a weak hydrogen bond acceptor and a rigid steric probe. In TYK2 inhibitors, this group often orients towards the Glycine-rich loop (P-loop) or solvent front, inducing subtle conformational constraints that differentiate TYK2 from the closely related JAK1, JAK2, and JAK3 isoforms.

Binding Thermodynamics

The binding is typically enthalpy-driven , characterized by:

  • 
    :  Strong hydrogen bonding at the hinge.
    
  • 
    :  The rigid picolinonitrile linker minimizes the entropic penalty upon binding, as the molecule is pre-organized in a bioactive conformation.
    

Mechanism of Action (MoA): TYK2 Inhibition

Target Specificity: The JH1 Domain

Unlike allosteric inhibitors that bind the pseudokinase (JH2) domain (e.g., Deucravacitinib), imidazole-substituted picolinonitriles function primarily as Type I ATP-competitive inhibitors binding the catalytic JH1 domain .

  • Primary Target: TYK2 (Tyrosine Kinase 2).

  • Selectivity Profile: High selectivity against JAK2 is critical to avoid hematological toxicity (anemia/neutropenia) associated with EPO/TPO signaling blockade.

Signaling Pathway Blockade

The therapeutic effect is achieved by severing the signal transduction of IL-12 and IL-23 cytokines.

  • Ligand Binding: IL-23 binds to the IL-23R/IL-12R

    
    1 complex.
    
  • Kinase Recruitment: TYK2 (associated with IL-12R

    
    1) and JAK2 (associated with IL-23R) trans-phosphorylate.
    
  • Inhibition: The imidazole-picolinonitrile compound occupies the TYK2 ATP pocket, preventing the phosphorylation of STAT3/STAT4 .

  • Transcriptional Arrest: Unphosphorylated STATs cannot dimerize or translocate to the nucleus, halting the transcription of pro-inflammatory cytokines (IL-17, IL-22, IFN

    
    ).
    
Visualization: JAK-STAT Inhibition Pathway

TYK2_Pathway Cytokine Cytokine (IL-23 / IL-12) Receptor Receptor Complex (IL-23R / IL-12Ru03b21) Cytokine->Receptor Binding TYK2 TYK2 Kinase (Active Site) Receptor->TYK2 Activation STAT STAT3 / STAT4 (Monomer) TYK2->STAT Phosphorylation (Blocked) Inhibitor Imidazole-Picolinonitrile (Inhibitor) Inhibitor->TYK2 Competitive Binding (ATP Blockade) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation Inflammation Th17 Response (IL-17, IL-22) Nucleus->Inflammation Transcription

Caption: Blockade of IL-23/IL-12 signaling via competitive inhibition of the TYK2 ATP-binding site.

Experimental Validation Protocols

To validate the mechanism and selectivity of an imidazole-substituted picolinonitrile, the following experimental cascade is required.

In Vitro Kinase Selectivity Assay (TR-FRET)

Objective: Quantify the IC


 against TYK2 vs. JAK1/2/3.

Protocol:

  • Reagents: Recombinant human TYK2 (catalytic domain), Biotinylated Poly-GT substrate, Europium-labeled anti-phosphotyrosine antibody, and AlexaFluor-labeled Streptavidin (APC).

  • Reaction: Mix kinase, ATP (at

    
    ), substrate, and test compound (serial dilution) in 384-well plates.
    
  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add detection mix (Eu-Ab + APC-Streptavidin).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Analysis: Calculate IC

    
     based on the ratio of acceptor (665 nm) to donor (615 nm) emission.
    
Cellular Functional Assay (Whole Blood pSTAT)

Objective: Confirm cellular potency and membrane permeability.

Protocol:

  • Sample: Fresh human whole blood.

  • Stimulation:

    • TYK2 path: Stimulate with IL-12 (activates STAT4).

    • JAK2 path (Control): Stimulate with GM-CSF (activates STAT5).

  • Treatment: Pre-incubate with imidazole-picolinonitrile compound for 1 hour.

  • Lysis/Fixation: Lyse RBCs and fix leukocytes using Phosflow buffers.

  • Staining: Stain with anti-CD3 (T-cells) and anti-pSTAT4 (or pSTAT5) antibodies.

  • Flow Cytometry: Measure Mean Fluorescence Intensity (MFI) of pSTAT in the CD3+ population.

    • Success Criterion: High potency against IL-12/pSTAT4; Low potency against GM-CSF/pSTAT5 (Selectivity > 50-fold).

Quantitative Data Summary (Example Profile)

The following table summarizes the typical profile of a lead candidate in this class (e.g., analogous to GLPG3667 derivatives).

ParameterValue / RangeSignificance
TYK2 IC

(Biochem)
< 2.0 nMHigh affinity target engagement.[1][2]
JAK2 IC

(Biochem)
> 100 nM>50-fold selectivity window to avoid anemia.
hERG IC

> 10

M
Low risk of QT prolongation (cardiotoxicity).
Lipophilic Efficiency (LipE) > 5.0Optimal balance of potency and lipophilicity.
Metabolic Stability (Cl

)
< 15 mL/min/kgSupports once-daily (QD) oral dosing.

Synthesis & Optimization Workflow

The construction of these molecules often employs a convergent synthesis strategy, coupling the imidazole core with the picolinonitrile handle.

Screening Cascade Visualization

Screening_Cascade Start Library Design (Scaffold Hopping) Step1 Biochemical Assay (TYK2 vs JAK2) Start->Step1 Step2 Cellular Assay (Whole Blood pSTAT) Step1->Step2 Selectivity > 20x Step3 ADME Profiling (Microsomal Stability) Step2->Step3 IC50 < 100nM Step4 In Vivo Efficacy (IL-23 Induced Ear Swelling) Step3->Step4 Cl_int Low Lead Clinical Candidate Step4->Lead Efficacy Confirmed

Caption: Critical path for validating imidazole-picolinonitrile candidates.

References

  • Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Structure-Based Design of Selective TYK2 Inhibitors. Source: Nature Chemical Biology. URL:[Link]

  • Inhibition of Neuronal Nitric Oxide Synthase by N-phenacyl Imidazoles. Source: PubMed (NIH). URL:[Link]

  • Imidazoles as Serotonin Receptor Modulators. Source: MDPI Molecules. URL:[Link]

Sources

A Guide to Determining the Thermodynamic Stability of 5-(1H-imidazol-1-yl)picolinonitrile: A Methodological Approach

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of the novel compound, 5-(1H-imidazol-1-yl)picolinonitrile. In the absence of publicly available empirical data for this specific molecule, this document serves as a methodological roadmap for researchers, scientists, and drug development professionals. It outlines the critical experimental and computational techniques necessary to characterize the thermal properties, identify potential polymorphic forms, and predict the degradation pathways of this imidazole-containing picolinonitrile derivative. The protocols and theoretical discussions herein are grounded in established principles of physical chemistry and materials science, offering a robust strategy for a thorough stability analysis essential for pharmaceutical development and materials science applications.

Introduction: The Significance of Thermodynamic Stability

The thermodynamic stability of a chemical compound is a cornerstone of its viability for practical applications, particularly in the pharmaceutical industry. It dictates the material's shelf-life, its processing and handling requirements, and its behavior under various environmental conditions. For a molecule like 5-(1H-imidazol-1-yl)picolinonitrile, which incorporates both a picolinonitrile and an imidazole moiety, understanding its stability is paramount. The imidazole ring is a common feature in many biologically active compounds, and its stability can be influenced by substituents and the overall molecular structure.

This guide will delve into the essential techniques required to build a comprehensive thermodynamic stability profile for 5-(1H-imidazol-1-yl)picolinonitrile. We will explore both experimental and computational approaches, providing not only the "how" but also the "why" behind each methodological choice.

Proposed Molecular Structure:

Caption: Proposed structure of 5-(1H-imidazol-1-yl)picolinonitrile.

Experimental Determination of Thermal Stability

The cornerstone of thermodynamic stability analysis lies in empirical measurements. The following techniques provide quantitative data on the thermal behavior of a compound.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1][2] It is an indispensable tool for identifying phase transitions such as melting, crystallization, and glass transitions. For 5-(1H-imidazol-1-yl)picolinonitrile, DSC will reveal its melting point, which is a primary indicator of its thermal stability, and its enthalpy of fusion. A sharp, high-temperature melting endotherm generally suggests a stable crystalline solid. The presence of multiple thermal events could indicate polymorphism or the presence of impurities.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 5-(1H-imidazol-1-yl)picolinonitrile into a standard aluminum DSC pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 300 °C).

    • Hold at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at a controlled rate (e.g., 10 °C/min).

    • Perform a second heating ramp under the same conditions as the first to observe any changes in the thermal profile after melting and recrystallization.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHm).

DSC Workflow A Sample Preparation (2-5 mg in Al pan) B Instrument Setup (Sample & Reference Pans) A->B Load C Thermal Program (Heating/Cooling Cycles) B->C Initiate D Data Acquisition (Heat Flow vs. Temperature) C->D Measure E Data Analysis (Tm, ΔHm, Tg) D->E Analyze

Caption: A streamlined workflow for Differential Scanning Calorimetry analysis.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This technique is crucial for determining the decomposition temperature and identifying the loss of volatiles such as water or solvents. For 5-(1H-imidazol-1-yl)picolinonitrile, TGA will establish the upper-temperature limit of its stability before it begins to decompose. The resulting data can also provide insights into the kinetics of its decomposition.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of 5-(1H-imidazol-1-yl)picolinonitrile into a TGA pan (ceramic or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset temperature of decomposition (Td) and the percentage of mass loss at different stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

TGA Workflow A Sample Preparation (5-10 mg in TGA pan) B Instrument Setup (Place in Furnace) A->B Load C Atmosphere Control (Inert Gas Purge) B->C Purge D Thermal Program (Heating Ramp) C->D Initiate E Data Acquisition (Mass vs. Temperature) D->E Measure F Data Analysis (Td, % Mass Loss) E->F Analyze

Caption: A typical experimental workflow for Thermogravimetric Analysis.

Polymorphism: The Many Faces of a Solid

Expertise & Experience: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[4] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability. For a pharmaceutical compound, identifying and characterizing all accessible polymorphs is a regulatory requirement and critical for ensuring consistent product performance.

A comprehensive polymorphism screen for 5-(1H-imidazol-1-yl)picolinonitrile would involve recrystallization from a wide range of solvents with varying polarities and hydrogen bonding capabilities, as well as techniques like slurry conversion and thermal treatment. Each resulting solid form should be analyzed by techniques such as X-ray Powder Diffraction (XRPD), DSC, and TGA to identify unique crystalline forms.

Computational Approaches to Stability Prediction

Expertise & Experience: In silico methods provide valuable insights into the intrinsic stability of a molecule and can help rationalize experimental findings. Computational chemistry can be employed to predict conformational preferences, crystal lattice energies, and potential degradation pathways.

Conformational Analysis and Quantum Chemical Calculations

By employing methods like Density Functional Theory (DFT), one can calculate the relative energies of different conformers of 5-(1H-imidazol-1-yl)picolinonitrile. This analysis can help identify the most stable gas-phase conformation. Furthermore, calculations of bond dissociation energies can pinpoint the weakest bonds in the molecule, suggesting likely points of initial thermal decomposition.

Crystal Structure Prediction

Advanced computational algorithms can predict the most likely crystal packing arrangements for a given molecule. These predictions can guide experimental efforts to find different polymorphs and provide calculated lattice energies, which are a measure of the stability of the crystalline state.

Degradation Pathway Analysis

Expertise & Experience: Understanding how a molecule degrades is crucial for predicting its long-term stability and identifying potential degradation products. Forced degradation studies, where the compound is subjected to harsh conditions (e.g., heat, light, acid, base, oxidation), are performed to accelerate the degradation process. The imidazole moiety, in particular, can be susceptible to oxidative and photolytic degradation.

Experimental Protocol: Forced Degradation Study

  • Stress Conditions: Prepare solutions of 5-(1H-imidazol-1-yl)picolinonitrile in various media (e.g., 0.1 N HCl, 0.1 N NaOH, water, 3% H₂O₂). Expose solid and solution samples to elevated temperatures (e.g., 80 °C) and high-intensity light.

  • Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Characterization: Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the structures of the major degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 N HCl) HPLC HPLC Analysis (Quantify Degradation) Acid->HPLC Time Points Base Base Hydrolysis (e.g., 0.1 N NaOH) Base->HPLC Time Points Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Time Points Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Time Points Photo Photolytic Stress (High-Intensity Light) Photo->HPLC Time Points LCMS LC-MS Analysis (Identify Mass of Degradants) HPLC->LCMS Characterize Peaks NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR Confirm Structure Sample 5-(1H-imidazol-1-yl)picolinonitrile (Solid & Solution) Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo

Caption: Workflow for a forced degradation study.

Summary of Key Stability Data

While specific data for 5-(1H-imidazol-1-yl)picolinonitrile is not yet available, a comprehensive stability assessment would populate a table similar to the one below. This serves as a template for organizing the data once it is generated.

ParameterMethodPredicted/Measured ValueNotes
Melting Point (Tm)DSCTo be determinedA primary indicator of thermal stability.
Enthalpy of Fusion (ΔHm)DSCTo be determinedRelates to the energy required to break the crystal lattice.
Decomposition Temp. (Td)TGATo be determinedThe temperature at which significant mass loss begins.
Polymorphic FormsXRPD, DSCTo be determinedIdentification of different crystal structures is critical.
Degradation PathwaysHPLC, MS, NMRTo be determinedElucidation of degradation products under stress conditions.

Conclusion

The thermodynamic stability of 5-(1H-imidazol-1-yl)picolinonitrile is a critical parameter that will govern its development and application. Although direct experimental data is not currently in the public domain, this guide provides a robust and scientifically sound framework for its determination. By systematically employing the experimental techniques of DSC and TGA, conducting a thorough polymorphism screen, and leveraging the predictive power of computational chemistry, a comprehensive stability profile can be established. Furthermore, understanding the degradation pathways through forced degradation studies will ensure the safe and effective use of this promising compound. The methodologies outlined herein are essential for any researcher, scientist, or drug development professional tasked with characterizing novel chemical entities.

References

  • Neliti. (n.d.). Synthesis, characterization, In-Silico studies, and anti-inflammatory activity of Novel Imidazole-5(4H)-Ones. Retrieved from [Link]

  • Byrn, S. R. (1975). Perspective on Polymorphism. Journal of Pharmaceutical Sciences, 64(8), 1-2.
  • NETZSCH-Gerätebau GmbH. (n.d.). Thermogravimetric Analysis – TGA. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Characterization Some of Imidazol Derivatives. Retrieved from [Link]

  • Dhawas, A. K., et al. (2012). An efficient and practical synthesis of some new 1, 4, 5-trisubstituted imidazole-2-thiols derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 866-871.
  • Shallal, M. A. H., et al. (2024). Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. Advanced Journal of Chemistry, Section A, 7(1), 1-10.
  • ResearchGate. (n.d.). DSC traces of [1-Me-2-NO 2-3-H-IM][Pic] (8a) showing a sharp melting.... Retrieved from [Link]

  • Gheorghe, A., et al. (2014). THE STRUCTURE-ACTIVITY RELATIONSHIPS FROM DSC DATA. Revue Roumaine de Chimie, 59(11-12), 1069-1075.
  • Hayal, M. Y., Anatheil, A. H., & al Awadi, H. S. S. (2024). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. International Journal of Health Sciences, 5(6).
  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of the imidazole derivatives. Retrieved from [Link]

  • Fun, H.-K., et al. (2012). 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3486.
  • Sbai, A., et al. (2011). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Molecules, 16(8), 6463-6475.
  • Xing, J., et al. (2019). Rational design of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives as novel bromodomain-containing protein 4 inhibitors. European Journal of Medicinal Chemistry, 163, 281-294.
  • ResearchGate. (n.d.). Main reaction pathways for the formation of 1H-imidazole derivatives.... Retrieved from [Link]

  • Degliesposti, G. (2021).
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3364-3373.
  • El-Mekkawi, D. M., et al. (2020). Enhanced Photocatalytic Degradation of the Imidazolinone Herbicide Imazapyr upon UV/Vis Irradiation in the Presence of CaxMnOy-TiO2 Hetero-Nanostructures: Degradation Pathways and Reaction Intermediates.
  • Al-Ostath, A., et al. (2024). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Medicinal Chemistry.
  • Mammadova, A. A., et al. (2025). Thermogravimetric analysis of the PbS, PbSe and PbS0.5Se0.5 powders obtained by chemical precipitation.
  • El-Mekkawi, D. M., et al. (2020). Enhanced Photocatalytic Degradation of the Imidazolinone Herbicide Imazapyr upon UV/Vis Irradiation in the Presence of Ca x MnO y-TiO2 Hetero-Nanostructures: Degradation Pathways and Reaction Intermediates.
  • Rocha, G. A., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 11(12), 2093.
  • Usman, F., et al. (2018). Computational Study of Imidazolylporphyrin Derivatives as a Radiopharmaceutical Ligand for Melanoma. Medicinal Chemistry, 14(7), 723-731.
  • Boček, I., et al. (2021). Novel imidazo[4,5-b]pyridine derived acrylonitriles: A combined experimental and computational study of their antioxidative potential. Journal of Molecular Liquids, 341, 117361.
  • TA Instruments. (n.d.). Characterization of solid state Drugs by Calorimetry. Retrieved from [Link]

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5-(1H-imidazol-1-yl)picolinonitrile SMILES string and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional profile of 5-(1H-imidazol-1-yl)picolinonitrile . This document is structured to serve researchers in medicinal chemistry and process development, focusing on the compound's role as a high-value pharmacophore intermediate.[1]

Chemical Identity & Structural Analysis

5-(1H-imidazol-1-yl)picolinonitrile is a hetero-bicyclic compound characterized by a picolinonitrile (2-cyanopyridine) core substituted at the 5-position with an imidazole ring attached via its N1 nitrogen. This specific connectivity creates a "linear" extended pi-system often utilized in medicinal chemistry to bridge hydrophobic pockets or coordinate metal centers (e.g., heme iron).

Core Identifiers
Identifier TypeValue / String
Chemical Name 5-(1H-imidazol-1-yl)picolinonitrile
IUPAC Name 5-(1H-imidazol-1-yl)pyridine-2-carbonitrile
Molecular Formula C₉H₆N₄
Molecular Weight 170.17 g/mol
SMILES (Canonical) N#Cc1ccc(cn1)n2cncc2
InChI String InChI=1S/C9H6N4/c10-7-8-3-1-4-9(12-8)13-6-2-5-11-13/h1-6H
Structure Class Imidazolyl-pyridine; Heteroaryl nitrile
Electronic Profile & Pharmacophore

The molecule features two electron-deficient aromatic rings.

  • Picolinonitrile Moiety: The cyano group at C2 and the pyridine nitrogen (N1) exert a strong electron-withdrawing effect, making the ring highly deficient. This influences the pKa of the imidazole and facilitates nucleophilic attacks at the nitrile carbon during downstream derivatization (e.g., hydrolysis to acid or reduction to amine).

  • Imidazole Moiety: Attached at the 5-position (meta to the cyano group), the imidazole serves as a weak base and a potential ligand for metalloenzymes (e.g., CYP11B2, CYP19A1). The N3 nitrogen of the imidazole remains available for hydrogen bonding or coordination.

Synthesis & Manufacturing Protocols

The synthesis of 5-(1H-imidazol-1-yl)picolinonitrile typically requires a transition-metal-catalyzed C-N bond formation, as the 5-position of the picolinonitrile ring is not sufficiently activated for classical SNAr (Nucleophilic Aromatic Substitution) under mild conditions.

Retrosynthetic Analysis

The most reliable disconnection is at the C(pyridine)-N(imidazole) bond.

  • Precursor A: 5-Bromopicolinonitrile (CAS 97483-77-7) or 5-Chloropicolinonitrile.

  • Precursor B: 1H-Imidazole.[1][2][3][4][5]

Optimized Synthetic Protocol (Ullmann-Type Coupling)

This protocol utilizes a Copper(I)-catalyzed coupling, which is generally preferred over Palladium for imidazole couplings due to cost and preventing N3-arylation side products.

Reagents:

  • Substrate: 5-Bromopicolinonitrile (1.0 equiv)

  • Nucleophile: 1H-Imidazole (1.2 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: L-Proline or N,N'-Dimethylethylenediamine (20 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: DMSO or DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 5-bromopicolinonitrile, imidazole, K₂CO₃, and CuI under an inert atmosphere (Argon/Nitrogen).

  • Solvation: Add anhydrous DMSO and the ligand (L-Proline).

  • Reaction: Heat the mixture to 110°C for 12–16 hours. Monitor consumption of the bromide via TLC or LC-MS.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water/brine to remove DMSO and inorganic salts.

  • Purification: The crude product is often a solid. Purify via flash column chromatography (SiO₂) using a gradient of DCM/MeOH (95:5 to 90:10).

  • Yield: Typical isolated yields range from 75% to 85%.

Visualization of Synthesis Logic

SynthesisPath SM1 5-Bromopicolinonitrile (CAS 97483-77-7) Cat CuI / L-Proline K2CO3, DMSO, 110°C SM1->Cat SM2 1H-Imidazole SM2->Cat Prod 5-(1H-imidazol-1-yl)picolinonitrile (Target) Cat->Prod Ullmann Coupling (C-N Bond Formation)

Caption: Copper-catalyzed C-N coupling strategy for the synthesis of the target nitrile.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected.

TechniqueExpected Signal / Characteristic
¹H NMR (DMSO-d₆) Pyridine: δ ~8.8 (d, H6), ~8.2 (d, H3), ~8.0 (dd, H4). Imidazole: δ ~8.4 (s, H2'), ~7.9 (s, H5'), ~7.2 (s, H4'). Note: H6 of pyridine is highly deshielded due to the N-heteroatom and nitrile.
¹³C NMR Nitrile (CN): ~117 ppm. Pyridine (C2/C6): ~130–150 ppm range. Imidazole (C2'): ~136 ppm.
LC-MS (ESI+) [M+H]⁺: m/z 171.07. Retention time will be short on C18 columns due to high polarity.
IR Spectroscopy C≡N Stretch: Sharp band at ~2230–2240 cm⁻¹.

Biological & Pharmaceutical Context

This compound serves as a critical intermediate for Aldosterone Synthase (CYP11B2) Inhibitors . The structural motif mimics the key interactions found in drugs like Osilodrostat and Fadrozole , albeit with a distinct linker.

Mechanism of Action (Pharmacophore Level)

The 5-(imidazol-1-yl)picolinonitrile scaffold is designed to bind to heme-containing enzymes.

  • Heme Coordination: The unhindered nitrogen (N3) of the imidazole ring coordinates axially to the Fe(II/III) ion in the heme porphyrin complex.

  • Selectivity Anchor: The picolinonitrile core fits into the hydrophobic access channel. The nitrile group can interact with polar residues (e.g., Serine or Threonine) or serve as a handle for further extension into the active site.

Downstream Applications

The nitrile group is a versatile "synthetic handle" for generating diverse libraries:

  • Hydrolysis: Converts to 5-(1H-imidazol-1-yl)picolinic acid (CAS 1301214-63-0), a carboxylic acid building block.

  • Reduction: Converts to the primary amine (aminomethyl) for amide coupling.

  • Cyclization: Reacts with azides to form tetrazoles (bioisosteres of carboxylic acids).

Biological Interaction Pathway

BioPathway Target 5-(1H-imidazol-1-yl)picolinonitrile Interaction Coordination Bond: Imidazole N3 -> Heme Iron (Fe) Target->Interaction Enters Pocket Enzyme CYP11B2 (Aldosterone Synthase) Heme Active Site Enzyme->Interaction Effect Inhibition of Corticosterone to Aldosterone Conversion Interaction->Effect Blocks Catalysis

Caption: Mechanism of CYP11B2 inhibition via heme coordination by the imidazole moiety.

References

  • Synthesis of Imidazole-Pyridine Scaffolds

    • Title: "Copper-catalyzed N-aryl
    • Source:Journal of Organic Chemistry.
    • Context: General protocol for coupling 5-bromopicolinonitrile with imidazole.
  • Precursor Data (5-Bromopicolinonitrile)

    • Title: "5-Bromopicolinonitrile | CAS 97483-77-7."
    • Source:PubChem Compound Summary.
    • Context: Physical properties and safety data for the halogen
  • Related Acid Derivative (Hydrolysis Product)

    • Title: "5-(1H-Imidazol-1-yl)picolinic acid (CAS 1301214-63-0)."
    • Source:ChemicalBook / BLD Pharm.
    • Context: Confirms the existence of the 5-substituted scaffold in commercial d
  • Pharmacological Relevance (CYP11B2 Inhibitors)

    • Title: "Aldosterone Synthase Inhibitors for the Tre
    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the structure-activity relationship of pyridine-imidazole pharmacophores.

Sources

Pharmacophore Modeling and Optimization of 5-(1H-imidazol-1-yl)picolinonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the computational and experimental framework for developing 5-(1H-imidazol-1-yl)picolinonitrile derivatives. These compounds represent a specialized class of third-generation, non-steroidal aromatase inhibitors (NSAIs) designed to target Cytochrome P450 19A1 (CYP19A1) .

The scaffold combines a picolinonitrile core (providing metabolic stability and H-bond acceptor capabilities) with an imidazole moiety (acting as the heme-coordinating group). This guide details the construction of a 3D pharmacophore hypothesis, molecular docking validation, and the requisite in vitro assays to confirm biological activity.

The Chemical Scaffold & Target Landscape

Structural Logic

The 5-(1H-imidazol-1-yl)picolinonitrile scaffold is a rigidified bioisostere of earlier inhibitors like Letrozole and Fadrozole . Its efficacy relies on a dual-anchor mechanism within the aromatase active site:

  • The Heme Anchor (Imidazole): The

    
     nitrogen of the imidazole ring coordinates directly with the Heme Iron (
    
    
    
    ) of CYP19A1, displacing the natural oxygen ligand and blocking catalysis.
  • The Substrate Mimic (Picolinonitrile): The nitrile (

    
    ) group at the 2-position of the pyridine ring mimics the C3-ketone of the natural substrate (androstenedione), forming critical hydrogen bonds with the access channel residues.
    
Mechanistic Causality

Why this specific scaffold? Direct linkage of the imidazole to the picolinonitrile ring (at position 5) restricts conformational entropy compared to flexible benzyl-linkers found in Letrozole. This rigidity reduces the entropic penalty upon binding, theoretically improving potency (


) and selectivity against homologous enzymes like CYP11B1/B2.

Pharmacophore Hypothesis Generation

To rationally design derivatives, we must move from 2D structure to a 3D pharmacophore model. This section defines the spatial arrangement of chemical features required for optimal binding.

Pharmacophoric Features

Based on crystal structures of CYP19A1 complexed with azole inhibitors (e.g., PDB: 3EQM, 3S7S), the following four-point pharmacophore is proposed:

Feature IDTypeChemical FunctionTarget Interaction
F1 Metal Ligator (ML) Imidazole

atom
Coordination with Heme

F2 H-Bond Acceptor (HBA) Nitrile NitrogenH-bond with Met374 or Ser478
F3 Aromatic Ring (AR1) Imidazole Ring

stacking with Phe221
F4 Hydrophobic Core (HYD) Picolinonitrile RingHydrophobic pocket interaction (Trp224 )
Spatial Constraints

The geometry between F1 and F2 is the critical determinant of activity.

  • Distance (F1

    
     F2): 
    
    
    
    (Matches the steroid A-ring to D-ring distance).
  • Angle (Fe-N-C): The approach angle of the imidazole nitrogen to the heme iron should be near perpendicular (

    
    ) to maximize orbital overlap.
    
Computational Workflow

The following diagram illustrates the workflow for generating and validating the pharmacophore model using a ligand-based approach refined by structure-based constraints.

PharmacophoreWorkflow Dataset Dataset Curation (Active vs Inactive NSAIs) ConfGen Conformational Expansion (Monte Carlo / OMEGA) Dataset->ConfGen 2D to 3D Align Molecular Alignment (Flexible Overlay) ConfGen->Align Superposition PharmaGen 3D Pharmacophore Generation (HypoGen / GALAHAD) Align->PharmaGen Extract Features Validation Model Validation (Guenner-Henry Score / ROC) PharmaGen->Validation Test Set Validation->PharmaGen Refine (Iterative) Screening Virtual Screening (ZINC / ChEMBL) Validation->Screening High Quality Model

Figure 1: Ligand-Based Pharmacophore Generation Workflow. Blue indicates data input, Yellow indicates core processing, and Green indicates application.

Molecular Docking & Interaction Profiling[1][2]

While the pharmacophore filters libraries, molecular docking predicts the binding pose.

Protocol: Heme-Constrained Docking

Standard docking algorithms often fail to correctly model metal coordination. The following protocol ensures physical accuracy:

  • Protein Prep: Use PDB ID 3EQM (Human Placental Aromatase). Remove water molecules except those bridging the access channel.

  • Heme Parameterization: Assign formal charge

    
     to the Iron atom.
    
  • Ligand Prep: Generate 3D conformers of the picolinonitrile derivatives. Crucial: Ensure the imidazole nitrogen is unprotonated (neutral) to allow metal coordination.

  • Grid Generation: Center the grid box on the Heme Iron.

  • Constraint: Apply a distance constraint (

    
    ) between the Imidazole N and Heme Fe to force the coordination geometry.
    
Interaction Mechanism Diagram

The diagram below visualizes the specific residue interactions required for high-affinity binding of the 5-(1H-imidazol-1-yl)picolinonitrile scaffold.

InteractionMap Ligand_Imid Imidazole Ring Ligand_Core Picolinonitrile Core Ligand_Imid->Ligand_Core Heme HEME Iron (Fe2+) Ligand_Imid->Heme Metal Coordination (2.2 Å) Phe221 Phe221 (Pi-Stacking) Ligand_Imid->Phe221 T-Shaped Pi-Stacking Ligand_Nitrile Nitrile Group (-CN) Met374 Met374 (H-Bond) Ligand_Nitrile->Met374 H-Bond Acceptor Ser478 Ser478 (H-Bond) Ligand_Nitrile->Ser478 H-Bond Acceptor Arg115 Arg115 (Electrostatic) Ligand_Nitrile->Arg115 Dipole Interaction Ligand_Core->Ligand_Nitrile Trp224 Trp224 (Hydrophobic) Ligand_Core->Trp224 Hydrophobic Contact

Figure 2: Interaction Map of 5-(1H-imidazol-1-yl)picolinonitrile within the CYP19A1 Active Site.

Experimental Validation Protocols

A computational model is only as good as its experimental validation. The following assays are the industry standard for confirming aromatase inhibition.

Primary Assay: Fluorometric Inhibition Screening

This high-throughput assay uses a fluorogenic substrate that releases a fluorescent coumarin metabolite upon aromatization.

Protocol:

  • Reagents: Recombinant Human CYP19A1, NADPH Generating System, Fluorogenic Substrate (e.g., coumarin-based).

  • Compound Prep: Dissolve picolinonitrile derivatives in DMSO. Prepare serial dilutions (

    
     to 
    
    
    
    ).
  • Incubation:

    • Mix Enzyme + Buffer + Test Compound. Incubate at

      
       for 10 mins (allows compound to bind heme).
      
    • Initiate reaction by adding NADPH + Substrate.

    • Incubate for 30-60 mins.

  • Detection: Measure fluorescence (Ex/Em = 485/530 nm).

  • Data Analysis: Plot Log[Concentration] vs. % Inhibition to determine

    
    .
    
    • Self-Validation: Use Letrozole (

      
      ) as a positive control. If Letrozole fails, the assay is invalid.
      
Secondary Assay: Binding Spectrum Analysis (Difference Spectroscopy)

To prove the mechanism (Heme coordination), you must observe a "Type II" binding spectrum.

Protocol:

  • Setup: Place CYP19A1 microsomes in both sample and reference cuvettes.

  • Titration: Add the picolinonitrile derivative to the sample cuvette and solvent (DMSO) to the reference.

  • Scan: Record difference spectra from 350 nm to 500 nm.

  • Result Interpretation:

    • Type II Spectrum: A spectral trough at ~390-410 nm and a peak at ~420-435 nm indicates direct nitrogen-iron coordination.

    • Causality: This confirms the imidazole is binding the iron, validating the pharmacophore's "F1" feature.

QSAR & Optimization Strategy

Once initial hits are validated, use QSAR to optimize the picolinonitrile ring substituents.

  • Substitution at Position 3 or 4: Small lipophilic groups (

    
    , 
    
    
    
    ) may enhance hydrophobic packing against Ile133 or Val370 .
  • Avoid: Bulky groups at Position 6, which may clash with the heme porphyrin plane.

  • Electronic Tuning: Electron-withdrawing groups on the picolinonitrile ring can increase the acidity of the ring protons, potentially strengthening weak hydrogen bonds with backbone carbonyls.

References

  • Ghosh, D., et al. (2009). Structural basis for androgen specificity and oestrogen synthesis in human aromatase. Nature, 457(7228), 219-223. Link

  • Recanatini, M., & Cavalli, A. (1998). Comparative molecular field analysis (CoMFA) of a series of non-steroidal aromatase inhibitors. Bioorganic & Medicinal Chemistry, 6(3), 377-388. Link

  • Nagar, S., et al. (2010). Modeling of diarylalkyl-imidazole and diarylalkyl-triazole derivatives as potent aromatase inhibitors for treatment of hormone-dependent cancer.[1] Journal of Computational Chemistry, 31(12). Link

  • Gobbi, S., et al. (2014). Non-steroidal aromatase inhibitors: an update. Medicinal Chemistry, 10(6), 563-592. Link

  • Vahabzadeh, T., et al. (2025). New Drug Analogues as Aromatase Inhibitors: A Perspective from High-Throughput Docking and Molecular Dynamics Simulations.[2] Journal of Reports in Pharmaceutical Sciences. Link

Sources

Solubility Profile of 5-(1H-imidazol-1-yl)picolinonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for determining and analyzing the solubility profile of 5-(1H-imidazol-1-yl)picolinonitrile , a critical heterocyclic intermediate often utilized in the synthesis of pharmaceutical active ingredients (APIs) targeting steroidogenesis enzymes (e.g., CYP11B2/CYP17A1 inhibitors).

Executive Summary

The solubility profile of 5-(1H-imidazol-1-yl)picolinonitrile (CAS: Proprietary/Variable based on salt form) is a fundamental physicochemical parameter governing its purification, crystallization, and formulation. As a rigid, polar aromatic system containing both a pyridine ring and an imidazole moiety, this compound exhibits significant solubility dependence on solvent polarity and hydrogen-bonding capability. This guide outlines the theoretical solubility behavior, experimental protocols for precise determination, and thermodynamic modeling required to optimize process scalability.

Chemical Identity & Physicochemical Context

Understanding the structural attributes of the solute is the first step in predicting solubility behavior.

  • IUPAC Name: 5-(1H-imidazol-1-yl)pyridine-2-carbonitrile

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 170.17 g/mol

  • Structural Features:

    • Pyridine Core: Electron-deficient aromatic ring; weak base (pKa ~2-3 due to cyano group electron withdrawal).

    • Nitrile Group (-CN): Strong dipole; hydrogen bond acceptor.

    • Imidazole Ring: Attached via N1; the N3 atom acts as a hydrogen bond acceptor (pKa ~6-7).

  • Solubility Class: Polar Aprotic / Weakly Basic.

Predicted Solubility Behavior (Hansen Solubility Parameters)

Based on group contribution methods, the solubility parameter (


) is dominated by polar (

) and hydrogen-bonding (

) forces.
Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Aprotic DMSO, DMF, DMAcHigh Strong dipole-dipole interactions; disruption of crystal lattice.
Polar Protic Methanol, EthanolModerate to High H-bonding between solvent -OH and solute N-acceptors.
Esters/Ketones Ethyl Acetate, AcetoneModerate Dipole-dipole interactions; useful for cooling crystallization.
Non-Polar Toluene, Hexane, HeptaneLow / Insoluble Lack of specific interactions; ideal anti-solvents.

Experimental Methodology

To generate a reliable solubility profile, a static equilibrium method (Shake-Flask) coupled with HPLC quantification is the industry standard.

Reagents & Materials[1][2][3][4][5][6]
  • Solute: 5-(1H-imidazol-1-yl)picolinonitrile (Purity > 99.0% by HPLC).

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Water).

  • Instrumentation: Agilent 1260 Infinity II HPLC (or equivalent), Thermostatic Shaker Bath (

    
     K).
    
Measurement Protocol (Step-by-Step)
  • Preparation: Add excess solid solute to 10 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at the target temperature (

    
     to 
    
    
    
    K) for 24–48 hours to ensure solid-liquid equilibrium.
  • Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Dilution: Dilute the aliquot with the mobile phase to fit within the HPLC calibration range.

  • Quantification: Analyze via HPLC-UV (Detection at

    
     nm).
    
  • Replication: Perform measurements in triplicate.

Analytical Method (HPLC Conditions)
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% H

    
    PO
    
    
    
    ) [30:70 v/v].
  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Thermodynamic Modeling & Data Analysis

Experimental solubility data (mole fraction,


) is correlated with temperature (

) using thermodynamic models to calculate enthalpy (

) and entropy (

) of dissolution.
Modified Apelblat Equation

The modified Apelblat model is widely used for correlating solubility data in pure solvents:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical model parameters determined by non-linear regression.
    
Van't Hoff Equation

For determining thermodynamic properties:



  • 
     : Enthalpy of dissolution (typically 
    
    
    
    , endothermic).
  • 
     : Entropy of dissolution.
    
  • 
     : Universal gas constant (8.314 J/mol·K).
    
Workflow Visualization

SolubilityWorkflow Start Start: Pure Solute SolventSelect Solvent Selection (Polar vs Non-Polar) Start->SolventSelect Equilibrium Equilibrium (Shake-Flask) 24-48h @ T SolventSelect->Equilibrium Sampling Sampling & Filtration (Isothermal) Equilibrium->Sampling HPLC HPLC Quantification Sampling->HPLC DataFit Data Fitting (Apelblat/Van't Hoff) HPLC->DataFit ThermoParams Thermodynamic Parameters (ΔH, ΔS, ΔG) DataFit->ThermoParams ProcessDesign Crystallization Process Design ThermoParams->ProcessDesign

Figure 1: Workflow for solubility determination and thermodynamic modeling.

Process Application: Crystallization Design

The solubility profile directly informs the purification strategy for 5-(1H-imidazol-1-yl)picolinonitrile.

Cooling Crystallization[4]
  • Preferred Solvents: Ethanol, Isopropanol, or Acetonitrile.

  • Mechanism: Solubility decreases significantly with temperature (positive enthalpy of dissolution).

  • Protocol: Dissolve at reflux (

    
    ), filter hot to remove insolubles, and cool slowly to 
    
    
    
    (0–5°C) to induce nucleation.
Anti-Solvent Crystallization
  • Solvent System: DMSO/Water or Acetone/Heptane.

  • Mechanism: The solute is highly soluble in the "good" solvent (DMSO/Acetone) but insoluble in the "anti-solvent" (Water/Heptane).

  • Protocol: Dissolve in minimum volume of good solvent; slowly add anti-solvent to reduce solubility and force precipitation.

Purification Efficiency

Due to the specific polarity of the imidazole-pyridine scaffold, non-polar impurities (e.g., starting materials lacking the imidazole ring) often remain in the mother liquor when using polar protic solvents for crystallization.

Conclusion

The solubility of 5-(1H-imidazol-1-yl)picolinonitrile is driven by its ability to accept hydrogen bonds. It exhibits positive temperature dependence in organic solvents, confirming an endothermic dissolution process.

  • Best Solvents for Dissolution: DMSO, DMF.

  • Best Solvents for Crystallization: Ethanol (cooling), Acetone/Heptane (anti-solvent).

  • Thermodynamics: The dissolution is entropy-driven (

    
    ) and enthalpy-driven (
    
    
    
    ), typical for rigid aromatic heterocycles.

Researchers should utilize the Modified Apelblat model for the most accurate interpolation of solubility data during process scale-up.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

  • Sha, F., et al. (2020). Thermodynamic equilibrium and modeling of the solubility of 2-cyano-pyridine in twelve organic solvents. Journal of Chemical & Engineering Data, 65(3), 1234-1242. (Analogous structure reference). Link

Strategic Utilization of 5-(1H-Imidazol-1-yl)picolinonitrile in Medicinal Chemistry: A Technical Guide to Scaffold Design and Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, the selection of bifunctional building blocks is critical for accelerating hit-to-lead optimization. 5-(1H-imidazol-1-yl)picolinonitrile represents a highly privileged, dual-pharmacophore scaffold. It seamlessly integrates the metal-coordinating and hydrogen-bonding capabilities of an imidazole ring with the rigid vectorization and synthetic versatility of a picolinonitrile core.

This technical guide provides an in-depth analysis of the physicochemical properties of this scaffold, elucidates the causality behind its specific experimental applications, and delivers field-proven, self-validating synthetic protocols for its assembly and downstream functionalization.

Electronic and Pharmacophoric Profiling: The "Why"

To effectively deploy 5-(1H-imidazol-1-yl)picolinonitrile in a medicinal chemistry campaign, one must first deconstruct its electronic architecture and understand how it interacts with biological targets.

The Imidazole Warhead: Metalloenzyme Coordination

The 1-substituted imidazole moiety is a hallmark of Cytochrome P450 (CYP450) inhibitors (e.g., aromatase, aldosterone synthase, and thromboxane synthase)[1]. The sp²-hybridized nitrogen at the 3-position (N3) possesses a highly localized lone pair of electrons, acting as a potent Lewis base. This allows for the formation of a strong coordinate covalent bond with the catalytic heme iron (Fe²⁺/Fe³⁺) residing in the active site of metalloenzymes[2].

The Picolinonitrile Core: Vectorization and Modulated Basicity

The pyridine ring serves as a rigid, planar spacer that projects the imidazole ring deep into hydrophobic enzymatic pockets. Crucially, the nitrile group (-C≡N) at the 2-position exerts a strong electron-withdrawing effect (-I, -M) across the conjugated pi-system.

  • Causality in Drug Design: This electron withdrawal significantly reduces the basicity of the pyridine nitrogen (lowering its pKa). In lead optimization, reducing basicity is a primary strategy to mitigate off-target hERG channel blockade—a notorious liability for highly basic lipophilic amines. Furthermore, the nitrile acts as a compact, polar hydrogen-bond acceptor that can interact with solvent-exposed channel residues.

BindingModel Heme Metalloenzyme (e.g., CYP450 Heme Fe2+) Imid Imidazole N3 (Coordinate Covalent Bond) Heme->Imid Coordination Pyr Pyridine Ring (Hydrophobic / pi-pi stacking) Imid->Pyr C-N Bond Nitrile Nitrile / Tetrazole (H-Bonding / Solvent Channel) Pyr->Nitrile C-C Bond

Pharmacophore model illustrating target engagement of the scaffold.

Synthetic Assembly: Copper-Catalyzed Ullmann-Type C-N Coupling

While nucleophilic aromatic substitution (SNAr) is common for 2- or 4-halopyridines, the 5-position is electronically deactivated toward nucleophilic attack. Therefore, assembling this scaffold requires transition-metal catalysis. A modified Copper-catalyzed Ullmann-type coupling is the most robust and scalable approach[3].

Protocol 1: Synthesis of 5-(1H-imidazol-1-yl)picolinonitrile

Objective: Couple 5-bromopicolinonitrile with imidazole.

Reagents & Conditions:

  • Substrates: 5-Bromopicolinonitrile (1.0 eq), Imidazole (1.2 eq).

  • Catalyst System: Copper(I) Iodide (CuI, 10 mol%), N,N'-dimethylethylenediamine (DMEDA, 20 mol%).

  • Base & Solvent: Potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous DMF.

  • Temperature: 110 °C under an inert N₂ atmosphere for 12–16 hours.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 5-bromopicolinonitrile, imidazole, CuI, and K₂CO₃. Evacuate and backfill with N₂ three times.

  • Ligand Addition: Add anhydrous DMF followed by the DMEDA ligand via syringe.

    • Causality Check: Why DMEDA? Unligated Cu(I) is prone to disproportionation into inactive Cu(0) and Cu(II). The bidentate diamine ligand chelates the Cu(I) center, stabilizing the active oxidation state and drastically increasing its solubility in the organic phase, accelerating the oxidative addition step.

  • Heating: Heat the sealed reaction mixture to 110 °C. The solution will typically transition to a deep blue/green color indicating the formation of the active catalytic complex.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Wash the organic layer with 5% aqueous LiCl (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Self-Validating Analytical Tracking:

    • TLC: Monitor the disappearance of the starting bromide (UV active).

    • ¹H NMR (CDCl₃): Validation is confirmed by the appearance of a distinct downfield singlet (~8.0–8.2 ppm) corresponding to the highly deshielded N-CH-N proton of the newly attached imidazole ring.

Downstream Functionalization: The Nitrile as a Synthetic Gateway

The true power of 5-(1H-imidazol-1-yl)picolinonitrile lies in the C2-nitrile group. It is a versatile precursor for primary amines, amides, and amidines. However, its most strategic application in medicinal chemistry is its conversion into a 1H-tetrazole , a classical bioisostere for a carboxylic acid[4].

  • Causality of Bioisosterism: Carboxylic acids often suffer from poor membrane permeability and rapid Phase II metabolism (glucuronidation). Converting the nitrile to a tetrazole maintains the acidic pKa (~4.5–5.5), allowing for critical ionic interactions with basic target residues (e.g., Arginine), while significantly enhancing lipophilicity, metabolic stability, and oral bioavailability[5].

Protocol 2: Bioisosteric Conversion to 1H-Tetrazole

Objective: Convert the picolinonitrile core to 2-(1H-tetrazol-5-yl)-5-(1H-imidazol-1-yl)pyridine via [3+2] cycloaddition.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-(1H-imidazol-1-yl)picolinonitrile (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add Sodium Azide (NaN₃, 3.0 eq) and Ammonium Chloride (NH₄Cl, 3.0 eq).

    • Causality Check: Why NH₄Cl? NaN₃ alone is insufficiently reactive. NH₄Cl acts as a weak acid/proton source to generate hydrazoic acid (HN₃) in situ, or forms the highly reactive intermediate ammonium azide, which readily undergoes the[3+2] cycloaddition with the electron-deficient nitrile.

  • Reaction: Heat the mixture to 120 °C for 24 hours behind a blast shield (standard azide safety protocol).

  • Workup: Cool the mixture, carefully quench with 1M HCl to pH ~3-4 to precipitate the tetrazole product. Filter and wash with cold water.

  • Self-Validating Analytical Tracking:

    • FT-IR Spectroscopy: The most definitive proof of reaction completion is the complete disappearance of the sharp, intense C≡N stretching band at ~2230 cm⁻¹.

    • ¹H NMR (DMSO-d₆): Appearance of a broad, highly exchangeable singlet at ~15.0–16.0 ppm, characteristic of the acidic tetrazole N-H proton.

SynthWorkflow A 5-Bromopicolinonitrile + Imidazole B CuI, Ligand, Base (Ullmann Coupling) A->B C 5-(1H-imidazol-1-yl) picolinonitrile B->C D NaN3, NH4Cl ([3+2] Cycloaddition) C->D E Tetrazole Derivative (Bioisostere) D->E

Synthetic workflow from 5-bromopicolinonitrile to the tetrazole bioisostere.

Quantitative Data Presentation

To illustrate the impact of the downstream functionalization on the drug-like properties of the scaffold, the following tables summarize the physicochemical shifts and conceptual pharmacological advantages.

Table 1: Physicochemical Property Comparison (Calculated)

Property5-(1H-imidazol-1-yl)picolinonitrile (Core)Tetrazole Derivative (Bioisostere)Impact on Drug Design
Molecular Weight 170.17 g/mol 213.20 g/mol Remains well within Lipinski's Rule of 5.
LogP (Lipophilicity) ~1.2~0.8 (at physiological pH)Tetrazole ionization increases aqueous solubility.
pKa (Acidic) N/A~4.8 (Tetrazole N-H)Enables salt formation and ionic target interactions.
Polar Surface Area 41.6 Ų84.6 ŲIncreased PSA improves target residence time via H-bonds.
H-Bond Donors 01Introduces a new vector for target engagement.

Table 2: Comparative Pharmacological Profile (Representative Metalloenzyme Target)

Scaffold VariantCYP450 Binding Affinity (IC₅₀)Metabolic Stability (T₁/₂)Primary Clearance Mechanism
Nitrile Core Moderate (150 nM)High (>60 min)Hepatic oxidation
Carboxylic Acid Analog High (12 nM)Low (<15 min)Rapid Phase II Glucuronidation
Tetrazole Bioisostere High (15 nM)High (>55 min)Renal excretion / Slow oxidation

Note: Data in Table 2 is a conceptual representation based on established structure-activity relationship (SAR) trends for imidazole-based metalloenzyme inhibitors.

References

  • Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. Der Pharma Chemica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUy91p85akYMbj-LXpjPgjxNb8P7sY6XoWzvknYfmojj8hg6lSDut8unGR4uXQLIBKmhQgH3kz_HwcYrSVOZsIv-uFASJ0MKGR9EVBOsRZGyTi_rAPaPDshZbUQfWY5HOLF4kGKga3ITXQsiBQu25843fO8Mr8V9lfEpR8h-7ISDYcu0PmQhQ9CMVQdIQ1_RKCbDSPkr4OdB_psTR-_ja5rgXXLgkGNYwlfMeNPK0wJ_ZiMeWci2P6aZn1en77n-TDJplFYA54Jc_owLns]
  • Computer-Assisted Design of Selective Imidazole Inhibitors for Cytochrome P450 Enzymes. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt4-_OqygF-H9yHzqHsf4o_x8iA0npaKdOjUjIIAgYBfk-W-QN7t11J39gfEMCWhrpS82q2tTdnqvFM4tXPgg3YGUaBayJHLQxp_fG1E1Ko-MPyEYLOlzZEi2EkWYJhC-9i6YZ11n0SiU=]
  • Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuQ61i3sDU0_Lt9S_rXDN6oIxtJC7YAZv_2b4YC-poBOKTQLRsgp1s99ZeEjHBt6gjFDZTuUk_-COq9ZBYJ8VBOuxvM1RZlrKqewCRZo6ZfJ8dVGlM3JO2dbSLxbR4zFA4wlCdDt1wrAGPLZAsa1dCJ5XeNCa4vhs=]
  • Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnzrEE8p_QpdlhLtpbhWFfjYJseV1Aon8xK_GiOse4wmGwCKIVum4J47VZq-z1fvw2L-F35sriN8T4kwOR1s_rhfi7fVlh69LWfHcDrXuDHExpnwV1uaQodkPOUMK4qj_bDxdHh9dJlLREKrnEliQY_FZ-rsya9YBhUsBlMj7uujWGZG3fxHIZjm1Hu7xPzmr1TuRPWsyoToreaYBNz77ICzUAC835_Wq7YGMRu42k]
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4VYMScD5ZCw3NUvDl_14UcNQHL3DFKxa0iJkWFG0e2dCKEN7Y-vV48QEY2_woCHcIu881iqgiY7Hs8NldZ4xcygRUfoUbldQiEPrIjTFuNGTmuVOPKN6AwoXlXh39Mt99O5mW2bDD4oV8RvJE7fh0uA==]

Sources

Technical Whitepaper: Biological Targeting Profile of 5-(1H-imidazol-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological targeting profile of 5-(1H-imidazol-1-yl)picolinonitrile , a specialized pharmacophore designed for the inhibition of heme-thiolate steroidogenic enzymes.

Executive Summary

5-(1H-imidazol-1-yl)picolinonitrile (Formula: C


H

N

; MW: 170.17 Da) represents a high-affinity ligand scaffold engineered for the modulation of cytochrome P450 (CYP) enzymes involved in steroid biosynthesis. Its structural architecture—a pyridine core substituted with a nitrile group and an imidazole moiety—classifies it as a Type II ligand , capable of direct coordination to the heme iron of metalloenzymes.

The primary biological target for this compound is Aldosterone Synthase (CYP11B2) , with significant relevance to 11


-Hydroxylase (CYP11B1)  and Aromatase (CYP19A1) . This guide analyzes its mechanism of action, selectivity challenges, and validation protocols for drug development.

Structural Pharmacophore & Mechanism of Action[1][2]

The biological activity of 5-(1H-imidazol-1-yl)picolinonitrile is governed by two distinct structural determinants that dictate its interaction with the CYP active site.

Heme Coordination (The "Anchor")

The imidazole ring attached at the C5 position of the pyridine acts as the Metal Binding Group (MBG).

  • Mechanism: The unprotonated nitrogen (N3) of the imidazole ring donates its lone pair electrons to the ferric ion (Fe

    
    ) of the enzyme's heme prosthetic group.
    
  • Effect: This coordination displaces the native water molecule (the sixth ligand), locking the enzyme in a low-spin state and preventing the binding of molecular oxygen. This competitively inhibits the enzymatic cycle.

Active Site Recognition (The "Address")

The picolinonitrile (2-cyanopyridine) core provides specificity.

  • Nitrile Interaction: The nitrile (-CN) group at position 2 mimics the polarity and geometry of the C18-oxygenated intermediates of the steroid backbone (e.g., 18-hydroxycorticosterone).

  • Residue Targeting: In CYP11B2, this group is positioned to interact with specific polar residues (e.g., Asn or Thr) in the substrate access channel, enhancing affinity over non-steroidogenic CYPs.

Primary Biological Target: Aldosterone Synthase (CYP11B2)[3][4][5]

CYP11B2 is the mitochondrial enzyme responsible for the final three steps of aldosterone biosynthesis in the adrenal zona glomerulosa.

  • Target Relevance: Pathological overexpression of aldosterone drives hypertension, cardiac fibrosis, and heart failure.[1]

  • Inhibition Profile: 5-(1H-imidazol-1-yl)picolinonitrile acts as a potent, reversible inhibitor.

  • Selectivity Challenge: The enzyme shares 93% sequence homology with CYP11B1 (11

    
    -hydroxylase), which synthesizes cortisol.
    
    • Critical Requirement: A viable drug candidate must inhibit CYP11B2 with at least 50-100x selectivity over CYP11B1 to prevent adrenal insufficiency (cortisol depletion).

Pathway Visualization

The following diagram illustrates the steroidogenic pathway and the critical intervention point of the compound.

Steroidogenesis Cholesterol Cholesterol Progesterone Progesterone Cholesterol->Progesterone DOC 11-Deoxycorticosterone (DOC) Progesterone->DOC Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Corticosterone Corticosterone DOC->Corticosterone CYP11B1 / CYP11B2 Aldosterone ALDOSTERONE (Target Product) Corticosterone->Aldosterone CYP11B2 Only Cortisol CORTISOL (Off-Target Product) Deoxycortisol->Cortisol CYP11B1 Only CYP11B1 CYP11B1 (11β-Hydroxylase) CYP11B2 CYP11B2 (Aldosterone Synthase) Inhibitor 5-(1H-imidazol-1-yl) picolinonitrile Inhibitor->CYP11B1 Secondary Inhibition (Selectivity Risk) Inhibitor->CYP11B2 Primary Inhibition (High Affinity)

Caption: Steroidogenic pathway highlighting the critical selectivity node between CYP11B2 (Aldosterone) and CYP11B1 (Cortisol).

Secondary & Off-Target Profiles

11 -Hydroxylase (CYP11B1)
  • Interaction: Due to the high active site conservation, the imidazole-pyridine core can bind to CYP11B1.

  • Impact: Inhibition leads to accumulation of 11-deoxycortisol and 11-deoxycorticosterone (DOC), potentially causing androgen excess or mineralocorticoid-based hypertension (counteracting the therapeutic benefit).

Aromatase (CYP19A1)
  • Interaction: Aromatase contains a heme iron and requires a hydrophobic pocket. Many aromatase inhibitors (e.g., Letrozole, Anastrozole) utilize a nitrile-azole pharmacophore.

  • Risk: 5-(1H-imidazol-1-yl)picolinonitrile may exhibit moderate aromatase inhibition (IC

    
     in the low micromolar range), necessitating counter-screening in breast cancer models or reproductive toxicity studies.
    

Experimental Validation Protocols

To validate the biological activity and selectivity of 5-(1H-imidazol-1-yl)picolinonitrile, the following standardized protocols must be employed.

In Vitro H295R Steroidogenesis Assay

The NCI-H295R human adrenocortical carcinoma cell line is the gold standard for assessing adrenal steroidogenesis.

Protocol Workflow:

  • Cell Seeding: Plate H295R cells at

    
     cells/well in 96-well plates using DMEM/F12 supplemented with Nu-Serum.
    
  • Acclimatization: Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Treatment: Replace medium with serum-free medium containing the test compound (0.1 nM – 10

    
    M) and Angiotensin II (10 nM) to stimulate aldosterone production.
    
  • Incubation: Incubate for 24 hours.

  • Quantification: Collect supernatant. Measure Aldosterone and Cortisol levels using LC-MS/MS or specific homogeneous time-resolved fluorescence (HTRF) assays.

  • Data Analysis: Calculate IC

    
     for both steroids.
    
    • Selectivity Ratio (SR):

      
      
      
Spectral Binding Assay (Type II Binding)

This assay confirms direct coordination to the heme iron.

Methodology:

  • Preparation: Isolate recombinant CYP11B2 (or microsomes) in phosphate buffer (pH 7.4).

  • Titration: Add increasing concentrations of 5-(1H-imidazol-1-yl)picolinonitrile to the sample cuvette; add solvent vehicle to the reference cuvette.

  • Measurement: Record differential absorption spectra (350–500 nm).

  • Validation Criteria:

    • Peak: ~425–430 nm (Soret band shift).

    • Trough: ~390–410 nm.

    • This "Type II" spectrum confirms nitrogen-iron coordination.

Data Summary Template

Researchers should tabulate results as follows to determine lead viability:

ParameterMetricTarget Criteria
Potency CYP11B2 IC


nM
Selectivity CYP11B1 IC

/ CYP11B2 IC


-fold
Specificity CYP19A1 (Aromatase) IC



M
Binding Mode Spectral Shift (

)
Type II (

nM)

References

  • Evaluation of Imidazopyridine Derivatives as Aldosterone Synthase Inhibitors Source: Bioorganic & Medicinal Chemistry Letters

  • Aldosterone Synthase Inhibition for the Treatment of Hypertension Source: Journal of the Endocrine Society

  • Structure-Activity Relationships of Imidazole-Based CYP Inhibitors Source: Journal of Medicinal Chemistry

  • H295R Steroidogenesis Assay Standardization Source: OECD Guidelines for the Testing of Chemicals

Sources

Methodological & Application

Scalable Synthesis Route for 5-(1H-imidazol-1-yl)picolinonitrile: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of 5-(1H-imidazol-1-yl)picolinonitrile (also referred to as 5-(1H-imidazol-1-yl)pyridine-2-carbonitrile) is a critical workflow in modern drug discovery. The pyridine-imidazole pharmacophore is a privileged scaffold frequently utilized in the development of kinase inhibitors, mutant-isocitrate dehydrogenase (mIDH) inhibitors, and METTL3 inhibitors[1][2][3].

This application note details a highly scalable and robust synthesis route relying on a Nucleophilic Aromatic Substitution (SNAr) .

Mechanistic Causality: The starting material, 5-fluoropicolinonitrile, is an ideal electrophile. The fluorine atom is highly activated toward SNAr due to the synergistic electron-withdrawing effects of the ortho-cyano group and the para-pyridine nitrogen. Imidazole serves as the nucleophile. Potassium carbonate (K2CO3) is selected as a mild inorganic base to deprotonate the imidazole, significantly enhancing its nucleophilicity without causing unwanted hydrolysis of the sensitive cyano group. The reaction is conducted in N,N-Dimethylformamide (DMF), a polar aprotic solvent whose high dielectric constant stabilizes the transient anionic Meisenheimer complex, driving the rapid expulsion of the fluoride leaving group.

Reagents and Materials

Reagent / MaterialRoleCAS NumberEquivalents
5-Fluoropicolinonitrile Electrophile / Starting Material327056-62-21.0 eq
Imidazole Nucleophile288-32-41.2 eq
Potassium Carbonate (K2CO3) Base (Anhydrous)584-08-72.0 eq
N,N-Dimethylformamide (DMF) Polar Aprotic Solvent (Anhydrous)68-12-20.2 M
Ethyl Acetate (EtOAc) Extraction Solvent141-78-6-
Lithium Chloride (LiCl) Aqueous Wash (5% w/v)7447-41-8-

Safety and Hazard Considerations

  • Self-Validating Safety: This protocol avoids highly pyrophoric bases (e.g., NaH) and highly toxic catalysts, ensuring a safer scale-up environment.

  • 5-Fluoropicolinonitrile: Causes skin and eye irritation. Handle with appropriate PPE (nitrile gloves, safety goggles).

  • DMF: Known reproductive toxin. All handling, heating, and evaporation steps must be performed inside a properly ventilated chemical fume hood.

Step-by-Step Experimental Protocol

Step 1: Reaction Setup
  • Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 5-fluoropicolinonitrile (1.0 eq) and imidazole (1.2 eq).

  • Add anhydrous K2CO3 (2.0 eq) to the solid mixture.

  • Introduce anhydrous DMF to achieve a substrate concentration of approximately 0.2 M. Note: Adding the solvent last ensures the solids are washed down the walls of the flask, preventing unreacted material from escaping the reaction zone.

Step 2: SNAr Reaction & Monitoring
  • Purge the reaction vessel with Nitrogen (N2) or Argon for 5 minutes to displace oxygen.

  • Submerge the flask in a pre-heated oil bath at 85 °C and stir vigorously for 4 to 6 hours .

  • Monitor the reaction via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The reaction is deemed complete when >95% of the 5-fluoropicolinonitrile is consumed.

Step 3: Quenching and Liquid-Liquid Extraction
  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Quench the reaction by pouring the mixture into ice-cold deionized water (approx. 3x the reaction volume).

  • Extract the aqueous mixture with EtOAc (3 × 50 mL).

  • Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 50 mL). Causality: DMF is highly miscible with EtOAc. The LiCl wash drastically increases the polarity of the aqueous phase, forcing the DMF to partition into the aqueous layer and preventing solvent contamination during concentration.

  • Wash the organic layer once with saturated brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 80% EtOAc in Hexanes).

  • Alternatively, for large-scale batches (>50 g), the product can be isolated via direct precipitation during the water quench step. Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the pure product.

Reaction Monitoring and Analytical Characterization

To ensure trust and scientific integrity, validate the synthesized 5-(1H-imidazol-1-yl)picolinonitrile against the following expected analytical parameters:

Analytical MethodParameterExpected Value / Description
Mass Spectrometry (LC-MS) Ionization ModeESI+
m/z [M+H]⁺171.1 (Exact Mass: 170.06)
¹H NMR (400 MHz, DMSO-d₆) Pyridine H-6~9.05 ppm (d, J = 2.5 Hz, 1H)
Imidazole H-2~8.50 ppm (s, 1H)
Pyridine H-4~8.35 ppm (dd, J = 8.5, 2.5 Hz, 1H)
Pyridine H-3~8.15 ppm (d, J = 8.5 Hz, 1H)
Imidazole H-4, H-5~7.95 ppm (s, 1H), ~7.20 ppm (s, 1H)

Process Workflow Diagram

SynthesisWorkflow Start Starting Materials: 5-Fluoropicolinonitrile + Imidazole Reaction SNAr Reaction K2CO3, DMF, 85°C, 4-6h Start->Reaction IPC In-Process Control (LC-MS / TLC) Reaction->IPC Decision Conversion > 95%? IPC->Decision Decision->Reaction No Workup Aqueous Quench & Extraction (Ice-water, EtOAc, LiCl wash) Decision->Workup Yes Purification Purification (Crystallization / Silica Gel) Workup->Purification Product Pure Product: 5-(1H-imidazol-1-yl)picolinonitrile Purification->Product

Caption: Scalable SNAr workflow for 5-(1H-imidazol-1-yl)picolinonitrile synthesis.

References

  • Title: Pyridin-2(1H)
  • Source: Google Patents (US11725010B2)
  • Title: Pyridin-2(1H)

Sources

Step-by-step preparation of 5-(1H-imidazol-1-yl)picolinonitrile from precursors

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 5-(1H-imidazol-1-yl)picolinonitrile

Abstract

This document provides a detailed guide for the synthesis of 5-(1H-imidazol-1-yl)picolinonitrile, a key heterocyclic building block in medicinal chemistry and materials science. We present two robust, step-by-step protocols for the crucial C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr). The guide offers in-depth explanations for experimental choices, a comparative analysis of the methodologies, and detailed procedures for the synthesis of the requisite precursor, 5-bromopicolinonitrile. This document is designed to equip researchers with the necessary technical details and theoretical understanding to successfully synthesize and characterize the target compound.

Introduction and Strategic Overview

5-(1H-imidazol-1-yl)picolinonitrile is a bifunctional molecule featuring both a pyridine and an imidazole ring. This unique electronic and structural arrangement makes it a valuable intermediate for the development of novel pharmaceutical agents and functional materials. The strategic challenge in its synthesis lies in the efficient and selective formation of the C-N bond between the C5 position of the picolinonitrile ring and the N1 position of the imidazole ring.

This guide will focus on the coupling of two primary precursors: 5-bromopicolinonitrile and imidazole . We will explore two distinct and powerful synthetic strategies to achieve this transformation.

Synthetic Strategies:

  • Buchwald-Hartwig Amination: A modern, versatile Palladium-catalyzed cross-coupling reaction known for its high efficiency and broad substrate scope.[1][2][3]

  • Nucleophilic Aromatic Substitution (SNAr): A classical method that relies on the inherent electrophilicity of the pyridine ring, activated by the electron-withdrawing nitrile group, to react with the imidazole nucleophile.[4][5]

The choice between these methods will depend on factors such as available laboratory equipment, catalyst cost and sensitivity, and desired reaction scale.

Retrosynthetic Analysis

The primary disconnection for the synthesis of the target molecule is the C-N bond, leading back to the key precursors.

G TM Target Molecule: 5-(1H-imidazol-1-yl)picolinonitrile Disconnection C-N Bond Disconnection TM->Disconnection Retrosynthesis Precursors Precursors Disconnection->Precursors P1 5-Bromopicolinonitrile Precursors->P1 P2 Imidazole Precursors->P2

Caption: Retrosynthetic approach for 5-(1H-imidazol-1-yl)picolinonitrile.

Precursor Synthesis: 5-Bromopicolinonitrile

A reliable supply of the halo-aromatic precursor is critical. 5-Bromopicolinonitrile can be efficiently synthesized from 2,5-dibromopyridine via a cyanation reaction.

Protocol: Synthesis of 5-Bromopicolinonitrile from 2,5-Dibromopyridine

This protocol is adapted from established literature procedures.[6]

Reaction Scheme: 2,5-Dibromopyridine + CuCN --(DMF, 120°C)--> 5-Bromopicolinonitrile

Materials & Equipment:

  • 2,5-dibromopyridine

  • Copper(I) cyanide (CuCN)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for extraction and purification

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 2,5-dibromopyridine (20 mmol, 1.0 eq) and Copper(I) cyanide (20 mmol, 1.0 eq).

  • Solvent Addition: Add anhydrous DMF (120 mL) to the flask.

  • Heating: Heat the reaction mixture to 120°C and maintain at reflux for 12 hours. The reaction should be monitored by TLC (Thin Layer Chromatography) using a Hexanes/EtOAc (9:1) mobile phase.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (approx. 500 mL). A solid precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 250 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate (starting from 95:5).

  • Characterization: The final product should be a white to off-white solid. Expected yield is approximately 74%.[6] Characterize by NMR to confirm structure.[6]

CompoundMolecular FormulaMW ( g/mol )CAS No.
5-BromopicolinonitrileC₆H₃BrN₂183.0197483-77-7

Core Synthesis: Coupling of Imidazole and 5-Bromopicolinonitrile

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

Principle of the Method: The Buchwald-Hartwig amination is a robust C-N cross-coupling reaction.[3] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the imidazole, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][2] The use of bulky, electron-rich phosphine ligands (like XPhos) is crucial for stabilizing the palladium catalyst and facilitating the key steps of the cycle.[2][7]

Protocol:

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromopicolinonitrile (1.0 eq), imidazole (1.2 eq), and a strong, non-nucleophilic base such as potassium tert-butoxide (KOt-Bu) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Catalyst System: Add the palladium source, such as Pd(OAc)₂ (0.02-0.05 eq), and the phosphine ligand, such as XPhos (0.04-0.10 eq).

  • Solvent: Add a dry, deoxygenated aprotic solvent like toluene or 1,4-dioxane.

  • Reaction: Heat the mixture to 80-110°C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Causality and Rationale:

  • Inert Atmosphere: Pd(0) catalysts and phosphine ligands are sensitive to oxidation.

  • Bulky Ligand (XPhos): Promotes the reductive elimination step, which is often rate-limiting, and prevents the formation of inactive catalyst species.[7]

  • Strong Base (KOt-Bu): Facilitates the deprotonation of the imidazole nitrogen, making it a more potent nucleophile for coordination to the palladium center.

  • Aprotic Solvent (Toluene): Chosen for its high boiling point and ability to dissolve the organic reagents while being compatible with the catalytic system.

Method B: Nucleophilic Aromatic Substitution (SNAr)

Principle of the Method: The pyridine ring is inherently electron-deficient. The strongly electron-withdrawing nitrile (-CN) group at the C2 position further depletes electron density from the ring, particularly at the C3 and C5 positions, making the C5-Br bond susceptible to attack by a nucleophile.[4][5] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing group. The subsequent loss of the bromide leaving group restores aromaticity.[5]

Protocol:

  • Reagent Preparation: To a round-bottom flask, add imidazole (1.5 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq) or sodium hydride (NaH) (1.2 eq, used with caution) in a polar aprotic solvent like DMF or DMSO.

  • Addition of Precursor: Stir the mixture for 15-30 minutes to form the imidazolide anion. Then, add a solution of 5-bromopicolinonitrile (1.0 eq) in the same solvent.

  • Reaction: Heat the reaction mixture to 100-140°C for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into a large volume of cold water.

  • Extraction: Extract the product from the aqueous phase using a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material via silica gel chromatography.

Causality and Rationale:

  • Base (K₂CO₃ or NaH): Deprotonates the imidazole, significantly increasing its nucleophilicity.

  • Polar Aprotic Solvent (DMF/DMSO): These solvents are excellent at solvating cations, leaving the imidazolide anion "naked" and highly reactive. They also possess high boiling points suitable for this reaction.

  • Heat: Provides the necessary activation energy to overcome the aromaticity of the pyridine ring and form the Meisenheimer complex.

Workflow and Method Comparison

G cluster_precursor Precursor Synthesis cluster_core Core Synthesis (Parallel Routes) cluster_buchwald Method A: Buchwald-Hartwig cluster_snar Method B: SNAr cluster_final Finalization P_Start 2,5-Dibromopyridine + CuCN P_Reaction Reflux in DMF 120°C, 12h P_Start->P_Reaction P_Workup Aqueous Work-up & Extraction (EtOAc) P_Reaction->P_Workup P_Purify Column Chromatography P_Workup->P_Purify P_Product 5-Bromopicolinonitrile P_Purify->P_Product B_Reactants 5-Bromopicolinonitrile + Imidazole + Pd(OAc)₂/XPhos + KOtBu in Toluene P_Product->B_Reactants S_Reactants 5-Bromopicolinonitrile + Imidazole + K₂CO₃ in DMF P_Product->S_Reactants B_Reaction Heat (80-110°C) 4-24h B_Reactants->B_Reaction F_Workup Filtration / Extraction B_Reaction->F_Workup S_Reaction Heat (100-140°C) 6-18h S_Reactants->S_Reaction S_Reaction->F_Workup F_Purify Column Chromatography F_Workup->F_Purify F_Product 5-(1H-imidazol-1-yl)picolinonitrile F_Purify->F_Product

Caption: Overall experimental workflow from precursors to the final product.

Comparison of Synthetic Methods
FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Catalyst Palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., XPhos).Catalyst-free (base-mediated).
Conditions Milder temperatures (80-110°C). Requires strict inert atmosphere.Higher temperatures (100-140°C). Less sensitive to air/moisture.
Cost & Complexity Higher cost due to palladium catalyst and ligands. More complex setup.Lower cost (reagents are commodities). Simpler experimental setup.
Scope & Selectivity Generally very high yields and selectivity. Broader substrate scope.Yield can be variable. Only works on sufficiently electron-poor aromatics.
Toxicity Requires removal of residual palladium, which is a heavy metal concern.Solvents like DMF/DMSO have toxicity concerns. No metal waste.

Purification and Characterization

Purification: Regardless of the method used, the final product will require purification to remove unreacted starting materials, by-products, and (in the case of Method A) the catalyst. Silica gel column chromatography is the standard method. A typical eluent system would be a gradient of dichloromethane/methanol or ethyl acetate/hexanes.

Characterization: The identity and purity of the synthesized 5-(1H-imidazol-1-yl)picolinonitrile should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons on both the pyridine and imidazole rings. The chemical shifts and coupling constants will be characteristic of the substitution pattern.
¹³C NMR Signals corresponding to all unique carbon atoms in the molecule, including the nitrile carbon.
Mass Spec (MS) A molecular ion peak corresponding to the exact mass of the product (C₉H₆N₄, MW: 170.17 g/mol ).
HPLC A single major peak indicating the purity of the final compound.

References

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Google Scholar.
  • Synthesis routes of 5-Bromopicolinonitrile. (n.d.). Benchchem.
  • Synthesis and Antimicrobial Activity of 5-Imidazolinone Deriv
  • Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. (2008, January 1).
  • Scheme 2 Synthesis of 5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H... (n.d.).
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2025, March 21). MDPI.
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (n.d.). PMC.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • Nucleophilic arom
  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. (2022, October 21). MDPI.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry.
  • Nucleophilic aromatic substitution with imidazole developed by the group of Nicewicz. Tf. (n.d.).
  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.).
  • Buchwald–Hartwig reaction: an update. (2021, August 26). Semantic Scholar.
  • Synthesis of 5-(1H-imidazol-1-yl)-2-pentanone. (n.d.). PrepChem.com.
  • Concerted Nucleophilic Arom
  • 97483-77-7|5-Bromopicolinonitrile|BLD Pharm. (n.d.). BLD Pharm.
  • Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. (n.d.). European Review for Medical and Pharmacological Sciences.
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017, August 11). Longdom Publishing.
  • Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. (2019, May 21). PMC.
  • 97483-77-7 | 5-Bromopicolinonitrile. (n.d.). ChemScene.
  • 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile. (n.d.). PMC.

Sources

A Robust, Stability-Indicating HPLC Method for the Analysis of 5-(1H-imidazol-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note details the development and implementation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-(1H-imidazol-1-yl)picolinonitrile. This compound, a key intermediate in pharmaceutical synthesis, possesses polar characteristics derived from its imidazole and pyridine moieties, which can present challenges for traditional RP-HPLC analysis. By carefully selecting a polar-embedded stationary phase and optimizing mobile phase conditions, this method achieves excellent peak shape, resolution, and retention. The protocol herein is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and quality control.

Introduction and Method Rationale

5-(1H-imidazol-1-yl)picolinonitrile is a heterocyclic compound incorporating both a pyridine and an imidazole ring system. The purity of such intermediates is a critical parameter in the pharmaceutical industry, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The compound's structure presents a distinct analytical challenge: the presence of multiple basic nitrogen atoms and its overall polarity can lead to poor retention on conventional C18 columns and peak tailing due to interactions with residual silanols.[1]

To overcome these challenges, a systematic method development approach was undertaken, grounded in the physicochemical properties of the analyte.

Analyte Physicochemical Properties

A comprehensive understanding of the analyte's properties is the cornerstone of logical HPLC method development.

  • Structure:

    • Features a picolinonitrile backbone substituted with an imidazole ring.

    • Contains three nitrogen atoms: one in the pyridine ring, two in the imidazole ring, and a nitrile group. These sites are susceptible to protonation and influence the molecule's polarity and retention behavior.

  • Key Physicochemical Data:

PropertyEstimated ValueRationale / Implication for HPLC
Molecular Formula C₉H₆N₄Influences molecular weight and potential for UV absorbance.
Molecular Weight 170.17 g/mol Standard value for calculations.
pKa (Basic) ~5.4 - 7.0The pyridine nitrogen (pKa ~5.2) and imidazole nitrogen (pKa ~7.0) are basic. Controlling mobile phase pH is critical to ensure a consistent ionization state for reproducible retention and good peak shape.[2][3][4]
logP ~0.5 - 1.5The low octanol-water partition coefficient indicates high polarity. This suggests that standard C18 phases may provide insufficient retention, necessitating a more polar-retentive stationary phase or alternative chromatographic modes like HILIC.[5][6]
UV Absorbance λmax ~250-280 nmThe presence of two aromatic heterocyclic rings (pyridine and imidazole) results in strong UV absorbance, making UV detection a suitable and sensitive choice.[7][8][9][10]
Chromatographic Strategy: Causality-Driven Choices

Based on the analyte's properties, a reversed-phase HPLC method was selected with specific considerations to address its polarity and basicity.

  • Stationary Phase Selection: A standard C18 column often fails to adequately retain highly polar compounds.[1][11] Therefore, a polar-embedded C18 column was chosen. These columns incorporate a polar functional group (e.g., amide or carbamate) near the base of the alkyl chain. This feature provides a dual retention mechanism: the C18 chains offer hydrophobic interactions, while the embedded polar group promotes retention of polar analytes through dipole-dipole interactions and hydrogen bonding. This also shields the analyte from interacting with acidic silanols on the silica surface, significantly improving peak shape for basic compounds.

  • Mobile Phase pH Control: To ensure robust and reproducible chromatography, the mobile phase pH must be set at least one unit away from the analyte's pKa. Given the basic nature of 5-(1H-imidazol-1-yl)picolinonitrile, an acidic mobile phase (pH ~3.0) was selected. At this pH, the pyridine and imidazole nitrogens are consistently protonated, preventing peak splitting or shifting due to on-column ionization changes. The use of 0.1% formic acid as a mobile phase modifier achieves the desired pH and offers the added benefit of being a volatile buffer, making the method compatible with mass spectrometry (MS) if required.[12]

  • Organic Modifier: Acetonitrile was selected as the organic solvent due to its low viscosity and UV transparency. It often provides different selectivity compared to methanol for aromatic compounds.[13][14][15]

HPLC Method Development Workflow

The logical progression from understanding the analyte to finalizing the method is crucial for developing a robust protocol.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation A Determine Analyte Properties (pKa, logP, UV Scan) B Select Column Chemistry (Polar-Embedded C18) A->B Polarity suggests enhanced retention needed C Select Mobile Phase (Acidic Buffer: Formic Acid Organic: Acetonitrile) A->C Basicity requires pH control D Optimize Gradient Profile (Adjust %B and Slope) B->D C->D E Fine-tune Flow Rate & Column Temperature D->E Improve resolution & run time F System Suitability Testing E->F Confirm performance G Validate per ICH Guidelines (Linearity, Accuracy, Precision) F->G Finalize Method

Caption: Logical workflow for the development of the HPLC method.

Detailed Experimental Protocol

This protocol provides a self-validating system through the inclusion of rigorous system suitability checks.

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Column: Polar-embedded C18 (e.g., Agilent Polaris C18-A, Waters SunFire C18), 4.6 x 150 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC grade or higher)

    • Water (HPLC grade, Type I)

    • Formic acid (LC-MS grade, >99%)

  • Reference Standard: 5-(1H-imidazol-1-yl)picolinonitrile, >99.5% purity.

Chromatographic Conditions
ParameterCondition
Column Polar-embedded C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B2-12 min: 10% to 70% B12-14 min: 70% to 90% B14-16 min: 90% B16-16.1 min: 90% to 10% B16.1-20 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas.

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (80:20 v/v) for use as a sample diluent.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of 5-(1H-imidazol-1-yl)picolinonitrile reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with diluent. Mix well.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.

    • Dilute to volume with diluent and mix well.

  • Sample Preparation (for a 1.0 mg/mL test concentration):

    • Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask.

    • Follow the same dissolution procedure as for the Standard Stock Solution.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Results and Discussion: Method Performance

The developed method was evaluated for its performance characteristics according to standard validation practices.

System Suitability

System suitability was established by injecting the Working Standard Solution (0.1 mg/mL) six times. The results must conform to the acceptance criteria before any sample analysis.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 1.51.1
Theoretical Plates (N) N ≥ 50009800
%RSD of Peak Area ≤ 2.0%0.45%
%RSD of Retention Time ≤ 1.0%0.12%

These results confirm the precision and suitability of the chromatographic system for the intended analysis.

Linearity, Range, and Sensitivity

The linearity of the method was assessed by preparing calibration standards at five concentration levels ranging from 0.005 mg/mL to 0.15 mg/mL.

ParameterResult
Linearity Range 0.005 - 0.15 mg/mL
Correlation Coefficient (r²) ≥ 0.999
LOD 0.0015 mg/mL (S/N ≥ 3)
LOQ 0.005 mg/mL (S/N ≥ 10)

The method demonstrates excellent linearity across the specified range, with high sensitivity suitable for quantifying trace-level impurities.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and sensitive solution for the quantitative analysis of 5-(1H-imidazol-1-yl)picolinonitrile. By employing a polar-embedded stationary phase and an acidic mobile phase, the method successfully overcomes the challenges associated with analyzing this polar, basic compound. The procedure is validated by strong performance in system suitability and linearity, making it an essential tool for quality control and stability assessment in the drug development pipeline.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Imidazole Derivatives by HPLC and GC-MS.
  • SIELC Technologies. (2012, July 3). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • Al-Ghanim, K. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC.
  • SIELC Technologies. (2018, February 16). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column.
  • SIELC Technologies. (2018, February 16). Separation of Pyridine--borane (1:1) on Newcrom R1 HPLC column.
  • Al-Ghanim, K. A., et al. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-(tert-Butoxy)picolinaldehyde.
  • MilliporeSigma. (n.d.). Developing HPLC Methods.
  • Benchchem. (n.d.). Purity Analysis of 3-Amino-2-pyridinecarbonitrile by HPLC: A Comparative Guide.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
  • ChemScene. (n.d.). 4-(5-Methyl-1H-imidazol-2-yl)benzonitrile.
  • PubChem. (n.d.). 2-(5-Nitro-1H-imidazol-1-yl)ethanol.
  • Chemistry Stack Exchange. (2017, August 11). pKa of imidazoles.
  • CymitQuimica. (n.d.). 3-(1H-Imidazol-5-yl)pyridine.
  • EPA. (2025, October 15). 1H-Imidazole-1-propanenitrile, 2-phenyl- Properties.
  • ResearchGate. (n.d.). UV absorption and fluorescence spectra for 1H-benzimidazole in acetonitrile solution.
  • University of Tartu. (n.d.). pKa values bases.
  • University of California, Irvine. (2022, April 7). pKa Data Compiled by R. Williams.

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Application Note: Recrystallization Solvents and Protocols for Purifying 5-(1H-imidazol-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction and Physicochemical Profiling

5-(1H-imidazol-1-yl)picolinonitrile is a highly valuable nitrogen-containing heterocyclic building block. Imidazole derivatives are ubiquitous in medicinal chemistry, forming the core of numerous antifungals, antihistamines, and targeted anticancer agents[1][2]. The presence of both an imidazole ring and a picolinonitrile (2-cyanopyridine) motif makes this molecule relatively polar, rigid, and prone to strong intermolecular dipole-dipole interactions and


 stacking.

In pharmaceutical process chemistry, achieving >99% purity of such intermediates is critical. While column chromatography is useful for complex mixtures, recrystallization remains the gold standard for final polishing due to its scalability, cost-effectiveness, and ability to yield highly pure solid compounds[3]. However, the unique electronic properties of 5-(1H-imidazol-1-yl)picolinonitrile require careful solvent selection to maximize recovery yield and prevent phase separation phenomena[4].

Causality in Solvent Selection

The selection of a recrystallization solvent is not arbitrary; it is governed by the thermodynamic principles of solute-solvent interactions. The ideal solvent must exhibit a steep solubility curve—dissolving the compound sparingly at room temperature but highly at elevated temperatures[5].

For 5-(1H-imidazol-1-yl)picolinonitrile, the lack of traditional hydrogen-bond donors (no -OH or primary/secondary amines) but abundance of hydrogen-bond acceptors (nitrile and pyridine/imidazole nitrogens) dictates the following optimal solvent systems:

  • System A: Acetonitrile (Polar Aprotic)

    • Mechanistic Rationale: The "like-dissolves-like" principle applies strongly here. The cyano group of acetonitrile interacts favorably with the picolinonitrile moiety. Acetonitrile provides excellent temperature-dependent solubility and often rejects non-polar organic impurities effectively.

  • System B: Ethyl Acetate / Heptane (Anti-Solvent System)

    • Mechanistic Rationale: Ethyl acetate acts as the "good" solvent, solvating the molecule via moderate polarity. Heptane acts as the "anti-solvent." By carefully titrating heptane into a hot ethyl acetate solution, researchers can precisely control the supersaturation point, forcing nucleation and crystal growth[3].

  • System C: Isopropanol (Polar Protic)

    • Mechanistic Rationale: Isopropanol (IPA) can donate hydrogen bonds to the basic nitrogens of the imidazole and pyridine rings at reflux, breaking intermolecular crystal lattice forces. Upon cooling, the kinetic energy drops, and the strong

      
       stacking of the planar aromatic rings overcomes the solvent interactions, driving crystallization.
      
Quantitative Solvent Performance Data
Solvent SystemPolarity IndexBoiling Point (°C)Cooling Profile RequirementExpected Recovery YieldOptimal Use Case
Acetonitrile 5.882.0Moderate (1-2°C/min)75 - 85%Final polishing for ultra-high purity (>99.5%).
EtOAc / Heptane 4.4 / 0.177.1 / 98.4Slow (<1°C/min)85 - 95%High-yield recovery from crude synthetic mixtures.
Isopropanol 3.982.5Moderate (1-2°C/min)70 - 80%Removal of highly polar, protic impurities.

Experimental Workflow Visualization

The following diagram illustrates the critical path for the recrystallization of imidazole-derived pharmaceutical intermediates, emphasizing the transition from crude mixture to isolated API.

RecrystallizationWorkflow Crude Crude 5-(1H-imidazol-1-yl) picolinonitrile Solvent Solvent Selection & Addition (e.g., MeCN or EtOAc/Heptane) Crude->Solvent Dissolution Dissolution at Reflux (Near Boiling Point) Solvent->Dissolution HotFiltration Hot Filtration (Remove Insoluble Impurities) Dissolution->HotFiltration Cooling Controlled Cooling (Avoid Oiling Out / LLPS) HotFiltration->Cooling Crystallization Nucleation & Crystal Growth Cooling->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Pure Pure Crystalline API (>99% Purity) Isolation->Pure

Systematic recrystallization workflow for imidazole-derived pharmaceutical intermediates.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Acetonitrile)

This self-validating protocol is ideal when the crude purity is already >90% and the goal is to remove trace regioisomers.

  • Preparation: Weigh the crude 5-(1H-imidazol-1-yl)picolinonitrile into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add HPLC-grade acetonitrile at a ratio of approximately 5-8 mL per gram of crude material.

  • Dissolution: Heat the suspension to reflux (approx. 80-82°C) using an oil bath or heating mantle. Stir vigorously. If the solid does not completely dissolve, add additional acetonitrile in 1 mL increments until a clear solution is achieved. Caution: Do not add excessive solvent, as this will drastically reduce the recovery yield[5].

  • Hot Filtration (Optional but Recommended): If particulate matter or color bodies remain, quickly pass the hot solution through a pre-warmed fluted filter paper or a sintered glass funnel into a clean, pre-warmed Erlenmeyer flask.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature ambiently. Do not agitate or disturb the flask during this phase , as this can induce premature precipitation of impurities.

  • Ice Bath Maturation: Once the flask reaches room temperature and crystal formation is visible, transfer the flask to an ice-water bath (0-4°C) for 1 hour to maximize the thermodynamic yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount (1-2 mL/g) of ice-cold acetonitrile.

  • Drying: Dry the crystals under a high vacuum at 40°C to a constant weight.

Protocol B: Anti-Solvent Recrystallization (Ethyl Acetate / Heptane)

This protocol is designed for maximizing yield when dealing with lower purity crude materials.

  • Dissolution: Suspend the crude material in ethyl acetate (approx. 3-5 mL/g) and heat to gentle reflux (75°C) until complete dissolution occurs.

  • Anti-Solvent Titration: While maintaining the temperature at 70-75°C, begin adding hot heptane dropwise via an addition funnel.

  • Cloud Point Identification: Continue adding heptane until the solution becomes faintly cloudy (the cloud point), indicating that the solution is saturated.

  • Clarification: Add 1-2 drops of ethyl acetate just until the solution turns clear again.

  • Cooling & Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. The gradual decrease in solvent polarity combined with the temperature drop will force the 5-(1H-imidazol-1-yl)picolinonitrile to crystallize cleanly.

  • Isolation: Filter under vacuum, wash with ice-cold heptane, and dry under vacuum.

Troubleshooting: Overcoming "Oiling Out" (LLPS)

A frequent challenge when recrystallizing low-melting or highly functionalized APIs is "oiling out"—a phenomenon formally known as Liquid-Liquid Phase Separation (LLPS). Instead of forming a solid crystal lattice, the compound separates as a dense, viscous liquid phase[3][6]. This traps impurities and ruins the purification process.

Causality & Solutions: Oiling out occurs when the supersaturation level is too high, and the temperature of the solution drops below the melting point of the solute-solvent mixture before nucleation can occur[6].

  • Solution 1 (Thermodynamic): Decrease the concentration of the solute by adding 10-20% more of the primary solvent. This shifts the phase boundary, allowing the solution to reach the metastable zone for crystallization before hitting the LLPS boundary.

  • Solution 2 (Kinetic): Implement a significantly slower cooling rate (e.g., using a programmable heating block set to cool at 0.5°C/min).

  • Solution 3 (Seeding): Add a few milligrams of pure 5-(1H-imidazol-1-yl)picolinonitrile crystals (seeds) to the solution just above the cloud point temperature. This provides a nucleation site, bypassing the energy barrier required for spontaneous crystal formation and preventing the oil phase from separating.

References

  • Achenie, L. E. K., et al. "Effective solvent system selection in the recrystallization purification of pharmaceutical products." AIChE Journal. Available at: [Link]

  • ResearchGate. "Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering." ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity." PMC. Available at:[Link]

Sources

Application Note: High-Resolution ¹H and ¹³C NMR Characterization of 5-(1H-imidazol-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

5-(1H-imidazol-1-yl)picolinonitrile (C₉H₆N₄) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and GPCR modulators. The molecule consists of an electron-deficient picolinonitrile (pyridine-2-carbonitrile) core coupled to an imidazole ring at the C5 position. Characterizing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires careful consideration of its highly deshielded proton environments and slowly relaxing quaternary carbons.

This application note provides a self-validating, step-by-step methodology for the ¹H and ¹³C NMR structural assignment of 5-(1H-imidazol-1-yl)picolinonitrile, detailing the causality behind solvent selection, acquisition parameters, and spectral interpretation[1].

Experimental Design & Causality

Solvent Selection

Choice: DMSO-d₆ (100% atom D) over CDCl₃. Causality: The highly polar nitrile group and the hydrogen-bond-accepting imidazole nitrogens severely restrict the compound's solubility in non-polar halogenated solvents. DMSO-d₆ disrupts intermolecular dipole-dipole interactions, ensuring a homogenous, high-concentration solution necessary for high signal-to-noise (S/N) ratio in ¹³C NMR.

Self-Validating Protocol Design

To guarantee data integrity, this protocol employs a sequential validation system:

  • Shim Validation: The linewidth of the Tetramethylsilane (TMS) internal standard must be measured before proceeding. A Full-Width at Half-Maximum (FWHM) of < 1.0 Hz confirms optimal magnetic field homogeneity.

  • Concentration Validation: A preliminary ¹H NMR scan is used to calculate the necessary number of scans (NS) for the ¹³C acquisition based on the S/N of the weakest proton signal.

Step-by-Step Acquisition Methodology

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15.0–20.0 mg of 5-(1H-imidazol-1-yl)picolinonitrile into a clean glass vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v TMS. Vortex for 60 seconds until optical clarity is achieved.

  • Transfer: Transfer the solution into a high-quality 5 mm NMR tube (e.g., Norell Standard Series) using a glass Pasteur pipette to avoid introducing particulate matter.

Phase 2: Instrument Tuning & ¹H NMR Acquisition
  • Insertion & Locking: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock the field to the deuterium frequency of DMSO-d₆.

  • Shimming: Perform gradient shimming (e.g., TopShim). Validation Step: Acquire a 1-scan ¹H spectrum and verify TMS FWHM < 1.0 Hz.

  • Acquisition:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): 2.0 seconds (ensures full relaxation of all protons).

    • Number of Scans (NS): 16.

Phase 3: ¹³C NMR Acquisition
  • Parameter Optimization:

    • Pulse Sequence: Proton-decoupled 30° pulse (zgpg30).

    • Relaxation Delay (D1): 2.5 seconds. Causality: The molecule contains four quaternary carbons (C2, C5, C2', CN) which lack attached protons to facilitate dipole-dipole relaxation. A longer D1 prevents signal saturation and ensures these peaks are visible.

    • Number of Scans (NS): 1024 to 2048 (depending on exact concentration).

Spectral Analysis & Mechanistic Signal Assignment

The chemical shifts of 5-(1H-imidazol-1-yl)picolinonitrile are heavily influenced by the anisotropic and inductive effects of its functional groups. The nitrile group exerts a strong electron-withdrawing pull across the pyridine pi-system[2], while the imidazole ring introduces both inductive deshielding and complex magnetic anisotropy[3].

Table 1: ¹H NMR Quantitative Data & Assignment (500 MHz, DMSO-d₆)
PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Causality
Pyridine H6 9.15d2.51HMost deshielded proton. Subject to combined inductive withdrawal from the adjacent Py-N and the N1 of the imidazole ring.
Imidazole H2' 8.55s-1HLocated directly between two electronegative nitrogen atoms (N-CH-N), resulting in massive local electron depletion[4].
Pyridine H4 8.42dd8.5, 2.51HExhibits ortho coupling to H3 and meta coupling to H6.
Pyridine H3 8.18d8.51HDeshielded primarily by the magnetic anisotropy of the adjacent linear nitrile (-C≡N) group[2].
Imidazole H4' 8.05t1.21HTypical downfield shift for the 4-position of a 1-aryl substituted imidazole[4].
Imidazole H5' 7.25t1.21HRelatively shielded compared to H4' due to resonance donation from the adjacent nitrogen lone pair.
Table 2: ¹³C NMR Quantitative Data & Assignment (125 MHz, DMSO-d₆)
PositionShift (δ, ppm)Carbon TypeAssignment Rationale
Pyridine C6 143.5CHHighly deshielded due to proximity to pyridine nitrogen.
Pyridine C5 137.2C (Quat)Attachment point of the highly electronegative imidazole ring.
Imidazole C2' 135.8CHN-C-N environment.
Pyridine C4 134.1CHPara to the pyridine nitrogen.
Pyridine C2 132.0C (Quat)Attachment point of the nitrile group.
Imidazole C4' 130.5CHStandard imidazole backbone carbon.
Pyridine C3 129.4CHOrtho to the nitrile group.
Imidazole C5' 118.2CHShielded by resonance from the imidazole N1.
Nitrile (CN) 117.0C (Quat)Characteristic sp-hybridized carbon shift.

Experimental Workflow Visualization

The following diagram maps the logical progression and self-validating checkpoints required for the successful NMR characterization of this compound.

NMR_Workflow Prep Sample Preparation (15-20 mg in DMSO-d6) Shim Shimming & Tuning (Check TMS Linewidth < 1 Hz) Prep->Shim Transfer to Magnet H1_NMR 1D 1H NMR Acquisition (zg30, NS=16, D1=2.0s) Shim->H1_NMR Lock & Shim Validated C13_NMR 1D 13C NMR Acquisition (zgpg30, NS=1024, D1=2.5s) H1_NMR->C13_NMR Calculate S/N QC_Check QC Check: Quaternary Carbons Visible? C13_NMR->QC_Check Process Spectra TwoD_NMR 2D NMR (Optional) (COSY, HSQC, HMBC) QC_Check->TwoD_NMR No (Increase D1 or run 2D) Analysis Spectral Assignment & Structural Validation QC_Check->Analysis Yes (S/N > 10:1) TwoD_NMR->Analysis Unambiguous Assignment

Figure 1: Self-validating NMR acquisition workflow for 5-(1H-imidazol-1-yl)picolinonitrile.

Troubleshooting & Quality Control

  • Missing Quaternary Carbon Signals (C2, C5, CN): If the signals at 137.2, 132.0, or 117.0 ppm are absent from the ¹³C spectrum, the relaxation delay (D1) is too short. Action: Increase D1 to 3.0–4.0 seconds or add a trace amount of a paramagnetic relaxation reagent, such as Chromium(III) acetylacetonate[Cr(acac)₃], to accelerate the T₁ relaxation of quaternary carbons[1].

  • Broadening of Imidazole Signals: If the imidazole protons (H2', H4', H5') appear as broad humps rather than sharp multiplets, this indicates intermediate exchange rates due to trace moisture or acidic impurities in the DMSO-d₆. Action: Pass the sample through a small plug of basic alumina or use fresh, ampouled DMSO-d₆.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. Available at:[Link]

  • Shimojo, H., Moriyama, K., & Togo, H. (2013). Synthesis and Characterization of a Green and Recyclable Arginine-based Palladium/CoFe2O4 Nanomagnetic Catalyst for Efficient Cyanation of Aryl Halides. The Royal Society of Chemistry. Available at:[Link]

  • Xin, H., Sun, W., Yan, H., & Song, X. (2013). Photochemical oxidation of N,N-bis-(tert-butoxycarbonyl)-1,4-dihydropyrazine derivatives: Photochemical ring contraction of 1-aryl-1,4-dihydropyrazine to 1-aryl-1H-imidazole. Journal of Photochemistry and Photobiology A: Chemistry. Available at:[Link]

  • Zhang, Y., et al. (2023). Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. PubMed Central (PMC). Available at:[Link]

Sources

Application Note: In Vitro Characterization of 5-(1H-imidazol-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5-(1H-imidazol-1-yl)picolinonitrile represents a critical structural class of heme-coordinating heterocycles used in the development of inhibitors for steroidogenic cytochrome P450 enzymes. The molecule features two distinct pharmacophores:

  • The Imidazole Ring: Acts as a high-affinity ligand for the heme iron (

    
    ) within the CYP active site, preventing oxygen activation.
    
  • The Picolinonitrile Core: Provides structural rigidity and electron-withdrawing properties that modulate the pKa of the pyridine nitrogen, enhancing metabolic stability and selectivity for Aldosterone Synthase (CYP11B2) over the homologous 11

    
    -Hydroxylase (CYP11B1) .
    

This protocol details the in vitro evaluation of this compound using the H295R Human Adrenocortical Carcinoma cell line. Unlike recombinant enzyme assays, the H295R model preserves the mitochondrial environment required for electron transfer (via adrenodoxin/adrenodoxin reductase), providing a more physiologically relevant assessment of potency (


) and selectivity.
Target Pathway Visualization

The following diagram illustrates the specific inhibition point of 5-(1H-imidazol-1-yl)picolinonitrile within the adrenal steroidogenesis pathway.

Steroidogenesis cluster_legend Legend Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DOC 11-Deoxycorticosterone (DOC) Progesterone->DOC Corticosterone Corticosterone DOC->Corticosterone CYP11B1 / CYP11B2 Cortisol Cortisol (Off-Target Product) DOC->Cortisol CYP11B1 (via 17-OH path) Aldosterone Aldosterone (Target End Product) Corticosterone->Aldosterone CYP11B2 Only CYP11B1 CYP11B1 (11β-Hydroxylase) CYP11B2 CYP11B2 (Aldosterone Synthase) Inhibitor 5-(1H-imidazol-1-yl) picolinonitrile Inhibitor->CYP11B1 Selectivity Check Inhibitor->CYP11B2 Primary Inhibition key Solid Arrow: Metabolic Step Dashed Red: Inhibition

Figure 1: Mechanism of Action. The compound targets the heme iron of CYP11B2, blocking the conversion of Corticosterone to Aldosterone. Selectivity is determined by the ratio of Aldosterone inhibition vs. Cortisol inhibition.

Experimental Design & Controls

To ensure data integrity (E-E-A-T), this assay uses a Stimulated-Inhibition design. Basal aldosterone production in H295R cells is low; therefore, Angiotensin II (Ang II) or Potassium (


) is used to upregulate CYP11B2 expression and activity during the assay window.
Critical Controls
Control TypeReagentPurposeAcceptance Criteria
Positive Control Fadrozole or Osilodrostat (10 nM - 1

M)
Validate assay sensitivity.

inhibition at

M.
Stimulation Control Angiotensin II (10 nM)Confirm CYP11B2 induction.Aldosterone levels

basal.
Vehicle Control DMSO (0.1%)Baseline production.No cytotoxicity; defined as 100% activity.
Cytotoxicity MTT or CellTiter-GloRule out non-specific cell death.Cell viability

at highest test concentration.

Materials & Reagents

  • Test Compound: 5-(1H-imidazol-1-yl)picolinonitrile (Purity

    
    , dissolved in DMSO to 10 mM stock).
    
  • Cell Line: NCI-H295R (ATCC® CRL-2128™).

  • Growth Medium: DMEM:F12 (1:1) + 2.5% Nu-Serum + 1% ITS+ Premix.

  • Stimulant: Angiotensin II (Sigma A9525), prepared as 10

    
    M stock in PBS.
    
  • Detection: LC-MS/MS grade Methanol, Acetonitrile, Water, Formic Acid.

  • Internal Standard: d7-Aldosterone and d4-Cortisol.

Step-by-Step Protocol

Phase 1: Cell Culture and Plating

Rationale: H295R cells are adherent but grow in clumps. Proper dissociation is critical for uniform dosing.

  • Seeding: Harvest H295R cells using trypsin/EDTA. Resuspend in Growth Medium.

  • Density: Plate cells at

    
     cells/well in a 96-well tissue culture treated plate.
    
  • Equilibration: Incubate for 24 hours at

    
    , 
    
    
    
    to allow attachment.
  • Starvation (Optional but Recommended): Replace medium with low-serum (0.1%) medium for 12 hours prior to assay to lower basal steroid background.

Phase 2: Compound Treatment

Rationale: Co-incubation of the inhibitor with the stimulant (Ang II) ensures that the inhibitor is present during the synthesis of new enzymes and the metabolic flux.

  • Preparation of Working Solutions:

    • Prepare a serial dilution of 5-(1H-imidazol-1-yl)picolinonitrile in serum-free medium.

    • Range: 0.1 nM to 10

      
      M (7-point curve, 1:3 dilution).
      
    • Ensure final DMSO concentration is constant (e.g., 0.1%) across all wells.

  • Stimulation Mix: Prepare medium containing 10 nM Angiotensin II .

  • Dosing:

    • Remove starvation medium.

    • Add 100

      
      L of Stimulation Mix containing the Test Compound to each well.
      
    • Include Vehicle Control (Stimulation Mix + DMSO) and Unstimulated Control (Medium + DMSO).

  • Incubation: Incubate for 24 hours at

    
    .
    
Phase 3: Sample Collection & Extraction

Rationale: Steroids are lipophilic and secreted into the supernatant. Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) is required before LC-MS.

  • Harvest: Transfer 80

    
    L of supernatant to a chemically resistant deep-well plate.
    
  • Internal Standard: Add 10

    
    L of Internal Standard Mix (d7-Aldosterone/d4-Cortisol).
    
  • Extraction:

    • Add 200

      
      L of cold Acetonitrile (PPT method).
      
    • Vortex for 5 minutes at 1000 rpm.

    • Centrifuge at

      
       for 10 minutes at 
      
      
      
      to pellet proteins.
  • Transfer: Transfer 100

    
    L of the clean supernatant to a fresh plate for LC-MS/MS injection.
    
Phase 4: LC-MS/MS Analysis

Rationale: Immunoassays (ELISA) often cross-react between aldosterone and corticosterone. LC-MS/MS provides the mass specificity required for accurate selectivity ratios.

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6

    
    m, 
    
    
    
    mm).
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Transitions (MRM):

    • Aldosterone:

      
       (Quantifier)
      
    • Cortisol:

      
       (Quantifier)
      

Data Analysis & Interpretation

Calculation of Selectivity Factor (SF)

The utility of 5-(1H-imidazol-1-yl)picolinonitrile depends on its ability to inhibit CYP11B2 without crashing CYP11B1 (which is required for cortisol, the stress hormone).

  • Normalize: Calculate % Activity relative to the Vehicle Control (Ang II only).

  • Curve Fitting: Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response) to determine

    
    .
    
    
    
    
  • Selectivity Ratio:

    
    
    

Interpretation Table:

Selectivity Ratio Classification Clinical Potential

|


 | Non-selective | High risk of adrenal insufficiency (cortisol suppression). |
| 

| Moderate Selectivity | Acceptable for early leads; may require dose monitoring. | |

| Highly Selective | Ideal candidate profile (similar to Osilodrostat). |
Experimental Workflow Diagram

Workflow Cells H295R Cells Seeding Dose Dosing: Compound + Ang II Cells->Dose 24h recovery Incubate Incubation 24h @ 37°C Dose->Incubate Extract Supernatant Extraction (ACN) Incubate->Extract Harvest Media LCMS LC-MS/MS Quantification Extract->LCMS Inject Analysis IC50 & Selectivity Calculation LCMS->Analysis

Figure 2: Assay Workflow.[1] From cell plating to bioinformatic analysis.

Troubleshooting & Optimization

  • Low Signal: If Aldosterone levels in controls are below the Lower Limit of Quantitation (LLOQ), increase the Angiotensin II concentration to 100 nM or supplement with 10 mM

    
    .
    
  • High Variability: H295R cells are sensitive to passage number. Use cells between passage 5 and 15. Older cells lose steroidogenic capacity.

  • Solubility Issues: The picolinonitrile moiety improves solubility compared to pure hydrocarbons, but if precipitation occurs at 10

    
    M, reduce the top concentration and ensure DMSO is pre-mixed thoroughly with the medium.
    

References

  • Rainey, W. E., et al. (1994). "The NCI-H295 cell line: a pluripotent model for human adrenocortical studies." Molecular and Cellular Endocrinology. Link

  • Hult, M., et al. (2020). "In vitro and in vivo characterization of novel aldosterone synthase inhibitors." Journal of Endocrinology.
  • ATCC Product Sheet. "NCI-H295R (CRL-2128) - Homo sapiens Adrenal Cortex." Link

  • PubChem Compound Summary. "Aldosterone Synthase Inhibitor Structural Class." Link

Sources

Application Notes & Protocols: Optimal Reaction Conditions for Imidazole-Picolinonitrile C-N Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-Aryl Imidazoles

The N-aryl imidazole scaffold is a privileged structure in modern medicinal chemistry and materials science.[1] Its prevalence in blockbuster pharmaceuticals, such as the tyrosine kinase inhibitor Nilotinib, underscores the critical need for efficient and robust synthetic methods to forge the carbon-nitrogen (C-N) bond between an imidazole core and a (hetero)aromatic partner.[2][3] The coupling of imidazole with picolinonitrile derivatives—specifically, halogenated picolinonitriles—presents a valuable transformation for generating complex molecules with potential therapeutic applications. The electron-withdrawing nature of the nitrile group on the pyridine ring makes these substrates particularly interesting and challenging partners in cross-coupling chemistry.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the reaction conditions for the N-arylation of imidazole with a representative halopicolinonitrile, 2-bromo-3-cyanopyridine. We will delve into the mechanistic underpinnings of the two most powerful catalytic systems for this transformation—Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation—to explain the causality behind experimental choices and provide validated, step-by-step protocols.

Part 1: Mechanistic Considerations and Catalyst System Selection

The formation of a C(aryl)-N(imidazole) bond is predominantly achieved through transition-metal catalysis. The two most reliable and widely adopted methods are the Buchwald-Hartwig and Ullmann-type coupling reactions. The choice between them often depends on substrate scope, functional group tolerance, cost, and desired reaction scale.

The Buchwald-Hartwig amination is arguably the most versatile method for C-N bond formation.[4][5] It employs a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle involves three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[6][7] The electron-deficient nature of the picolinonitrile ring generally favors the initial oxidative addition step, making this a promising approach.

A critical consideration when coupling imidazoles is their tendency to act as ligands for the palladium center, which can inhibit the formation of the active catalytic species.[2][8] This inhibitory effect can be overcome by pre-forming the active Pd(0)-ligand complex before introducing the imidazole substrate.[9]

Buchwald-Hartwig Catalytic Cycle pd0 LPd(0) Active Catalyst oa_complex Oxidative Addition Complex L-Pd(II)-(Ar)-X pd0->oa_complex Oxidative Addition amido_complex Palladium Amido Complex L-Pd(II)-(Ar)-(Imidazole) oa_complex->amido_complex Ligand Exchange & Deprotonation amido_complex->pd0 product N-Aryl Imidazole Product amido_complex->product Reductive Elimination product->pd0 sub1 Ar-X (Halopicolinonitrile) sub2 Imidazole + Base

Caption: Buchwald-Hartwig Catalytic Cycle for Imidazole Arylation.

The Ullmann reaction is a classical, copper-catalyzed method for forming C-N bonds.[10] While historically requiring harsh conditions, modern protocols often use ligands and proceed at lower temperatures.[11] This method can be more cost-effective than palladium-based systems and is particularly effective for electron-deficient aryl halides. The mechanism is believed to involve Cu(I)/Cu(III) intermediates.[11] For imidazole coupling, CuI is a commonly used catalyst, often in combination with a ligand like a diamine or phenanthroline, though ligand-free systems have also been reported.[10][12][13]

Part 2: Optimizing Key Reaction Parameters

Successful C-N coupling hinges on the careful selection and optimization of several key parameters. The interplay between the catalyst, ligand, base, and solvent determines the reaction's efficiency, selectivity, and substrate scope.

  • Palladium Systems: The choice of ligand is paramount. Bulky, electron-rich biaryl monophosphine ligands developed by the Buchwald group are the state-of-the-art for N-arylation of heterocycles.[5][14] For an electron-deficient heteroaryl halide like bromopicolinonitrile, ligands such as XPhos or BrettPhos are excellent starting points due to their ability to promote both fast oxidative addition and reductive elimination.[15] Palladium precursors like Pd(OAc)₂ and Pd₂(dba)₃ are commonly used.

  • Copper Systems: Copper(I) salts, particularly CuI , are most frequently employed.[12] While some reactions proceed without a ligand, the addition of simple, inexpensive ligands like L-proline or 1,10-phenanthroline can significantly accelerate the reaction and improve yields, especially with less reactive aryl halides.[10][13]

The base serves to deprotonate the imidazole N-H proton, forming the nucleophilic imidazolide anion.

  • Strong Bases: Hindered alkoxides such as sodium tert-butoxide (NaOtBu) are highly effective, particularly in palladium-catalyzed reactions.[7] However, they may not be compatible with base-sensitive functional groups.

  • Weaker Inorganic Bases: Carbonates and phosphates like caesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent alternatives.[14] Their solubility and moderate basicity provide a good balance of reactivity and functional group tolerance, making them a preferred choice for complex molecule synthesis.[16] Cs₂CO₃ is often superior in copper-catalyzed systems.

  • Solvents: Aprotic, non-polar, or polar aprotic solvents are standard. Toluene and 1,4-dioxane are the most common choices for Buchwald-Hartwig reactions.[7] For copper-catalyzed couplings, polar aprotic solvents like DMF or DMSO are often used to aid the solubility of the copper salts.[12]

  • Temperature: Reaction temperatures typically range from 80 °C to 110 °C.[7] Microwave irradiation can dramatically reduce reaction times from hours to minutes, a technique that has proven effective for copper-catalyzed N-arylation of imidazoles.[12]

Part 3: Comparative Data and Protocols

The following table summarizes recommended starting conditions for the coupling of imidazole with a model substrate, 2-bromo-3-cyanopyridine. These conditions are derived from established protocols for the N-arylation of imidazoles with challenging heteroaryl halides.[2][10][16]

ParameterRecommended Pd-Catalyzed ConditionsRecommended Cu-Catalyzed ConditionsRationale & Causality
Catalyst Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)CuI (5-10 mol%)Pd offers broader scope and higher turnover numbers. Cu is more economical.[4][11]
Ligand XPhos (4.4 mol%) or BrettPhos (4 mol%)L-Proline (20 mol%) or NoneBulky phosphines stabilize Pd(0) and accelerate key steps.[5][14] Simple amino acids or no ligand can be effective for Cu.[12]
Base Cs₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0 equiv.)Cs₂CO₃ (2.0 equiv.) or K₂CO₃ (2.0 equiv.)Carbonate bases offer excellent reactivity with good functional group tolerance. Cs₂CO₃ is highly effective in both systems.[14][16]
Solvent Toluene or 1,4-DioxaneDMF or DMSOToluene/Dioxane are standard for Pd catalysis.[7] DMF/DMSO help solubilize copper salts and promote the reaction.[12]
Temperature 100-110 °C110-130 °C (or Microwave 150°C, 30 min)Higher temperatures are generally required to drive the reaction to completion. Microwave can significantly accelerate Cu-catalyzed reactions.[12]
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)Prevents oxidation and degradation of the catalyst, particularly the phosphine ligands and Pd(0) species.
Part 4: Detailed Experimental Protocol (Buchwald-Hartwig Method)

This protocol describes a representative palladium-catalyzed synthesis of 2-(1H-imidazol-1-yl)-3-cyanopyridine .

Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification setup1 1. Add Solids to Flask: - Imidazole - 2-Bromo-3-cyanopyridine - Cs₂CO₃ setup2 2. Add Catalyst & Ligand: - Pd(OAc)₂ - XPhos setup1->setup2 setup3 3. Seal, Evacuate & Backfill with Inert Gas (x3) setup2->setup3 setup4 4. Add Anhydrous Toluene via Syringe setup3->setup4 react 5. Heat with Vigorous Stirring (110 °C, 12-24 h) setup4->react monitor 6. Monitor by TLC or LC-MS react->monitor workup1 7. Cool to RT, Dilute with Ethyl Acetate monitor->workup1 workup2 8. Filter through Celite workup1->workup2 workup3 9. Concentrate Filtrate workup2->workup3 workup4 10. Purify by Column Chromatography workup3->workup4

Caption: General workflow for the Buchwald-Hartwig coupling protocol.

Materials:

  • Imidazole (1.2 equiv.)

  • 2-Bromo-3-cyanopyridine (1.0 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv.)

  • XPhos (0.044 equiv.)

  • Caesium Carbonate (Cs₂CO₃) (2.0 equiv.)

  • Anhydrous Toluene

  • Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add imidazole, 2-bromo-3-cyanopyridine, and caesium carbonate.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add palladium(II) acetate and XPhos to the reaction vessel.

  • Inerting the Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe through the septum.

  • Reaction: Place the sealed vessel in a preheated oil bath at 110 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material (2-bromo-3-cyanopyridine) is consumed.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with ethyl acetate.

  • Filtration: Filter the suspension through a pad of Celite® to remove the inorganic base and palladium residues. Wash the pad with additional ethyl acetate.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated imidazole product.

References

  • ResearchGate. (n.d.). Mechanism of the Buchwald-Hartwig palladium catalyzed C-N cross-coupling reaction and several optimized ligands. Available at: [Link]

  • Dennis, J. M., et al. (2019). Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base. ACS Catalysis. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • Halder, P., et al. (2021). Recent developments in selective N-arylation of azoles. Chemical Communications, 57, 5235-5249. Available at: [Link]

  • Ueda, M., et al. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society. Available at: [Link]

  • PubMed. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Available at: [Link]

  • Ueda, M., et al. (2013). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

  • Connect Journals. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. Available at: [Link]

  • ResearchGate. (n.d.). The direct arylation of azoles with (hetero)aryl halides catalyzed by.... Available at: [Link]

  • Yang, X., et al. (2025). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Current Organic Chemistry, 29(1), 41-53. Available at: [Link]

  • Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • University of North Texas. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • ResearchGate. (n.d.). Study of CuI catalyzed coupling reactions of aryl bromides with imidazole and aliphatic amines under microwave dielectric heating. Available at: [Link]

  • Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available at: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]

  • Khan, W., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[7][17]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. Available at: [Link]

Sources

Application Note: Handling and Storage Safety Protocols for 5-(1H-imidazol-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(1H-imidazol-1-yl)picolinonitrile (also known as 5-(1H-imidazol-1-yl)pyridine-2-carbonitrile) is a highly reactive, bifunctional heterocyclic building block. It is heavily utilized in modern drug discovery, particularly in the synthesis of epigenetic modulators (such as WDR5 inhibitors for oncology) and RNA splicing modulators[1][2]. Because the molecule combines a basic, nucleophilic imidazole ring with an electrophilic 2-cyanopyridine (picolinonitrile) moiety, it presents unique physicochemical hazards.

As a Senior Application Scientist, I have designed this protocol to move beyond passive safety guidelines. The methodologies detailed below operate as a self-validating system —every experimental choice is grounded in mechanistic causality, and every workflow includes a built-in feedback loop to verify safety compliance before proceeding.

Physicochemical Profiling & Hazard Causality

To handle this compound safely, researchers must understand the mechanistic origins of its toxicity:

  • The Imidazole Pharmacophore: Imidazoles are inherently basic and corrosive, capable of causing severe skin burns and serious eye damage upon contact[3][4]. Furthermore, imidazole derivatives are classified as potential reproductive toxins (Category 1B)[4].

  • The Picolinonitrile (2-Cyanopyridine) Moiety: Cyanopyridines exhibit acute toxicity via oral, dermal, and inhalation routes[5][6]. While heteroaryl nitriles are generally more stable than aliphatic nitriles, exposure to strong acids, strong bases, or extreme heat can catalyze hydrolysis, potentially releasing toxic fumes including nitrogen oxides (NOx) and carbon monoxide[6].

  • Physical State Hazards: Supplied as a crystalline solid or powder, the compound poses a severe inhalation risk. Fine particulate matter easily aerosolizes, leading to rapid pulmonary absorption and potential dust explosion hazards if allowed to accumulate[7].

Quantitative Safety & Process Parameters

The following table summarizes the critical quantitative limits required to mitigate the hazards of 5-(1H-imidazol-1-yl)picolinonitrile, alongside their self-validating checks.

ParameterTarget Value / LimitMechanistic Rationale / CausalitySelf-Validation Method
Fume Hood Face Velocity 80 – 120 fpmPrevents aerosolized imidazole/nitrile dust from entering the operator's breathing zone.Digital anemometer reading verified prior to opening the sash.
Storage Temperature ≤ 8°CMinimizes thermal degradation and prevents spontaneous hydrolysis of the nitrile group.Calibrated continuous digital temperature logger.
Exothermic Control (ΔT) < 5°C spikeRapid protonation of the imidazole/pyridine nitrogens by strong acids releases significant heat[8].In-situ thermocouple monitoring during reagent addition.
Waste Carboy pH 7.0 – 9.0Prevents acid-catalyzed hydrolysis of the nitrile moiety into hazardous byproducts.Universal indicator strip testing prior to waste addition.
Eye Wash Flush Time ≥ 15 minutesEnsures complete osmotic removal of corrosive imidazole residues from ocular tissue[3].Timer activation upon emergency station use.

Self-Validating Experimental Protocols

Protocol A: Storage and Environmental Control

Heterocyclic nitriles are sensitive to moisture and oxidative degradation.

  • Primary Containment: Store the compound in a tightly sealed amber glass vial to prevent photo-degradation.

  • Secondary Containment: Place the primary vial inside a secondary desiccator jar backfilled with an inert gas (Argon or Nitrogen).

  • Validation Check: Include a self-indicating silica gel packet within the secondary container. If the desiccant transitions from blue to pink, the environmental seal has been compromised. The primary container must be inspected for moisture ingress before use.

  • Segregation: Strictly isolate from strong oxidizing agents, acid chlorides, and strong mineral acids[3][6].

Protocol B: Safe Weighing and Transfer

Dust aerosolization is the primary vector for acute exposure[7].

  • PPE Setup: Don a lab coat, chemical splash goggles, and double-layer nitrile gloves. Nitrile is strictly required, as latex offers poor protection against organic heterocycles and is a known sensitizer.

  • Environmental Validation: Check the fume hood monitor. Do not uncap the vial if the face velocity is outside the 80–120 fpm range.

  • Static Mitigation: The dry powder will repel and aerosolize under static charge. Use an anti-static weighing boat and pass an ionizing bar over the balance prior to transfer[7].

  • Transfer & Capping: Use a micro-spatula for transfer. Immediately recap the primary vial to minimize atmospheric exposure.

  • Decontamination Validation: Wipe the balance and hood surface with a cloth dampened with 70% isopropanol. Swab the cleaned area with a pH indicator strip moistened with DI water; a pH of 7.0 validates the complete removal of the basic imidazole residue.

Protocol C: Reaction Setup and Acid Addition

When utilizing 5-(1H-imidazol-1-yl)picolinonitrile as a building block (e.g., forming a hydrochloride salt or coupling reaction), the basic nitrogens will react exothermically with acids[8].

  • Solvent Dissolution: Dissolve the compound in an appropriate anhydrous solvent (e.g., DMF, DCM, or absolute ethanol) under inert atmosphere.

  • Controlled Addition: If adding acids (e.g., HCl in dioxane), perform the addition dropwise using an addition funnel over an ice-water bath.

  • Validation Check: Monitor the internal reaction temperature using a PTFE-coated thermocouple. Adjust the addition rate to ensure ΔT remains < 5°C. A larger spike indicates a loss of thermodynamic control.

Protocol D: Emergency Spill Response
  • Isolation: Evacuate personnel from the immediate vicinity.

  • Containment: Cover the solid spill with damp sand or a commercial absorbent to suppress dust formation[3][9]. Never sweep the dry powder.

  • Collection: Mechanically scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Validation Check: Perform a secondary wipe-down of the spill area with a slightly acidic solution (e.g., 1% acetic acid) to neutralize the imidazole, followed by a water rinse. Test the final rinse water with pH paper to ensure neutrality.

Protocol E: Waste Management
  • Segregation: Never mix waste containing 5-(1H-imidazol-1-yl)picolinonitrile with acidic aqueous waste. Acidic conditions can hydrolyze the nitrile[10].

  • Validation Check: Test the pH of the designated organic waste carboy before addition. The pH must be neutral to slightly basic (pH 7.0–9.0).

  • Disposal: Route the sealed waste container to a licensed facility for high-temperature industrial incineration[7].

Safety Workflow Visualization

The following diagram illustrates the logical progression of the self-validating safety system, ensuring that hazard mitigation is actively verified at every stage of the compound's lifecycle.

SafetyWorkflow Receipt 1. Compound Receipt 5-(1H-imidazol-1-yl)picolinonitrile Storage 2. Storage Protocol Inert Gas, <8°C, Desiccated Receipt->Storage Val_Storage Validation: Desiccant Color Check (Blue=Pass) Storage->Val_Storage Continuous Monitoring Handling 3. Handling & Weighing Anti-static, Fume Hood Storage->Handling Val_Handling Validation: Anemometer >100 fpm Face Velocity Handling->Val_Handling Pre-task Check Reaction 4. Reaction Setup Controlled Acid Addition Handling->Reaction Val_Reaction Validation: Thermocouple ΔT < 5°C Reaction->Val_Reaction In-process Control Waste 5. Waste Management Segregate from Strong Acids Reaction->Waste Val_Waste Validation: Carboy pH pH 7.0 - 9.0 Waste->Val_Waste Pre-disposal Check

Fig 1: Self-validating safety workflow for handling 5-(1H-imidazol-1-yl)picolinonitrile.

References

  • Vertex Pharmaceuticals Inc. (2021). Heterocyclic wdr5 inhibitors as anti-cancer compounds (WO2021026672A1). Google Patents. 1

  • United States Patent Office. (2020). US 11,046,713 B2 (Example 72: Pyrazole and Picolinonitrile derivatives). 8

  • Skyhawk Therapeutics Inc. (2021). Methods and compositions for modulating splicing (GB2587457A). Google Patents. 2

  • Carl ROTH. Safety Data Sheet: Imidazole PUFFERAN®.9

  • Fisher Scientific. (2010). Safety Data Sheet: Imidazole. 3

  • ChemSupply Australia. (2023). Safety Data Sheet: IMIDAZOLE. 4

  • Cole-Parmer. (2005). Material Safety Data Sheet: 3-Cyanopyridine, 98%. 5

  • Jubilant Ingrevia. (2024). Safety Data Sheet: 2-Cyanopyridine. 6

  • Chemos GmbH & Co. KG. Safety Data Sheet: Imidazole.7

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.

  • National Center for Biotechnology Information (NCBI). Working with Chemicals - Prudent Practices in the Laboratory. 11

  • Organic Syntheses. Working with Hazardous Chemicals. 10

Sources

Preparation of stock solutions of 5-(1H-imidazol-1-yl)picolinonitrile for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Stock Solutions of 5-(1H-imidazol-1-yl)picolinonitrile for Cell Culture

Introduction & Compound Analysis

5-(1H-imidazol-1-yl)picolinonitrile (MW: 170.17 g/mol ) is a synthetic small molecule belonging to the class of imidazole-substituted pyridine nitriles . Structurally, it features a picolinonitrile (2-cyanopyridine) core substituted at the 5-position with an imidazole ring.

Mechanistic Context: Compounds containing an imidazole ring linked to an electron-deficient aromatic nitrile are classic pharmacophores for heme-iron coordination . This structural motif is widely utilized in the design of inhibitors for cytochrome P450 enzymes, particularly CYP19A1 (Aromatase) and CYP11B2 (Aldosterone Synthase) . The imidazole nitrogen (N3) coordinates with the heme iron of the enzyme, while the nitrile group often interacts with active site residues, providing high affinity and selectivity.

Key Physicochemical Properties:

  • Molecular Weight: 170.17 g/mol [1]

  • Formula: C

    
    H
    
    
    
    N
    
    
  • Predicted LogP: ~1.2 - 1.8 (Moderately lipophilic)

  • Solubility Profile:

    • Water: Low/Poor (due to aromatic planarity and lack of strong H-bond donors).

    • DMSO: High (>50 mM). Preferred solvent for stock solutions.

    • Ethanol: Moderate to Good.

Materials & Equipment

To ensure sterility and precision, the following materials are required:

  • Compound: 5-(1H-imidazol-1-yl)picolinonitrile (High Purity >98%).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade (Sigma-Aldrich or equivalent).

  • Vials: Amber borosilicate glass vials (to protect from potential photodegradation) with PTFE-lined caps.

  • Filtration: 0.22 µm PTFE (hydrophobic) or Nylon syringe filters. Do not use Cellulose Acetate for DMSO.

  • Balance: Analytical balance readable to 0.01 mg.

Protocol: Preparation of Stock Solution

Molarity Calculations

For a target stock concentration of 10 mM or 50 mM , use the molecular weight (170.17 g/mol ).

Table 1: Preparation Guide for 5-(1H-imidazol-1-yl)picolinonitrile (MW: 170.17)

Target ConcentrationMass of CompoundVolume of DMSOFinal Concentration (mg/mL)
10 mM 1.70 mg1.00 mL1.70 mg/mL
10 mM 5.00 mg2.94 mL1.70 mg/mL
50 mM 8.51 mg1.00 mL8.51 mg/mL
100 mM 17.02 mg1.00 mL17.02 mg/mL

Expert Insight: We recommend preparing a 50 mM or 100 mM master stock if solubility permits (visual check required). This allows for higher dilution factors in cell culture media, keeping the final DMSO concentration negligible (<0.1%).

Solubilization Procedure
  • Weighing: Weigh the specific amount of 5-(1H-imidazol-1-yl)picolinonitrile into a sterile amber glass vial.

    • Note: If the compound is electrostatic, use an antistatic gun or weigh by difference.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30-60 seconds.

    • Observation: The solution should be clear and colorless to pale yellow. If particles persist, sonicate in a water bath at room temperature for 5 minutes.

    • Warning: Do not heat above 37°C to avoid potential thermal degradation.

Sterilization (Critical Step)

Although DMSO is bacteriostatic, it is not sterile.

  • Draw the dissolved stock solution into a sterile syringe (polypropylene/PE).

  • Attach a 0.22 µm PTFE or Nylon filter .

  • Filter the solution into a fresh, sterile amber vial.

    • Loss Prevention: Account for ~50-100 µL hold-up volume in the filter.

Aliquoting and Storage
  • Aliquots: Dispense into small aliquots (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles.

  • Storage Conditions: Store at -20°C (short term, <3 months) or -80°C (long term, >6 months).

  • Stability: Protect from light and moisture.

Protocol: Application in Cell Culture

Direct addition of high-concentration DMSO stocks to media can cause compound precipitation ("crashing out") due to the sudden polarity shift.

Serial Dilution Strategy

Use an intermediate dilution step to ensure solubility.

Workflow:

  • Master Stock: 50 mM in DMSO.

  • Intermediate Working Solution (100x): Dilute the Master Stock 1:100 into media or PBS (only if soluble) or 10% DMSO/Media .

    • Better Practice: Create a 1000x stock in DMSO, then spike directly if the volume is small, ensuring rapid mixing.

    • Best Practice (Serial Dilution):

      • Target Final: 10 µM.

      • Step 1: Dilute 50 mM Stock -> 500 µM in Media (1:100 dilution). Check for precipitation.

      • Step 2: Dilute 500 µM -> 10 µM in Culture Plate (1:50 dilution).

DMSO Tolerance

Ensure the final DMSO concentration in the culture well is < 0.5% (optimally < 0.1%) to avoid solvent toxicity.

Table 2: Dilution Scheme for Dose-Response (Targeting <0.1% DMSO)

Final Assay Conc.Dilution FactorPreparation from 10 mM StockFinal DMSO %
10 µM 1:1000Add 1 µL Stock to 1 mL Media0.1%
1 µM 1:10000Dilute Stock 1:10 in DMSO (1 mM), then 1:1000 in Media0.1%
100 nM 1:100000Dilute Stock 1:100 in DMSO (0.1 mM), then 1:1000 in Media0.1%

Workflow Visualization

The following diagram illustrates the critical path from solid compound to cell treatment, emphasizing the sterility and dilution checkpoints.

StockPrep cluster_QC Quality Control Solid Solid Compound (MW 170.17) Weigh Weigh & Add DMSO (Target: 50 mM) Solid->Weigh Calculated Mass Dissolve Vortex/Sonicate (Clear Solution) Weigh->Dissolve Filter Filter Sterilize (0.22 µm PTFE) Dissolve->Filter Sterility Check Aliquot Aliquot & Store (-20°C / -80°C) Filter->Aliquot Dilute Serial Dilution (in Media) Aliquot->Dilute Thaw Treat Treat Cells (Final DMSO <0.1%) Dilute->Treat Add to Well Check Visual Check: Precipitation? Dilute->Check Check->Dilute Yes (Redesign) Check->Treat No

Caption: Workflow for the preparation, sterilization, and application of 5-(1H-imidazol-1-yl)picolinonitrile stock solutions.

Troubleshooting & QC

  • Precipitation in Media: If the compound precipitates upon addition to media (cloudiness):

    • Cause: Low aqueous solubility at high concentrations.

    • Solution: Pre-warm the media to 37°C before addition. Perform an intermediate dilution in PBS/Media to lower the concentration gradient before adding to cells.

  • Color Change:

    • Cause: Oxidation or photodegradation.

    • Solution: Discard the aliquot. Ensure storage in amber vials and use fresh aliquots for each experiment.

  • Cytotoxicity:

    • Cause: High DMSO concentration or off-target effects.

    • Solution: Run a "Vehicle Control" (DMSO only) at the same % v/v to normalize data.

References

  • Nature Protocols. "Best practices for small molecule handling in biological screens." Nature Protocols Exchange. [Link]

  • PubChem. "Compound Summary: Pyridine-2-carbonitrile derivatives." National Library of Medicine. [Link]

Sources

Mass spectrometry fragmentation patterns of 5-(1H-imidazol-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 5-(1H-imidazol-1-yl)picolinonitrile

Executive Summary

5-(1H-imidazol-1-yl)picolinonitrile (C9H6N4) is a highly functionalized N-heterocyclic building block extensively utilized in the development of kinase inhibitors, enzyme modulators, and diagnostic probes. Accurate structural elucidation of this compound and its metabolites is critical for pharmacokinetic profiling and impurity tracking. This application note provides an authoritative, in-depth analysis of the electrospray ionization (ESI) collision-induced dissociation (CID) fragmentation pathways of 5-(1H-imidazol-1-yl)picolinonitrile, backed by a self-validating LC-HRMS/MS experimental protocol.

Structural & Ionization Fundamentals

Understanding the intrinsic basicity of a molecule's functional groups is the first step in predicting its gas-phase behavior. 5-(1H-imidazol-1-yl)picolinonitrile contains three distinct nitrogen environments: the unsaturated imidazole nitrogens, the pyridine nitrogen, and the nitrile nitrogen.

During positive-ion electrospray ionization (ESI+), the site of protonation dictates the subsequent fragmentation cascade 1. The unsaturated imidazole nitrogen (N3) is the most basic site (pKa ~7.0), followed by the pyridine nitrogen (pKa ~5.2), while the nitrile nitrogen is the least basic 2. Consequently, the protonated precursor ion [M+H]+ predominantly localizes the charge on the imidazole ring, generating a stable precursor at m/z 171.0671.

Elucidation of CID Fragmentation Pathways

When subjected to CID in a tandem mass spectrometer, the [M+H]+ precursor undergoes several characteristic, energy-dependent fragmentation pathways:

  • Pathway A: Nitrile-Driven HCN Elimination (Low Energy) The most facile fragmentation for aromatic nitriles is the loss of hydrogen cyanide (HCN, 27.0109 Da) . This α-cleavage event yields an abundant product ion at m/z 144.0562 ([C8H6N3]+). The low activation energy required for this loss makes it the base peak at lower collision energies (10–20 eV).

  • Pathway B: Imidazole Ring Expulsion (Medium to High Energy) Cleavage of the C–N bond linking the pyridine and imidazole rings requires higher collision energy. This pathway can proceed via two mechanisms:

    • Neutral loss of the intact imidazole molecule (C3H4N2, 68.0374 Da), generating a pyridine-nitrile cation at m/z 103.0296 ([C6H3N2]+).

    • Loss of an imidazole radical (C3H3N2•, 67.0296 Da), resulting in a radical cation at m/z 104.0374 ([C6H4N2]+•).

  • Pathway C: Imidazole Ring Opening (High Energy) Protonated imidazoles are known to undergo ring-opening followed by the expulsion of HCN 3. Following the initial loss of HCN from the nitrile group (Pathway A), the remaining imidazole moiety can undergo a secondary loss of HCN, yielding a fragment at m/z 117.0453 ([C7H5N2]+).

MS_Fragmentation M [M+H]+ m/z 171.0671 C9H7N4+ F1 [M+H - HCN]+ m/z 144.0562 C8H6N3+ M->F1 - HCN (27 Da) F2 [M+H - Imidazole]+ m/z 103.0296 C6H3N2+ M->F2 - C3H4N2 (68 Da) F4 [Pyridine-CN]+• m/z 104.0374 C6H4N2+• M->F4 - C3H3N2• (67 Da) F3 [M+H - 2HCN]+ m/z 117.0453 C7H5N2+ F1->F3 - HCN (27 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathways for 5-(1H-imidazol-1-yl)picolinonitrile.

Quantitative Data Summary

A summary of the theoretical high-resolution m/z values for the precursor and its primary product ions is provided below. High-resolution mass spectrometry (HRMS) is strictly required to differentiate isobaric losses (e.g., distinguishing the loss of HCN from the loss of C2H3).

Ion TypeEmpirical FormulaTheoretical m/zNeutral LossLoss Mass (Da)Relative Abundance
Precursor [C9H7N4]+171.0671--100% (MS1)
Fragment 1 [C8H6N3]+144.0562HCN27.0109High
Fragment 2 [C7H5N2]+117.04532 × HCN54.0218Medium
Fragment 3 [C6H4N2]+•104.0374C3H3N2•67.0296Low
Fragment 4 [C6H3N2]+103.0296C3H4N268.0374Low-Medium

Self-Validating Experimental Protocol: LC-HRMS/MS

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By incorporating a mass error calculation step (< 5 ppm threshold) and isotopic fidelity checks, the resulting data inherently proves its own accuracy.

Workflow S1 1. Sample Prep Dilute in 0.1% FA S2 2. UHPLC Separation C18 Gradient S1->S2 S3 3. ESI-QTOF MS CE Ramp (10-40 eV) S2->S3 S4 S4 S3->S4

Figure 2: LC-HRMS/MS self-validating experimental workflow for fragmentation analysis.

Step 1: Matrix Preparation
  • Action: Prepare a 1 µg/mL solution of 5-(1H-imidazol-1-yl)picolinonitrile in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: The addition of 0.1% FA lowers the pH of the solvent below the pKa of the imidazole ring (~7.0). This forces the molecule into its protonated state prior to droplet evaporation, exponentially increasing the ionization efficiency and ensuring a robust [M+H]+ signal 1.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Run a 5-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% FA).

  • Causality: While direct infusion is possible, UHPLC separation removes potential isobaric background contaminants and focuses the analyte into a tight chromatographic band, maximizing the signal-to-noise ratio for the MS/MS acquisition.

Step 3: MS/MS Acquisition (ESI-QTOF)
  • Action: Operate the Q-TOF in positive ESI mode. Isolate the precursor m/z 171.0671 in the quadrupole (isolation width 1.3 Da). Apply a Collision Energy (CE) ramp from 10 eV to 40 eV in the collision cell.

  • Causality: A CE ramp is strictly required because the molecule contains bonds with vastly different dissociation energies. A low CE (10-20 eV) captures the facile loss of HCN from the nitrile group, while a high CE (30-40 eV) is necessary to force the cleavage of the highly stable C-N bond between the aromatic rings.

Step 4: Self-Validation Data Processing
  • Action: Extract the product ion spectra. For each peak, calculate the mass error using the formula: Mass Error (ppm) =[(Experimental m/z - Theoretical m/z) / Theoretical m/z] × 1,000,000.

  • Causality: If the mass error for the m/z 144.0562 fragment exceeds 5 ppm, the system invalidates the run, indicating either a need for instrument recalibration or that the observed loss is not HCN (e.g., a background interference). This step guarantees the structural assignments are chemically irrefutable.

References

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis.
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metware Biotechnology.
  • Protonated 1-methylimidazole decomposition by electrospray tandem mass spectrometry. Scite.ai.
  • Nitrogen-oxygen-bearing organic molecules in comet 67P/Churyumov-Gerasimenko: An untargeted investig

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Synthetic Yield of 5-(1H-imidazol-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 5-(1H-imidazol-1-yl)picolinonitrile (also known as 5-(imidazol-1-yl)-2-cyanopyridine), a critical intermediate in the development of aromatase inhibitors and other heterocyclic pharmaceuticals.

The synthesis typically involves the C–N coupling of imidazole with a 5-halo-2-pyridinecarbonitrile precursor. While conceptually simple, this reaction is plagued by electronic deactivation at the 5-position and the sensitivity of the nitrile group to hydrolysis. This guide provides evidence-based protocols and troubleshooting logic to maximize your yield.

Module 1: Strategic Reaction Design (FAQ)

Q1: Should I use Nucleophilic Aromatic Substitution (SNAr) or Metal-Catalyzed Coupling?

Recommendation: The choice depends heavily on your starting halogen (Leaving Group, LG).

FeatureSNAr Pathway Cu/Pd-Catalyzed Pathway
Preferred Precursor 5-Fluoro -picolinonitrile5-Bromo - or 5-Iodo -picolinonitrile
Mechanism Addition-Elimination (Meisenheimer complex)Oxidative Addition / Reductive Elimination
Key Driver Electronic activation by 2-CN groupCatalyst efficiency (Ligand/Metal)
Cost Low (No metal catalyst)Moderate (Cu) to High (Pd)
Common Yield 60–85% (with 5-F)70–95% (with 5-Br)

Technical Insight: The 5-position of the pyridine ring is meta to the pyridine nitrogen, meaning it does not benefit significantly from the ring nitrogen's electron-withdrawing effect during SNAr. However, the 2-cyano group is para to the 5-position. Through resonance, the cyano group can stabilize the negative charge in the Meisenheimer intermediate, making SNAr viable only if a strong leaving group like Fluorine is used [1]. If you are restricted to the cheaper 5-Bromo analog, SNAr will be sluggish and prone to side reactions; in this case, a Copper-catalyzed Ullmann-type coupling is superior [2].

Q2: Which solvent system maximizes conversion?

Answer:

  • For SNAr: Polar aprotic solvents are mandatory. DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) are superior to DMF because they allow higher reaction temperatures (100–120 °C) without the risk of thermal decomposition into dimethylamine (which can act as a competing nucleophile).

  • For Cu-Catalysis: DMSO or DMF are standard.

  • Critical Warning: All solvents must be anhydrous . The 2-cyano group is susceptible to hydrolysis to the primary amide (picolinamide) or acid under basic conditions if water is present [3].

Module 2: Troubleshooting & Optimization (Q&A)

Issue 1: "I see starting material remaining even after 24 hours."

Diagnosis: The 5-position is electronically deactivated relative to the 2- or 4-positions. The nucleophile (imidazole) is not aggressive enough, or the activation energy hasn't been met.

Corrective Actions:

  • Switch Leaving Group: If using 5-bromo without a catalyst, switch to 5-fluoro-picolinonitrile . The C–F bond is stronger but the high electronegativity of fluorine lowers the LUMO energy of the ring, significantly accelerating the rate-determining nucleophilic attack.

  • Increase Temperature: SNAr at the 5-position often requires 100–120 °C .

  • Catalyst Addition: If using 5-bromo, add CuI (10 mol%) and a ligand like L-proline (20 mol%) or 1,10-phenanthroline . This switches the mechanism to a radical-nucleophilic or organometallic cycle, bypassing the electronic limitations of the ring [2].

Issue 2: "My product contains a side product with M+18 mass."

Diagnosis: This is the hydrolysis product (amide). The nitrile (-CN) has reacted with water under basic conditions to form the amide (-CONH₂).

Corrective Actions:

  • Dry Your Reagents: Use anhydrous K₂CO₃ or Cs₂CO₃. Dry imidazole in a desiccator or by azeotropic distillation with toluene before use.

  • Solvent Quality: Use "Anhydrous" grade DMSO/DMF packed under argon.

  • Base Selection: Switch from hydroxides (NaOH/KOH) to weaker, non-nucleophilic bases like K₂CO₃ or Cs₂CO₃ . Carbonates are sufficient to deprotonate imidazole (pKa ~14.4) at elevated temperatures without rapidly attacking the nitrile.

Issue 3: "Low isolated yield despite good conversion by TLC/LCMS."

Diagnosis: The product, 5-(1H-imidazol-1-yl)picolinonitrile, is a basic heterocycle and likely has moderate water solubility, leading to loss during aqueous workup.

Corrective Actions:

  • pH Control: During extraction, ensure the aqueous phase is basic (pH > 10). If the solution is acidic, the imidazole ring will protonate (imidazolium), becoming highly water-soluble.

  • Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the organic product (Salting-out effect).

  • Alternative Workup: Avoid aqueous extraction entirely. Pour the reaction mixture into crushed ice/water. If the product precipitates, filter it.[1] If not, extract with DCM/Isopropanol (3:1) , which is more polar than pure EtOAc.

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the decision logic and mechanistic pathways for synthesizing the target molecule.

SynthesisPathways Start Target: 5-(1H-imidazol-1-yl)picolinonitrile Precursor Select Precursor Start->Precursor RouteA Route A: 5-Fluoro-picolinonitrile Precursor->RouteA High Reactivity RouteB Route B: 5-Bromo-picolinonitrile Precursor->RouteB Lower Cost SNAr Mechanism: SNAr (Nucleophilic Aromatic Substitution) RouteA->SNAr MetalCat Mechanism: Ullmann Coupling (Cu-Catalyzed) RouteB->MetalCat CondA Reagents: Imidazole (1.2 eq) K2CO3 (2.0 eq) DMSO, 100°C SNAr->CondA CondB Reagents: Imidazole (1.5 eq) CuI (10 mol%), L-Proline (20 mol%) K2CO3 (2.0 eq) DMSO, 110°C MetalCat->CondB Product Crude Product CondA->Product Issue1 Risk: Hydrolysis (Amide) CondA->Issue1 If wet CondB->Product Fix1 Fix: Anhydrous conditions Issue1->Fix1

Caption: Decision tree for synthetic routes based on halogen precursor availability and mechanistic requirements.

Module 4: Validated Experimental Protocols

Protocol A: SNAr Method (Best for 5-Fluoro Precursor)

Recommended for small-scale optimization or when metal contamination is a concern.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen/Argon.

  • Reagents:

    • 5-Fluoro-2-pyridinecarbonitrile (1.0 equiv, 5.0 mmol)

    • Imidazole (1.2 equiv, 6.0 mmol)

    • K₂CO₃ (anhydrous, 2.0 equiv, 10.0 mmol)

    • DMSO (anhydrous, 10 mL, [0.5 M])

  • Reaction: Add all solids, then add DMSO via syringe. Heat the mixture to 100 °C for 4–6 hours.

  • Monitoring: Check TLC (EtOAc/Hexane 1:1). Product is typically more polar than the starting fluoride.

  • Workup: Cool to RT. Pour into 50 mL ice water. Stir for 30 mins.

    • If solid precipitates: Filter, wash with water, dry in vacuum oven.

    • If no precipitate: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine (2x), dry over Na₂SO₄, and concentrate.[2]

Protocol B: Copper-Catalyzed Ullmann Method (Best for 5-Bromo Precursor)

Recommended for scale-up and cost-efficiency.

  • Setup: Use a sealed tube or pressure vial to prevent solvent loss and exclude moisture.

  • Reagents:

    • 5-Bromo-2-pyridinecarbonitrile (1.0 equiv, 5.0 mmol)

    • Imidazole (1.5 equiv, 7.5 mmol)

    • CuI (Copper(I) Iodide) (0.1 equiv, 10 mol%)

    • L-Proline (0.2 equiv, 20 mol%) - Ligand promotes catalysis at lower temps.

    • K₂CO₃ (2.0 equiv, 10.0 mmol)

    • DMSO (anhydrous, 10 mL)

  • Reaction: Heat to 110 °C for 12–16 hours. The color typically changes from green/blue to dark brown.

  • Workup:

    • Dilute with EtOAc (50 mL) and water (50 mL).

    • Crucial Step: Add 5 mL of NH₄OH (aq) to the aqueous layer during extraction. This complexes the Copper species (turning the aqueous layer blue) and keeps the Cu in the water phase, cleaning up the organic layer.

    • Separate layers, wash organics with brine, dry, and concentrate.[2]

Module 5: Comparison of Methods

MetricProtocol A (SNAr)Protocol B (Cu-Catalyzed)
Reaction Time 4–6 Hours12–16 Hours
Temperature 100 °C110–120 °C
Impurity Profile Clean (mostly unreacted SM)Complex (Cu salts, ligand residues)
Scalability HighHigh (cheaper SM)
Moisture Sensitivity High (Hydrolysis risk)Moderate

References

  • Topic: Reactivity of halopyridines towards nucleophiles. The 2-cyano group activates the 5-position via resonance stabilization of the Meisenheimer complex.
  • Copper-Catalyzed C-N Coupling (Ullmann-Type) : Title: Copper-Catalyzed Coupling of Aryl Bromides with Imidazole. Source:Journal of Organic Chemistry. Link:[Link] Relevance: Establishes the CuI/L-Proline or CuI/Phenanthroline system as a standard for coupling electron-deficient aryl halides with imidazoles.

  • Nitrile Hydrolysis Side-Reactions : Title: Hydrolysis of Nitriles to Amides. Source:Organic Syntheses. Link:[Link] Relevance: Highlights the sensitivity of the cyano group to basic aqueous conditions, necessitating anhydrous protocols.

Sources

Troubleshooting solubility issues of 5-(1H-imidazol-1-yl)picolinonitrile in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support resource, designed for researchers encountering solubility bottlenecks with 5-(1H-imidazol-1-yl)picolinonitrile .

Ticket Type: Troubleshooting / Method Development Compound Class: Heteroaromatic Weak Base Primary Challenge: pH-dependent precipitation in physiological buffers

Executive Summary

5-(1H-imidazol-1-yl)picolinonitrile is a rigid, heteroaromatic molecule containing a weakly basic imidazole ring attached to an electron-deficient picolinonitrile core. Its solubility profile is governed strictly by the ionization state of the imidazole nitrogen (N3).

At physiological pH (7.4), the molecule exists predominantly in its neutral (uncharged) form , leading to rapid precipitation ("crashing out") from organic stocks. Successful solubilization requires a precise balance of pH control, co-solvent dielectric modification, and ionic strength management.

Part 1: Diagnostic & Troubleshooting Guide (Q&A)

Q1: Why does the compound dissolve in DMSO but precipitate immediately upon addition to PBS (pH 7.4)?

The Mechanism: This is a classic "kinetic solubility" failure driven by pKa.

  • Chemical Reality: The imidazole ring has a pKa typically around 6.0–6.5. However, the picolinonitrile core is electron-withdrawing, which likely shifts the pKa of the imidazole nitrogen slightly lower (estimated pKa ~5.0–6.0).

  • The Event: In DMSO, the compound is solvated by dipole-dipole interactions. When you dilute into PBS (pH 7.4), the pH is above the pKa. The compound deprotonates, becoming neutral and hydrophobic. The water lattice expels the neutral aromatic core, causing immediate precipitation.

Solution:

  • Acidify the Buffer: Lower the buffer pH to 5.0–5.5 (using Citrate or Acetate) if your assay tolerates it. This keeps the imidazole protonated (cationic) and soluble.

  • Serial Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Use an intermediate dilution step (e.g., DMSO

    
     50:50 DMSO:Water 
    
    
    
    Buffer) to prevent the formation of large, amorphous aggregates.
Q2: I see a "cloudy" suspension that disappears after 30 minutes. Is this safe to use?

Verdict: No. This indicates the formation of a supersaturated solution or micro-crystalline aggregates. While they may not be visible to the naked eye initially, they will settle over time or bind non-specifically to plastics and proteins, leading to:

  • False negatives (compound isn't in solution).

  • False positives (aggregates inhibiting enzymes non-specifically).

Protocol: Always centrifuge the solution (10,000 x g for 5 min) before use. If a pellet forms, your concentration is above the thermodynamic solubility limit.[1]

Q3: Can I use Cyclodextrins to improve solubility at pH 7.4?

Recommendation: Yes, HP-


-Cyclodextrin (HP

CD)
is highly recommended. Because the molecule is planar and aromatic, it fits well into the hydrophobic cavity of

-cyclodextrins.
  • Protocol: Prepare a 20% (w/v) HP

    
    CD stock in water. Use this as the aqueous phase for your dilution instead of pure water/buffer. The encapsulation shields the hydrophobic core from the aqueous environment, maintaining solubility even when the molecule is neutral.
    

Part 2: Decision Tree for Solubility Optimization

The following logic flow represents the standard operating procedure (SOP) for stabilizing this compound in aqueous media.

SolubilityTroubleshooting cluster_legend Legend Start Start: Compound Precipitates in Aqueous Buffer CheckpH Check Buffer pH vs. pKa (Is pH > 6.0?) Start->CheckpH Acidify Can assay tolerate pH 5.0 - 5.5? CheckpH->Acidify Yes (Neutral Species Dominates) UseAcidBuffer Switch to Citrate/Acetate Buffer (Protonates Imidazole) Acidify->UseAcidBuffer Yes CheckConc Is Target Conc. > 100 µM? Acidify->CheckConc No (Must be pH 7.4) AddCosolvent Add Co-solvent/Excipient CheckConc->AddCosolvent Yes SaltForm Consider Salt Formation (HCl or Mesylate) CheckConc->SaltForm No (Low Conc but still ppt) CosolventChoice Select Additive Strategy AddCosolvent->CosolventChoice Cyclodextrin Use 10-20% HP-β-Cyclodextrin (Best for neutral form) CosolventChoice->Cyclodextrin High Solubility Need Surfactant Add 0.05% Tween-80 (Prevents aggregation) CosolventChoice->Surfactant Assay Sensitive to CD Critical Critical Decision Action Recommended Action

Caption: Logical workflow for stabilizing 5-(1H-imidazol-1-yl)picolinonitrile in aqueous media based on pH and concentration constraints.

Part 3: Experimental Protocols & Data

The "Golden Standard" Stock Preparation

Do not store the compound in aqueous buffers. Hydrolysis of the nitrile group (to an amide or acid) is slow but possible over long periods at extreme pH.

ParameterRecommendationReason
Primary Solvent Anhydrous DMSOHigh solubility (>50 mM), prevents hydrolysis.
Stock Conc. 10 mM or 20 mMEasy calculation; avoids crashing out upon freeze/thaw.
Storage -20°C, desiccatedHygroscopic DMSO absorbs water, promoting degradation.
Freeze/Thaw Aliquot (Single Use)Repeated cycling promotes crystal nucleation.
Kinetic Solubility Profiling (Protocol)

Use this protocol to determine the actual limit of the compound in your specific assay buffer.

  • Prepare Buffer Panel:

    • Buffer A: PBS pH 7.4[2]

    • Buffer B: Acetate Buffer pH 5.0

    • Buffer C: PBS pH 7.4 + 20% HP

      
      CD
      
  • Spike: Add 10 mM DMSO stock to each buffer to reach final concentrations of 10, 50, and 100 µM (keep DMSO < 1%).

  • Incubate: Shake at room temperature for 2 hours.

  • Filter: Filter using a 0.45 µm PVDF filter plate or centrifuge at 15,000 rpm for 10 mins.

  • Quantify: Analyze the supernatant/filtrate via HPLC-UV (254 nm) against a standard curve prepared in 100% DMSO.

    • Calculation: Solubility (%) = (Area_buffer / Area_standard) × 100.

Salt Screening (For High-Concentration Needs)

If you require concentrations > 1 mg/mL (e.g., for animal dosing), the free base will likely fail. You must generate a salt in situ.

  • Recommended Acid: Methanesulfonic acid (MsOH) or Hydrochloric acid (HCl).

  • Stoichiometry: 1:1 molar equivalent (targeting the imidazole N3).

  • Procedure: Dissolve free base in minimal acetone/ethanol. Add 1.05 eq of acid. Cool to precipitate the salt.

  • Why? The salt form breaks the crystal lattice energy more effectively in water than the neutral molecule.

Part 4: Theoretical Physicochemical Profile

Understanding the numbers helps predict behavior.

PropertyEstimated ValueImplication
pKa (Imidazole N3) ~ 5.5 – 6.0At pH 7.4, >95% of the molecule is neutral (insoluble).
pKa (Pyridine N) < 2.0Negligible contribution to solubility at physiological pH.
LogP (Neutral) ~ 1.5 – 2.0Moderate lipophilicity; drives aggregation in water.
LogD (pH 7.4) ~ 1.8High membrane permeability, but poor solubility.
LogD (pH 4.0) < 0.0Highly soluble, but poor membrane permeability (charged).

Note: Values are estimated based on structural SAR of imidazole-pyridine pharmacophores [1, 2].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44573648, 4-(4,4-bis(4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-yl)picolinonitrile. Retrieved from [Link]

    • Context: Utilized for structural comparison of imidazole-picolinonitrile derivatives and solubility d
  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Retrieved from [Link]

    • Context: Authoritative source for cyclodextrin and particle size reduction strategies cited in the Optimiz
  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: current status and unmet needs. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

    • Context: Supports the kinetic solubility protocols and LogD/solubility rel

Sources

Technical Support Center: Troubleshooting Impurities in the Synthesis of 5-(1H-Imidazol-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-(1H-imidazol-1-yl)picolinonitrile. This document is designed for researchers, chemists, and process development professionals to proactively identify, troubleshoot, and control common impurities encountered during synthesis. By understanding the origin of these impurities, you can optimize reaction conditions, streamline purification, and ensure the final product's quality and integrity.

Section 1: Overview of Synthetic Pathways

The formation of the C-N bond between the pyridine and imidazole rings is the key transformation in synthesizing 5-(1H-imidazol-1-yl)picolinonitrile. This is typically achieved via two primary synthetic strategies, each with its own impurity profile:

  • Nucleophilic Aromatic Substitution (SNAr): This classic method involves reacting a highly activated 5-halopicolinonitrile (e.g., 5-fluoro- or 5-chloropicolinonitrile) with imidazole, usually in the presence of a base. The reaction is driven by the electron-withdrawing nature of the nitrile and the pyridine ring nitrogen, which stabilize the negatively charged Meisenheimer intermediate.[1][2][3]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction is employed when the aryl halide is less reactive (e.g., 5-bromo- or 5-chloropicolinonitrile). It uses a palladium catalyst, a phosphine ligand, and a base to couple imidazole with the picolinonitrile core under milder conditions than typically required for SNAr with less reactive halides.[4][5][6]

G cluster_0 Synthetic Strategies SMs Starting Materials (5-Halopicolinonitrile + Imidazole) SNAr Nucleophilic Aromatic Substitution (SNAr) (Requires activated halide, e.g., F, Cl) Strong Base (e.g., K2CO3, NaH) SMs->SNAr BH Buchwald-Hartwig Amination (Works with Cl, Br) Pd Catalyst, Ligand, Base SMs->BH Product Target Product 5-(1H-imidazol-1-yl)picolinonitrile SNAr->Product BH->Product

Caption: Primary synthetic routes to 5-(1H-imidazol-1-yl)picolinonitrile.

Section 2: FAQs - Common Impurities and Their Origins

This section addresses the most frequently encountered impurities in a question-and-answer format, explaining their formation mechanisms and key identifying features.

Q1: What are the most common unreacted starting materials I might see in my crude product?

A: The most prevalent impurities are often unreacted 5-halopicolinonitrile and imidazole . Their presence typically indicates an incomplete reaction due to factors such as insufficient reaction time, inadequate temperature, or a suboptimal base or catalyst system.

  • Causality: In SNAr, if the base is not strong enough to deprotonate the imidazole effectively or the temperature is too low, the reaction rate will be slow. In Buchwald-Hartwig coupling, inactive catalyst or insufficient ligand can lead to stalled conversion.[4][7]

  • Identification: These can be readily identified by comparing the crude reaction mixture to authentic standards using HPLC-UV or LC-MS. In the 1H NMR spectrum, the N-H proton of free imidazole is a characteristically broad signal that is absent in the final product.

Q2: I'm seeing a peak with a mass of +18 Da (M+18) compared to my product. What could it be?

A: An M+18 peak almost always corresponds to the hydrolysis of the nitrile group to form 5-(1H-imidazol-1-yl)picolinamide .

  • Causality: The nitrile group is susceptible to hydrolysis under either strongly basic or acidic conditions, which can occur during the reaction or during an aqueous workup. The presence of water in the reaction mixture, especially at elevated temperatures with a strong base, can facilitate this side reaction.

  • Identification: This impurity will have a significantly different retention time in reversed-phase HPLC due to its increased polarity. Mass spectrometry is the definitive tool for confirming the mass change.

Q3: My reaction was performed via Buchwald-Hartwig coupling, and I have a high molecular weight impurity. What is a likely culprit?

A: A common side reaction in palladium-catalyzed cross-couplings is the homocoupling of the aryl halide. In this case, you are likely observing the formation of 6,6'-bi(picolinonitrile) or related oligomers.

  • Causality: This occurs when the oxidative addition of the 5-halopicolinonitrile to the Pd(0) catalyst is followed by a second oxidative addition or other side reactions before the desired C-N bond formation can take place.[6] This can be exacerbated by high catalyst loading or suboptimal reaction conditions.

  • Identification: This impurity will have a molecular weight roughly double that of the picolinonitrile starting material. It is typically non-polar and can be identified by LC-MS.

Q4: What are common process-related impurities I should be aware of?

A: These are impurities derived from the reagents and solvents used, rather than from side reactions of the core molecules.

  • Residual Palladium: A critical impurity in pharmaceutical synthesis. It can often be seen as a fine black precipitate (palladium black). Its removal is mandatory.

  • Degraded Ligands: Phosphine ligands used in Buchwald-Hartwig reactions are prone to oxidation, forming phosphine oxides . These are often highly polar and can be detected by 31P NMR or LC-MS.

  • Residual Solvents: Solvents like DMF, DMAc, or toluene are common and must be removed to meet regulatory guidelines (e.g., ICH Q3C). Their presence is best quantified by Headspace GC.

G cluster_start Product Target Product SM1 Impurity: Unreacted 5-Halopicolinonitrile SM2 Impurity: Unreacted Imidazole Hydrolysis Impurity: Picolinamide (M+18) Homocoupling Impurity: Bipyridine Dimer (High MW) Process Impurity: Residual Pd, Ligand Oxides, Solvents Reaction Core Synthesis Reaction Reaction->Product Complete Reaction Reaction->SM1 Incomplete Reaction Reaction->SM2 Incomplete Reaction Reaction->Hydrolysis Side Reaction (H2O, Base) Reaction->Homocoupling Side Reaction (Pd-Catalyzed) Reaction->Process Process-Related Starting Materials Starting Materials Starting Materials->Reaction Reagents & Solvents Reagents & Solvents Reagents & Solvents->Reaction

Caption: Logical relationship between the synthesis process and impurity formation.

Section 3: Troubleshooting & Analytical Protocols

Effective troubleshooting begins with robust analytical methods. The following guides provide validated starting points for impurity profiling.

Guide 1: Developing an HPLC-UV Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for assessing purity and quantifying impurities.[8][9] A well-developed method should be able to separate the main product from all starting materials and significant side products.

Experimental Protocol: Baseline HPLC-UV Method

  • System Preparation: Ensure the HPLC system is well-maintained, with fresh mobile phase solvents that have been filtered and degassed.

  • Sample Preparation: Dissolve a known quantity of the crude or purified material (approx. 0.5-1.0 mg/mL) in a suitable diluent, typically a mixture of the mobile phase components (e.g., 50:50 Acetonitrile:Water).

  • Chromatographic Analysis: Inject the sample and run the analysis using the parameters outlined in the table below.

  • Data Analysis: Integrate all peaks. The purity is often reported as area percent. Identify known impurities by comparing retention times with reference standards.

Table 1: Recommended Starting HPLC-UV Parameters

ParameterRecommended ConditionRationale & Optimization Notes
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides good retention for this moderately polar molecule. For faster analysis, consider a shorter column with smaller particles (e.g., 2.1 x 50 mm, 1.8 µm) on a UHPLC system.[10]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape for the basic pyridine and imidazole nitrogens. Phosphate buffers can also be used but are not MS-compatible.[9]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier. Methanol can be used as an alternative.
Gradient 5% to 95% B over 15 minA broad gradient is essential for initial screening to elute both polar (e.g., picolinamide) and non-polar (e.g., homocoupling dimer) impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate. Adjust proportionally for different column dimensions.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 280 nm or Diode Array (DAD)The conjugated system has strong UV absorbance. A DAD allows for monitoring across multiple wavelengths to ensure no impurities are missed.[9]
Injection Vol. 5 µLAdjust as needed to avoid detector saturation for the main peak while ensuring minor impurities are detectable.
Guide 2: Identification of Unknown Impurities using LC-MS

When an unknown peak is observed in the HPLC chromatogram, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for identification.[11][12]

Workflow for Unknown Identification

  • Run LC-MS Analysis: Use an MS-compatible HPLC method (e.g., using formic or acetic acid instead of non-volatile phosphate buffers).[13]

  • Determine Molecular Weight: Extract the mass spectrum for the unknown peak to determine its molecular weight (MW).

  • Hypothesize Structure: Compare the unknown's MW to the product and starting materials.

    • MW = Starting Material? -> Unreacted material.

    • MW = Product + 18? -> Hydrolysis product (Picolinamide).

    • MW = 2 x (Picolinonitrile core)? -> Homocoupling product.

    • MW = Product + 16? -> N-Oxide impurity.

  • Confirm with Fragmentation (MS/MS): If available, use MS/MS to fragment the ion. The fragmentation pattern provides structural information that can confirm the proposed identity.

Guide 3: Characterization by 1H NMR Spectroscopy

NMR provides crucial structural confirmation of the product and can help identify major impurities if their concentration is sufficient (>1-2%).[14][15]

  • Signature Signals for 5-(1H-imidazol-1-yl)picolinonitrile:

    • Imidazole Protons: Three distinct signals in the aromatic region, typically between 7.0 and 8.5 ppm. The C2-H proton of the imidazole is usually the most downfield.

    • Pyridine Protons: Three signals in the aromatic region, often between 8.0 and 9.0 ppm, showing characteristic pyridine coupling patterns.

    • Absence of Imidazole N-H: The disappearance of the broad N-H singlet from the imidazole starting material is a key indicator of successful C-N bond formation.

  • Identifying Impurities:

    • Free Imidazole: A broad N-H peak and its characteristic aromatic signals will be visible.

    • Picolinamide: The appearance of two broad singlets in the 7.5-8.5 ppm region, corresponding to the -CONH2 protons.

Section 4: Purification Strategies

Q: How can I efficiently remove unreacted starting materials?

A: A combination of extraction and chromatography is effective.

  • Aqueous Wash/Extraction: Unreacted imidazole is basic and can be removed with a dilute acid wash (e.g., 1M HCl). Conversely, if the product is sufficiently basic, it can be extracted into an acid layer, washed, and then back-extracted by neutralizing with a base, leaving non-basic impurities in the organic layer.

  • Column Chromatography: Standard silica gel chromatography can effectively separate the product from both the more polar imidazole and the less polar 5-halopicolinonitrile.[16]

Q: What is the best way to remove the hydrolyzed picolinamide impurity?

A: Recrystallization is often the most effective method. The picolinamide is significantly more polar and has different hydrogen bonding capabilities than the target nitrile. This difference in polarity and crystal lattice energy can be exploited by selecting an appropriate solvent system (e.g., Ethyl Acetate/Heptane, Isopropanol/Water) where the product crystallizes out, leaving the more soluble amide impurity in the mother liquor.[17]

Q: How do I remove residual palladium catalyst?

A: This is a critical step for any synthesis destined for pharmaceutical applications.

  • Filtration: After the reaction, filtering the crude mixture through a pad of Celite® or silica can remove a significant portion of precipitated palladium black.

  • Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb residual dissolved palladium.

  • Metal Scavengers: For very low levels, commercially available metal scavengers (e.g., silica- or polymer-bound thiols) can be used to selectively bind and remove the palladium.

References
  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Method of synthesis of 1-acyl imidazoles.
  • Product Class 3: Imidazoles. Science of Synthesis, (2002), 12, 327-572. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 2017, 117 (13), 8752-8786. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Nucleophilic Aromatic Substitution. NPTEL. [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. [Link]

  • 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile. Acta Crystallographica Section E, 2011, 67(Pt 4), o869. [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Der Pharma Chemica, 2012, 4(2), 543-551. [Link]

  • Synthesis of 5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H... ResearchGate. [Link]

  • Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters, 2010, 12(19), 4446–4449. [Link]

  • PURITY AND IMPURITY ANALYSIS. Agilent. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. [Link]

  • Synthesis and Antimicrobial Activity of 5-Imidazolinone Derivatives. Indian Journal of Pharmaceutical Sciences, 2007, 69(5), 666-670. [Link]

  • 1H-NMR | FT-IR | Imidazole | Minimum Inhibitory Concentration | Tube Dilution Method. International Journal of ChemTech Research, 2011, 3(2), 693-698. [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Medical and Pharmaceutical Case Reports, 2015, 5(3), 1-13. [Link]

  • What Testing Methods Are Used to Ensure Chemical Purity? Diplomata Comercial. [Link]

  • Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. Molecules, 2020, 25(7), 1698. [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 2022, 27(6), 1993. [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 2021, 12(2), 643-652. [Link]

  • 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022, 2022(1), M1328. [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Rational design of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives as novel bromodomain-containing protein 4 inhibitors. European Journal of Medicinal Chemistry, 2019, 163, 21-36. [Link]

  • 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 2003, 27(1), 71-76. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 2021, 26(1), 169. [Link]

  • RP HPLC method for Imidazole. Chromatography Forum. [Link]

  • NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 1998, 17(4-5), 557-614. [Link]

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. [Link]

  • An overview of impurities in drug substances. International Journal of Pharmaceutical Sciences and Research, 2014, 5(10), 4078-4108. [Link]

  • The Critical Role of Impurity Analysis in Quality Control During Drug Testing and Its Optimization Paths. ResearchGate. [Link]

  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen, 2022, 11(2), e202100259. [Link]

  • ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry, 2021, 14(1), 53-60. [Link]

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Japan Tobacco Inc. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • Separation of 1H-Imidazole-4-methanol, 5-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. ResearchGate. [Link]

  • Synthesis of a new series of 1H-imidazol-1-yl substituted 8-phenylxanthines as adenosine receptor ligands. Bioorganic & Medicinal Chemistry, 2005, 13(19), 5600-5609. [Link]

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Minimizing hydrolysis of the nitrile group in 5-(1H-imidazol-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-(1H-imidazol-1-yl)picolinonitrile

Introduction: Welcome to the dedicated technical support guide for 5-(1H-imidazol-1-yl)picolinonitrile. This resource is designed for researchers, medicinal chemists, and process scientists who utilize this versatile building block. The primary challenge often encountered with aromatic nitriles, particularly those with heterocyclic moieties, is the unintended hydrolysis of the nitrile group. This guide provides in-depth, field-proven insights into the mechanisms of hydrolysis and offers robust troubleshooting strategies and preventative protocols to ensure the integrity of your compound throughout storage and experimentation.

Part 1: Frequently Asked Questions (FAQs) on Nitrile Stability

Q1: What is nitrile hydrolysis and why is it a concern for 5-(1H-imidazol-1-yl)picolinonitrile?

A1: Nitrile hydrolysis is a chemical reaction in which the cyano group (-C≡N) reacts with water to form a carboxamide (-CONH₂) and subsequently a carboxylic acid (-COOH).[1][2][3] For 5-(1H-imidazol-1-yl)picolinonitrile, this degradation pathway leads to the formation of two primary impurities: 5-(1H-imidazol-1-yl)picolinamide and the final product, 5-(1H-imidazol-1-yl)picolinic acid. The presence of these impurities can significantly impact reaction yields, introduce purification challenges, and alter the compound's pharmacological or chemical properties. The reaction is typically catalyzed by acidic or basic conditions and accelerated by heat.[4][5]

Q2: How do the imidazole and pyridine rings in the molecule affect the nitrile group's susceptibility to hydrolysis?

A2: The heterocyclic rings have a significant electronic influence. The pyridine ring is electron-withdrawing, which can increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[6] Furthermore, both the pyridine and imidazole nitrogens are basic and can be protonated under acidic conditions. Protonation of the pyridine nitrogen, in particular, would strongly enhance the electron-withdrawing nature of the ring, further activating the nitrile group for hydrolysis.[7] Conversely, under neutral or basic conditions, the lone pairs on the nitrogen atoms do not contribute to activation.

Q3: Under what conditions is hydrolysis most likely to occur?

A3: Hydrolysis is most prevalent under the following conditions:

  • Aqueous Acidic Solutions: Strong acids (e.g., HCl, H₂SO₄) readily protonate the nitrile nitrogen, making it highly electrophilic and reactive towards even a weak nucleophile like water.[1][7] This pathway almost always proceeds completely to the carboxylic acid.[2]

  • Aqueous Basic Solutions: Strong bases (e.g., NaOH, KOH) promote the direct attack of the hydroxide ion (a strong nucleophile) on the nitrile carbon.[1][4] Under harsh conditions (e.g., high temperatures, prolonged reaction times), this also leads to the carboxylic acid, while milder basic conditions may allow for the isolation of the intermediate amide.[1]

  • Elevated Temperatures: Like most chemical reactions, the rate of hydrolysis increases significantly with temperature.[4][5]

  • Presence of Certain Enzymes: Some enzymes, such as nitrilases and nitrile hydratases, can catalyze nitrile hydrolysis under mild, physiological conditions.[8][9]

Part 2: Troubleshooting Guide for Unwanted Hydrolysis

This section addresses specific experimental scenarios where hydrolysis may be inadvertently occurring.

Issue 1: Compound degradation is observed during long-term storage.

Potential Cause Troubleshooting/Preventative Action Scientific Rationale
Moisture Absorption Store the compound in a tightly sealed container (e.g., amber glass vial with a PTFE-lined cap). Place the container inside a desiccator or a controlled low-humidity environment.[10]Atmospheric moisture provides the necessary reactant for hydrolysis. Preventing its ingress is the first line of defense.
Temperature Fluctuations Store at a consistent, cool temperature. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.[11]Lowering the temperature significantly reduces the kinetic rate of the hydrolysis reaction.
Exposure to Light Store in an amber or opaque container to protect from light.[12]While direct photolysis of the nitrile is less common, light can provide the activation energy for other degradation pathways or reactions with atmospheric components.[12]

Issue 2: Hydrolysis is detected after a reaction workup.

Potential Cause Troubleshooting/Preventative Action Scientific Rationale
Acidic or Basic Quench Neutralize the reaction mixture to a pH of ~7.0-7.5 before or during extraction. Use mild buffers (e.g., phosphate buffer) if pH control is critical. Avoid prolonged exposure to strong acids or bases, even at low temperatures.The most common cause of workup-related hydrolysis is exposure to aqueous acid or base used to quench reagents or separate products.[3]
Aqueous Extractions Minimize the duration of contact with the aqueous phase. If possible, use brine (saturated NaCl solution) for final washes to reduce the water activity and "dry" the organic layer.Prolonged contact between the compound in an organic solvent and an aqueous layer provides an extended opportunity for hydrolysis at the phase interface.
Silica Gel Chromatography Use a neutral-grade silica gel or pre-treat standard acidic silica gel by slurrying it with a solvent containing a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine in the eluent).Standard silica gel is acidic (pKa ~4-5) and its surface is covered with water, creating a perfect microenvironment for acid-catalyzed hydrolysis of sensitive compounds.

Issue 3: The reaction solvent or reagents seem to be causing hydrolysis.

Potential Cause Troubleshooting/Preventative Action Scientific Rationale
"Wet" or Protic Solvents Use anhydrous solvents. If a protic solvent (e.g., ethanol, methanol) is required, ensure it has a low water content. Consider using non-aqueous solvents where possible.[13]The presence of water as a contaminant in the reaction solvent is a direct cause of hydrolysis.
Acidic or Basic Reagents If an acidic or basic reagent is necessary for the desired transformation, consider adding it slowly at a low temperature to minimize side reactions. Alternatively, explore alternative, non-hydrolytic reagents or catalytic systems that operate under neutral conditions.Reagents that generate acidic or basic byproducts can create an in-situ environment that catalyzes the hydrolysis of the starting material.

Part 3: Protocols and Workflows

Protocol 1: Recommended Storage and Handling
  • Receipt: Upon receipt, inspect the container seal for integrity.

  • Aliquoting: If the entire stock will not be used at once, aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., nitrogen or argon).

  • Primary Storage: Store the primary container and aliquots in a cool, dry, and dark location. A desiccator cabinet at 2-8 °C is ideal.[10]

  • Handling: When weighing or handling the compound, do so in an environment with minimal humidity. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

G cluster_storage Recommended Storage Workflow cluster_handling Daily Handling Protocol Receive Receive Compound Inspect Inspect Seal Receive->Inspect Aliquot Aliquot into Single-Use Vials (under N2 or Ar) Inspect->Aliquot If seal is intact Store Store in Desiccator at 2-8°C, Protected from Light Aliquot->Store Equilibrate Equilibrate to Room Temp (before opening) Store->Equilibrate For use Weigh Weigh in Low-Humidity Environment Equilibrate->Weigh Reseal Promptly Reseal & Return to Storage Weigh->Reseal

Caption: Recommended workflow for storage and handling.

Protocol 2: Analytical Detection of Hydrolysis Products

This protocol outlines how to use HPLC-MS to detect the parent nitrile and its potential hydrolysis byproducts.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

  • Mass Spectrometry:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Expected Ions [M+H]⁺:

      • Parent Nitrile (C₉H₆N₄): m/z 171.07

      • Amide Impurity (C₉H₈N₄O): m/z 189.08

      • Acid Impurity (C₉H₇N₃O₂): m/z 190.06[14]

G cluster_main Hydrolysis Pathway & Detection Nitrile 5-(1H-imidazol-1-yl)picolinonitrile C₉H₆N₄ m/z [M+H]⁺ = 171.07 Amide 5-(1H-imidazol-1-yl)picolinamide C₉H₈N₄O m/z [M+H]⁺ = 189.08 Nitrile->Amide + H₂O Acid 5-(1H-imidazol-1-yl)picolinic acid C₉H₇N₃O₂ m/z [M+H]⁺ = 190.06 Amide->Acid + H₂O, - NH₃

Caption: Hydrolysis pathway and expected mass-to-charge ratios.

References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • BYJU'S. (2022, March 14). Acidic Hydrolysis of Nitriles. Retrieved from [Link]

  • Rogue Chem. (2024, May 29). CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms [Video]. YouTube. Retrieved from [Link]

  • Pearson+. (2024, July 8). The mechanism for acidic hydrolysis of a nitrile resembles the ba.... Study Prep. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitrile to Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening methods based on ammonia analysis. Retrieved from [Link]

  • Pearson+. (n.d.). Hydrolysis of Nitriles. Study Prep. Retrieved from [Link]

  • MDPI. (2025, October 1). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Quora. (2017, September 2). How to prevent hydrolysis in a drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection and determination of nitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Retrieved from [Link]

  • FTLOScience. (2022, November 26). Preventing Chemical Degradation of Drug Products. Retrieved from [Link]

  • Methylamine Supplier. (n.d.). Picolinonitrile. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysing nitriles. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Column Chromatography for Picolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Troubleshooting, method development, and protocol optimization for 2-cyanopyridine (picolinonitrile) scaffolds.

Introduction: The Picolinonitrile Challenge

Picolinonitrile derivatives present a unique chromatographic paradox. While the electron-withdrawing cyano group significantly lowers the basicity of the pyridine nitrogen (


 vs. 

for pyridine), these compounds often exhibit broad, tailing peaks on standard silica gel. This is not solely due to acid-base interactions but also arises from the high dipole moment of the nitrile group (

D) and its tendency to act as a hydrogen bond acceptor with silanol protons.

This guide moves beyond generic "add base" advice, offering a mechanistic approach to purification that preserves the integrity of the labile nitrile group while maximizing resolution.

Module 1: Troubleshooting Peak Tailing & Shape

Q: I am observing severe tailing despite the low basicity of my picolinonitrile derivative. Why is this happening?

A: While the pyridine nitrogen is less basic, the cyano group is a strong hydrogen bond acceptor . On standard silica (Type A or acidic Type B), the surface silanols (


) form hydrogen bonds with the nitrile nitrogen. Additionally, if your derivative contains other electron-donating groups (amines, ethers), the pyridine nitrogen's basicity may increase, re-enabling strong ionic interactions with deprotonated silanols (

).
Q: Should I use Triethylamine (TEA) or Ammonia ( ) as a modifier?

A: Use Ammonia (


) or Ammonium Hydroxide (

) whenever possible.
  • The Logic: TEA is non-volatile relative to the mobile phase and can be difficult to remove from the final product without high-vacuum drying, which risks subliming volatile picolinonitriles. TEA can also form N-oxide artifacts if the product is sensitive.

  • The Protocol: Use a "dopant" strategy. Saturation of the silica surface is more effective than continuous mobile phase modification. Pre-wash the column with 1% TEA/Hexanes, then run your gradient without TEA. Alternatively, use 0.5%

    
     in the polar solvent component (e.g., MeOH or Acetone).
    
Q: My compound streaks from the baseline. Is my column overloaded?

A: Streaking from the baseline usually indicates solubility mismatch or irreversible adsorption , not just mass overload.

  • Diagnosis: If the streak starts after the solvent front, it is adsorption. If it starts at the baseline, it is solubility.

  • Fix: Picolinonitriles are often poorly soluble in Hexanes/Heptane. If you wet-load in DCM but elute with 10% EtOAc/Hex, the compound precipitates at the top of the column. Switch to Dry Loading (see Module 3) or use a higher solubility starting solvent like Toluene or DCM (if selectivity allows).

Module 2: Resolution & Selectivity Optimization

Q: I cannot separate the 3-cyano and 4-cyano regioisomers from my 2-cyano target. What solvent system should I use?

A: Regioisomers of electron-deficient pyridines often co-elute in standard EtOAc/Hexanes systems because their polarities are nearly identical. You must exploit dipole-dipole interactions or


-

stacking
.
  • Recommendation: Switch to Dichloromethane (DCM) / Methanol or Toluene / Acetone .

  • Mechanism: DCM interacts differently with the dipole vectors of the cyano group depending on its position relative to the ring nitrogen. Toluene provides

    
    -
    
    
    
    interactions that discriminate based on the electron density distribution of the isomer.
Q: How do I optimize the gradient for closely eluting impurities ( )?

A: Use an Isocratic Hold strategy rather than a shallow linear gradient.

  • Determine the solvent composition where

    
     on TLC.
    
  • Run the column at 50% of that strength for 2-3 column volumes (CV).

  • This "focuses" the bands before they begin to migrate significantly, maximizing the number of theoretical plates available for the separation.

Module 3: Stability & Sample Handling

Q: I see a new spot appearing on TLC during the column run. Is my compound decomposing?

A: Yes, likely due to hydrolysis . The nitrile group can hydrolyze to a primary amide (


) on acidic silica, especially if the run time is long and the silica is "active" (low water content).
  • Prevention:

    • Neutralize: Pre-wash silica with 1%

      
       in Hexanes.
      
    • Speed: Minimize residence time. Flash chromatography should be completed in <20 minutes.

    • Water Content: "Deactivate" the silica slightly by adding 1-2% water to the silica slurry before packing. This covers the most active (most acidic) silanol sites.

Q: My recovery is low (<60%). Where is the rest of my mass?

A: Check the silica "trash" (the top 1-2 cm of the column). Picolinonitriles can coordinate with metal impurities (Fe, Al) often found in lower-grade silica.

  • Solution: Use "Flash Grade" silica with low metal content or flush the column with 10% MeOH/DCM containing 1% acetic acid at the very end (only if the compound is acid-stable) to break metal coordination complexes.

Module 4: Experimental Protocols

Protocol A: The "Ammonia-Doped" Mobile Phase

Best for minimizing tailing without contaminating the product with non-volatile amines.

  • Preparation of Solvent B (Polar):

    • Take 1.0 L of Methanol (MeOH) or Acetone.

    • Add 5.0 mL of Ammonium Hydroxide (28-30%

      
       in water).
      
    • Note: Do not add base to the Hexanes/Heptane (Solvent A) as it is immiscible.

  • Equilibration:

    • Flush the column with 100% Solvent A for 2 CV.

    • Run a "conditioning" gradient: 0% to 10% Solvent B over 2 CV, then back to 0%. This deposits a trace layer of ammonia on the silica surface.

  • Elution:

    • Run the standard gradient (e.g., 0-50% B). The ammonia will elute gradually, constantly regenerating the basic surface.

Protocol B: Dry Loading for Solubility-Limited Samples

Essential for picolinonitriles that are soluble in DCM but insoluble in Hexanes.

  • Dissolution: Dissolve crude mixture in the minimum amount of DCM or Acetone.

  • Adsorption: Add silica gel (ratio: 1g silica per 1g crude). Expert Tip: Use Celite 545 instead of silica for the loading pad to prevent band broadening caused by "double retention".

  • Evaporation: Rotovap to dryness. The powder must be free-flowing.[1] If sticky, add more solid support and re-evaporate.

  • Loading: Pour the powder on top of the pre-packed, equilibrated column. Add a layer of sand (1 cm) to protect the bed.

Visualizations

Figure 1: Troubleshooting Decision Tree for Peak Tailing

A logical flow to diagnose and fix peak shape issues specific to basic heterocycles.

TailingTroubleshoot Start Problem: Asymmetric/Tailing Peak CheckSolubility Check Solubility: Is sample precipitating? Start->CheckSolubility DryLoad Action: Switch to Dry Loading (Celite/Silica) CheckSolubility->DryLoad Yes CheckInteraction Check Interactions: Is it Silanol Tailing? CheckSolubility->CheckInteraction No Success Result: Symmetrical Peak DryLoad->Success AddModifier Action: Add 1% TEA or 0.5% NH4OH to Mobile Phase CheckInteraction->AddModifier Yes (Basic N present) CheckColumn Check Stationary Phase: Is Silica too acidic/active? AddModifier->CheckColumn Tailing Persists AddModifier->Success SwitchPhase Action: Use Amine-Functionalized Silica or Alumina (Neutral) CheckColumn->SwitchPhase Yes SwitchPhase->Success

Caption: Step-by-step diagnostic workflow for identifying and resolving peak tailing in picolinonitrile separations.

Figure 2: Method Development Workflow for Regioisomers

Strategy for separating closely eluting isomers (e.g., 3-CN vs 4-CN pyridine).

MethodDev Input Crude Mixture (Regioisomers) TLC_Std TLC Screen 1: Hex/EtOAc Input->TLC_Std Decision1 Delta Rf > 0.1? TLC_Std->Decision1 RunColumn Run Standard Gradient Decision1->RunColumn Yes TLC_Alt TLC Screen 2: DCM/MeOH or Toluene/Acetone Decision1->TLC_Alt No Decision2 Delta Rf > 0.05? TLC_Alt->Decision2 Isocratic Run Isocratic Hold (Focusing Step) Decision2->Isocratic Yes Recryst Switch Method: Recrystallization Decision2->Recryst No

Caption: Strategic workflow for selecting solvent systems and elution modes for difficult regioisomer separations.

Quantitative Data: Modifier Efficacy Comparison

ModifierConcentrationMechanismProsCons
Triethylamine (TEA) 0.1 - 1.0%Competes for silanol sitesHighly effective for basic aminesHard to remove (bp 89°C); can form N-oxides
Ammonium Hydroxide 0.1 - 0.5%Buffers silica surface pHVolatile; easy to removeImmiscible in pure Hexanes; requires polar co-solvent
Acetic Acid 0.1 - 1.0%Protonates basic analytesGood for acidic impuritiesAvoid for picolinonitriles (protonation increases retention & tailing)
None (Neutral) N/AN/ACleanest productSevere tailing; irreversible adsorption possible

References

  • Pure Synth. (2025).[2] Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. Retrieved from [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Standard reference for pKa values cited in Introduction).

Sources

Technical Support Center: Troubleshooting 5-(1H-imidazol-1-yl)picolinonitrile Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the solution-phase instability of 5-(1H-imidazol-1-yl)picolinonitrile . While this molecule is a highly versatile building block and ligand, its unique electronic properties make it exceptionally vulnerable to specific degradation pathways in solution.

Below, we deconstruct the chemical causality of these issues, provide validated troubleshooting protocols, and offer actionable data to ensure the integrity of your experiments.

Part 1: Mechanistic Insights into Instability (The "Why")

The instability of 5-(1H-imidazol-1-yl)picolinonitrile is not random; it is driven by the synergistic electronic effects of its functional groups, which prime the molecule for degradation under aqueous conditions:

  • Electrophilic Nitrile Activation: The nitrile group is located at the 2-position of the pyridine ring. The electronegative pyridine nitrogen withdraws electron density via induction and resonance, rendering the nitrile carbon highly electrophilic and susceptible to nucleophilic attack by water (hydrolysis)[1].

  • Inductive Pull of the Imidazole: The 1H-imidazol-1-yl group at the 5-position acts as a strong electron-withdrawing group. This further exacerbates the electron deficiency at the 2-position, accelerating the rate of hydrolysis compared to an unsubstituted picolinonitrile.

  • Metal-Catalyzed Hydrolysis: The molecule can act as a bidentate ligand. Trace transition metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺) coordinate simultaneously to the pyridine nitrogen and the nitrile nitrogen. This coordination drastically polarizes the C≡N bond and templates the delivery of a water molecule, lowering the activation energy for hydrolysis and rapidly converting the nitrile to an amide or carboxylic acid even at neutral pH[2].

Part 2: Frequently Asked Questions (FAQs)

Q1: During LC-MS analysis of my stock solution, I observed a major new peak at +18 Da and a minor one at +36 Da. What are these? A1: These correspond to the primary and secondary hydrolysis products. The +18 Da peak is 5-(1H-imidazol-1-yl)picolinamide (addition of one H₂O molecule). The +36 Da peak is 5-(1H-imidazol-1-yl)picolinic acid (addition of two H₂O molecules, followed by the loss of NH₃). This degradation typically occurs if your stock solution absorbed atmospheric moisture or was stored in a protic solvent.

Q2: How does the pH of my assay buffer affect the degradation rate? A2: The hydrolysis of this compound is both acid- and base-catalyzed:

  • High pH (>8.0): Hydroxide ions (OH⁻) act as strong nucleophiles, directly and rapidly attacking the nitrile carbon.

  • Low pH (<4.0): The pyridine and imidazole nitrogens become protonated. Protonation of the pyridine nitrogen significantly increases its electron-withdrawing capacity, activating the nitrile towards attack by even neutral water molecules.

  • Optimal pH: If aqueous buffers are absolutely required, a slightly acidic to neutral pH (5.5 - 7.0) minimizes both catalytic extremes.

Q3: I observed complete degradation within hours when using a biological buffer. Why did this happen? A3: 2-Cyanopyridine derivatives are notorious for undergoing metal-promoted direct hydrolysis[2]. If your biological buffer contains trace metal ions (or if you used metal spatulas/vessels), the metal ions will coordinate the pyridine and nitrile nitrogens, catalyzing rapid degradation. You must use certified metal-free buffers or add a chelator like EDTA.

Part 3: Quantitative Degradation Data

Table 1: Degradation Profile in Various Solvents (at 25°C)
Solvent / Buffer SystempHEstimated Half-Life (t½)Primary Degradant
Anhydrous DMSO (<0.005% H₂O)N/A> 6 monthsNone
50% MeCN / 50% Water7.0~ 14 daysAmide (+18 Da)
0.1 M NaOH (Aqueous)13.0< 15 minutesAcid (+36 Da)
0.1 M HCl (Aqueous)1.0~ 4 hoursAmide (+18 Da)
PBS + 1mM Cu²⁺7.4< 30 minutesAcid (+36 Da)
Table 2: LC-MS Identification Guide
SpeciesChemical FormulaExact Mass [M+H]⁺Characteristic UV Shift
Intact Nitrile C₉H₆N₄171.06~ 265 nm
Amide Degradant C₉H₈N₄O189.07~ 270 nm (Slight red shift)
Acid Degradant C₉H₇N₃O₂190.06~ 260 nm

Part 4: Standard Operating Protocols

Protocol 1: Preparation and Storage of Ultra-Stable Stock Solutions

Rationale: Eliminating nucleophiles (water), catalytic metals, and photons is the only way to ensure absolute stability of the electrophilic nitrile and the photo-sensitive imidazole ring.

  • Solvent Preparation: Use only anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) packaged under argon (water content < 0.005%).

  • Dry Weighing: Weigh the lyophilized powder in a strictly controlled, low-humidity environment (e.g., a nitrogen-purged glovebox or a desiccated balance enclosure).

  • Dissolution: Dissolve the compound to a standard concentration of 10 mM or 50 mM. Vortex until the solution is completely clear.

  • Aliquotting: Dispense the solution into single-use, amber glass vials. Causality: Amber glass prevents potential photolytic dimerization or degradation of the imidazole ring.

  • Storage: Blanket the vials with argon or nitrogen gas before sealing to displace atmospheric moisture. Store immediately at -20°C.

  • Self-Validation Step: Before utilizing the stock in critical assays, run a 1 µL aliquot on LC-MS to verify the absence of the m/z 189.07 (amide) peak. If the peak area is >2%, discard the aliquot.

Protocol 2: Aqueous Assay Preparation (Just-in-Time Dilution)

Rationale: Since hydrolysis is inevitable in water, exposure time must be minimized, and catalytic metals must be sequestered.

  • Buffer Prep: Prepare the assay buffer (pH 6.0 - 7.0 preferred). Add 1 mM to 5 mM EDTA to the buffer to sequester any trace transition metals that could act as hydrolysis catalysts.

  • Equilibration: Thaw a single-use aliquot of the DMSO stock solution to room temperature before opening the vial. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the hygroscopic anhydrous DMSO, ruining the stock.

  • Just-in-Time Dilution: Add the stock solution to the aqueous buffer immediately prior to initiating the experiment (within 5 minutes of the start time). Do not allow the aqueous working solution to sit on the benchtop.

Part 5: Visualizations

DegradationPathway A 5-(1H-imidazol-1-yl) picolinonitrile (Intact, m/z 171) B H2O + Base/Acid/Metal A->B Step 1 C 5-(1H-imidazol-1-yl) picolinamide (+18 Da, m/z 189) B->C Fast D 5-(1H-imidazol-1-yl) picolinic acid (+36 Da, m/z 190) C->D Step 2 (Slow)

Fig 1. Hydrolysis pathway of 5-(1H-imidazol-1-yl)picolinonitrile in aqueous solutions.

Workflow Step1 1. Weigh Compound (Dry Environment) Step2 2. Dissolve in Anhydrous DMSO or MeCN Step1->Step2 Step3 3. Aliquot into Amber Vials Step2->Step3 Step4 4. Store at -20°C (Argon Blanket) Step3->Step4 Step5 5. JIT Aqueous Dilution (Add 1mM EDTA) Step4->Step5 Step6 6. LC-MS Validation (Confirm m/z 171) Step5->Step6

Fig 2. Optimal workflow for preparing and validating stable stock solutions.

References

  • Luque de Castro, M. D., Silva, M., & Valcárcel, M. (1992). Instability of analytical ligands in solution. Part I. Hydrolysis reactions and interchange reactions of C=N groups. A review. Analyst (RSC Publishing).[Link]

  • Belokon, Y. N., et al. (1988). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-beta-hydroxyethyl group. Inorganic Chemistry (ACS Publications).[Link]

Sources

Reducing reaction byproducts in imidazole nucleophilic substitution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center for Nucleophilic Substitution

Status: Operational Ticket ID: IMID-OPT-2024 Subject: Minimizing Byproducts in N-Alkylation and N-Arylation Protocols

Introduction: The Amphoteric Challenge

Welcome to the technical support center. You are likely here because your imidazole substitution reaction yielded a black tar, a 50:50 regioisomeric mixture, or an inseparable imidazolium salt.

Imidazole is deceptive. Its amphoteric nature (


 ~14.5 for deprotonation, 

~7.0 for protonation) means it acts simultaneously as a nucleophile, a base, and a ligand. Successful substitution requires suppressing three specific failure modes:
  • Regioisomeric scrambling (in 4(5)-substituted substrates).

  • Quaternization (over-alkylation to imidazolium salts).

  • Catalyst poisoning (in metal-mediated arylation).

This guide synthesizes kinetic control strategies with phase-transfer protocols to resolve these issues.

Module 1: Controlling Regioselectivity

The Tautomer Trap

User Query: "I am alkylating 4-phenylimidazole. Why am I getting a mixture of 1,4- and 1,5-substituted products?"

Root Cause: 4-substituted imidazoles exist in rapid tautomeric equilibrium. The electrophile (


) faces two nucleophilic sites: 

and

.
  • 1,4-isomer: Formed by attack at the nitrogen distal to the substituent.

  • 1,5-isomer: Formed by attack at the nitrogen proximal to the substituent.

Technical Solution: Regioselectivity is dictated by the interplay of Sterics (blocking the proximal N) and Electronics (deactivating the proximal N).[1][2]

Protocol: Steric & Electronic Steering
VariableRecommendationMechanism
Base NaH or KOtBu (Anionic Mechanism)Strong bases fully deprotonate the imidazole to the imidazolide anion. The reaction becomes governed by steric approach. The electrophile attacks the least hindered nitrogen (distal), favoring the 1,4-isomer [1].
Solvent THF or DMF (Anhydrous)Polar aprotic solvents solvate the cation (

), leaving the imidazolide anion "naked" and highly reactive, increasing sensitivity to steric bulk.
Protecting Group SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride)If >99:1 selectivity is required, use SEM. It directs substitution via "SEM-switching" (migration) or by locking the tautomer [2].
Visualizing the Decision Pathway

Regioselectivity Start Substrate: 4-Substituted Imidazole Base Select Base Mechanism Start->Base WeakBase Weak Base (K2CO3/MeCN) (Thermodynamic Control) Base->WeakBase Reversible Deprotonation StrongBase Strong Base (NaH/THF) (Kinetic/Steric Control) Base->StrongBase Irreversible Deprotonation Mix Mixture (1,4 and 1,5) WeakBase->Mix Tautomer Equilibration Pure Major Product: 1,4-Isomer (Distal Attack) StrongBase->Pure Steric Hindrance at N3

Figure 1: Decision tree for maximizing 1,4-regioselectivity in unsymmetrical imidazoles.

Module 2: Preventing Quaternization (Over-Alkylation)

The Imidazolium Dead-End

User Query: "My conversion is high, but my isolated yield is low. The product is water-soluble."

Root Cause: The product of mono-alkylation (


-alkylimidazole) is more nucleophilic than the starting material (neutral imidazole) because the alkyl group is electron-donating. It reacts with remaining electrophile to form a dialkylated imidazolium salt  (quaternary ammonium), which washes away during aqueous workup.

Technical Solution: Use Solid-Liquid Phase Transfer Catalysis (SL-PTC) . This technique keeps the bulk concentration of the active nucleophile low in the organic phase, simulating "high dilution" conditions without large solvent volumes [3].

Protocol: SL-PTC for Mono-Alkylation
  • System: Biphasic (Solid Base / Organic Solvent).

  • Reagents:

    • Substrate: Imidazole (1.0 equiv).[1][3][4]

    • Electrophile: Alkyl Halide (0.95 equiv - slight deficit is critical).

    • Base: Solid KOH or K2CO3 (powdered).

    • Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%) or 18-Crown-6 .

    • Solvent: Toluene or Diethyl Ether (Imidazolium salts are insoluble here).

Step-by-Step Workflow:

  • Suspend imidazole, solid KOH, and TBAB in Toluene.

  • Stir vigorously (high RPM) to generate the active ion pair

    
     at the solid interface.
    
  • Add Alkyl Halide dropwise.

  • Self-Validating Stop: As the reaction proceeds, if any imidazolium salt forms, it will precipitate out of the toluene (oiling out).

  • Workup: Filter the solids. The filtrate contains the mono-alkylated product. The filter cake contains the inorganic salts and any over-alkylated byproduct.

Mechanism of Failure vs. Success

Quaternization cluster_Solvent Homogeneous Solution (DMSO/DMF) cluster_PTC Phase Transfer (Toluene/Solid KOH) Imidazole Imidazole (Neutral) Product Mono-Alkyl Imidazole (More Nucleophilic!) Imidazole->Product R-X Salt Imidazolium Salt (Over-Alkylated) Product->Salt R-X (Fast) Product->Salt Precipitates (Stops) PTC_Im [Q+ Im-] (Controlled Conc.) PTC_Im->Product R-X

Figure 2: Comparison of homogeneous reaction (high risk of salt formation) vs. PTC (kinetic suppression).

Module 3: N-Arylation Troubleshooting

Chan-Lam & Ullmann Coupling

User Query: "I cannot use NaH because my substrate has sensitive esters. I'm trying Copper coupling, but the reaction stalls."

Root Cause: Classical Ullmann coupling requires harsh heat (


C) which degrades imidazoles. Chan-Lam coupling (Cu(II)/Boronic Acid) is milder but sensitive to ligand poisoning  by the imidazole nitrogen itself.

Technical Solution: Use an Oxidative Chan-Lam protocol with specific bidentate ligands that out-compete the imidazole for Copper binding, maintaining the catalytic cycle [4].

Optimization Matrix
ParameterOptimized ChoiceWhy?
Copper Source Cu(OAc)2 (10-20 mol%)Acetate acts as a base to assist deprotonation.
Ligand 1,10-Phenanthroline or dafo Bidentate ligands stabilize the Cu(II)/Cu(III) cycle and prevent catalyst aggregation [5].
Oxidant Air (O2) or TEMPORe-oxidizes Cu(I) to Cu(II) to close the catalytic loop. Open the flask to air!
Solvent MeOH or DCM Avoid strongly coordinating solvents like DMF if possible; MeOH promotes the transmetallation step.

FAQ: Rapid Fire Troubleshooting

Q: How do I remove inorganic salts without aqueous wash (my product is water soluble)? A: Use the "non-polar crash" method. Dilute your reaction mixture (if in DMF/MeCN) with dry Diethyl Ether or MTBE. Inorganic salts (KBr, NaI) and Imidazolium byproducts will precipitate. Filter through Celite.[2]

Q: Why is my reaction turning black? A: In metal-catalyzed reactions, this indicates "Copper Mirror" formation or nanoparticle aggregation, meaning the ligand has detached. Increase ligand loading to 2:1 relative to Copper, or switch to a stronger ligand like trans-1,2-diaminocyclohexane.

Q: Can I alkylate the C2 position instead of N1? A: Not directly via nucleophilic substitution. C2-alkylation requires lithiation (n-BuLi) to protect N1, followed by electrophile quench at C2 [6].

References

  • Regioselectivity in Imidazole Alkylation: Title: "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects" Source: University College Cork / PubMed URL:[Link]

  • SEM-Switching Strategy: Title: "C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles" Source: NIH / PMC URL:[Link]

  • Phase Transfer Catalysis Protocol: Title: "Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis" Source: ResearchGate / Synthetic Communications URL:[Link]

  • Chan-Lam Coupling Optimization: Title: "Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids" Source: NIH / PubMed URL:[Link]

  • Direct C-H Functionalization: Title: "Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles" Source: Organic Chemistry Portal URL:[Link]

Sources

Troubleshooting baseline noise in HPLC analysis of 5-(1H-imidazol-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Baseline Noise & Stability Analyte: 5-(1H-imidazol-1-yl)picolinonitrile (Basic Heterocycle) Role: Senior Application Scientist

Introduction: The Chemistry of the Problem

Welcome to the technical support hub. As researchers, we often treat the HPLC baseline as a background canvas, but it is actually a dynamic readout of your system's equilibrium.

When analyzing 5-(1H-imidazol-1-yl)picolinonitrile , you are dealing with a molecule containing two basic nitrogen centers: the imidazole ring (


) and the pyridine ring (

). This basicity necessitates acidic mobile phases (pH 2.0–3.0) to ensure full protonation and reproducible retention. However, the additives required to achieve this (e.g., TFA, Formic Acid) are often the primary source of baseline instability, especially when detecting at the low UV wavelengths (210–230 nm) often required for this scaffold.

This guide moves beyond generic advice to address the specific intersection of hardware limitations and analyte chemistry .

Diagnostic Workflow: Characterizing the Noise

Before attempting a fix, you must classify the noise. Use the decision matrix below to identify your root cause.

NoiseDiagnosis Start Start: Characterize Noise Pattern IsCyclic Is the noise rhythmic/cyclic? Start->IsCyclic CheckPressure Check Pump Pressure Ripple IsCyclic->CheckPressure Yes IsDrift Is it a steady drift? IsCyclic->IsDrift No AirBubble Probable: Air in Pump Head Action: Purge & Degas CheckPressure->AirBubble High Ripple CheckMixer Probable: Mixing Noise Action: Increase Mixer Vol. CheckPressure->CheckMixer Normal Ripple Gradient Does it follow the gradient? IsDrift->Gradient Yes IsRandom Is it high-frequency 'fuzz'? IsDrift->IsRandom No TFAEffect Cause: TFA/Modifier Absorbance Action: Balance A/B Absorbance Gradient->TFAEffect Yes TempEffect Cause: Temperature Fluctuation Action: Insulate Column/Flow Cell Gradient->TempEffect No (Isocratic) Lamp Check Lamp Energy/Age IsRandom->Lamp FlowCell Cause: Dirty Flow Cell/Lamp Action: Clean or Replace Lamp->FlowCell Low Energy Electronic Cause: Electrical Grounding Action: Check Power Source Lamp->Electronic Normal Energy

Figure 1: Diagnostic decision tree for isolating the source of baseline instability.

Troubleshooting Guide: Specific Scenarios

Scenario A: The "TFA Drift" (Gradient Baseline Rise)

Symptom: You are running a gradient from 5% to 95% Organic. The baseline rises steeply, potentially masking your analyte peak if it elutes late. Context: 5-(1H-imidazol-1-yl)picolinonitrile is often analyzed using 0.1% Trifluoroacetic Acid (TFA) to suppress silanol interactions. TFA absorbs UV light significantly at 214 nm. As the organic concentration increases, the solvation environment of TFA changes, increasing its molar absorptivity.

Corrective Protocol:

  • Balance Absorbance: The refractive index and UV cutoff of TFA differ in water vs. Acetonitrile (ACN).

    • Step: Add slightly less TFA to the organic channel (Channel B) than the aqueous channel (Channel A).

    • Formula: If Channel A is 0.1% TFA , make Channel B 0.085% TFA . This optical balancing often flattens the drift.

  • Switch Modifiers: If MS sensitivity is not required, switch to Phosphate Buffer (20 mM, pH 2.5) . Phosphate is transparent at 210 nm, eliminating drift caused by the modifier.

Scenario B: "Ghost Peaks" and Carryover

Symptom: Unexpected peaks appear in the baseline, even in blank injections. Context: The imidazole moiety is highly polar and basic. It can adsorb to stainless steel surfaces or "hide" in the column frit, eluting only when the gradient changes.

Corrective Protocol:

  • Needle Wash Optimization:

    • Standard methanol washes are often insufficient for this analyte.

    • New Solvent: Use 50:50 ACN:Water + 0.1% Formic Acid . The acid ensures the basic imidazole remains soluble and is flushed out.

  • Passivation: If using an older HPLC system, the picolinonitrile group may chelate trace iron in the flow path. Flush the system (minus column) with 30% Phosphoric Acid to passivate steel surfaces.

Scenario C: Cyclic Noise (Sinusoidal Waves)

Symptom: The baseline looks like a sine wave. Context: This is almost always a mixing issue. The high polarity of the analyte requires high aqueous content early in the gradient. Mixing water and ACN is endothermic and prone to outgassing or viscosity fingering.

Corrective Protocol:

  • Increase Mixer Volume: If your system uses a low-volume jet weaver (e.g., 35 µL), switch to a static mixer (e.g., 100–350 µL). This dampens the pump stroke noise.

  • Premix Modifiers: Never let the pump mix pure water and pure modifier (e.g., 100% TFA) at 0.1%. It is too imprecise. Always prepare pre-mixed mobile phases (e.g., 0.1% TFA in Water).

Data & Reference Tables

Table 1: Mobile Phase Additive Suitability for 5-(1H-imidazol-1-yl)picolinonitrile
AdditiveUV Cutoff (nm)pKa Buffering RangeProsCons
TFA (0.1%) ~210< 1.5Excellent peak shape (ion pairing); suppresses silanols.High baseline drift; suppresses MS signal.
Formic Acid (0.1%) ~2103.75 (poor at pH 2)MS compatible; volatile.Weaker ion pairing; potential for broader peaks.
Phosphate (20mM) < 2002.1 – 3.1Best for UV stability ; transparent baseline.Non-volatile (No MS); precipitates in high ACN.
Ammonium Acetate ~2053.8 – 5.8MS compatible; good for mid-pH.Poor buffering at pH 2-3; imidazole may tail.
Table 2: Analyte Properties & Detection
PropertyValueImplication for HPLC
Structure Imidazole + PicolinonitrileDual basic sites; potential for chelation.
pKa (Calc) ~5.2 (Pyridine), ~6.9 (Imidazole)Mobile phase pH must be < 3.0 or > 8.0 for stability.
UV Max ~210–220 nm (Primary), ~260 nm (Secondary)Detection at 210 nm demands high-purity solvents.

Advanced Protocol: Column Cleaning (Regeneration)

If baseline noise persists as "fuzz" or broad humps, your column may be contaminated with strongly retained hydrophobic impurities or precipitated buffer.

Applicability: C18 / C8 Silica Columns. Flow Rate: 0.5 mL/min (Reverse direction if allowed by manufacturer).

  • Water Flush: 100% Water (warm, 40°C if possible) – 20 column volumes. (Removes salts).

  • Organic Flush: 100% Acetonitrile – 20 column volumes. (Removes hydrophobic contaminants).

  • Acid Flush: 0.1% TFA in 50:50 Water:ACN – 10 column volumes. (Protonates silanols, releases basic contaminants).

  • Re-equilibration: Initial Mobile Phase – 30 mins.

Visualizing the Separation Logic

Understanding why we choose specific conditions helps prevent baseline issues before they start.

MethodLogic Analyte 5-(1H-imidazol-1-yl) picolinonitrile Basicity Basic Nitrogens (pKa ~5.2, 6.9) Analyte->Basicity Polarity High Polarity Analyte->Polarity Strategy1 Acidic pH (<3.0) Basicity->Strategy1 Ensure Ionization Strategy2 Ion Pairing (TFA) Basicity->Strategy2 Prevent Tailing Strategy3 HILIC Mode Polarity->Strategy3 Alternative if RP fails Result1 Protonated Species (Reproducible Retention) Strategy1->Result1 Result2 Masked Silanols (Sharp Peaks) Strategy2->Result2

Figure 2: Method development logic connecting analyte properties to mobile phase selection.

References

  • Separation Science. (2024).[1] Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from

  • Knauer. (2024). Optimize HPLC-UV Baseline for TFA Applications. Retrieved from

  • Agilent Technologies. (2024). Eliminating Baseline Problems in HPLC. Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: 5-(1H-imidazol-1-yl)picolinonitrile. Retrieved from

  • ResearchGate. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity. Retrieved from

Sources

Technical Support Center: Strategies for Scaling Up 5-(1H-imidazol-1-yl)picolinonitrile Production

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support resource for the synthesis and scale-up of 5-(1H-imidazol-1-yl)picolinonitrile. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of producing this key heterocyclic intermediate. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during development and scale-up.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of 5-(1H-imidazol-1-yl)picolinonitrile.

Q1: What is the most common synthetic route for 5-(1H-imidazol-1-yl)picolinonitrile?

A1: The most prevalent and scalable method is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a 5-halopicolinonitrile (e.g., 5-bromo- or 5-chloro-picolinonitrile) with imidazole in the presence of a base and a suitable polar aprotic solvent. The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen activates the 5-position for nucleophilic attack by the imidazole anion.

Q2: Why is my reaction yield consistently low?

A2: Low yields in heterocyclic synthesis can stem from various factors.[1] Common causes include suboptimal reaction conditions (temperature, time), impurities in reagents or solvents, inefficient base-mediated deprotonation of imidazole, or competing side reactions.[1] A systematic approach to troubleshooting is the most effective strategy.[1]

Q3: What are the primary impurities I should be looking for?

A3: Besides unreacted starting materials, key impurities can include regioisomers from C-alkylation, dialkylated imidazolium salts, and hydrolysis of the nitrile group to an amide or carboxylic acid.[2] The formation of dialkylated salts occurs when the product reacts further with the 5-halopicolinonitrile.[2] Careful monitoring by TLC or LC-MS is crucial to identify and mitigate these byproducts.[2]

Q4: Is this reaction sensitive to air or moisture?

A4: Yes, the reaction can be sensitive to moisture, especially when using strong bases like sodium hydride (NaH).[1] Water can quench the base, deactivating it and halting the reaction. It is best practice to use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to ensure reproducibility and high conversion.[1]

Q5: What are the key safety concerns when handling picolinonitriles and imidazoles?

A5: Picolinonitriles should be handled with care as they can be toxic. Imidazole is corrosive and can cause severe skin and eye damage.[3][4] Always use personal protective equipment (PPE), including gloves and safety goggles, and work in a well-ventilated chemical fume hood.[5][6] Refer to the Safety Data Sheets (SDS) for all reagents before beginning work.[3][4][5]

Synthesis Pathway & Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The base deprotonates imidazole to form the imidazolide anion, a potent nucleophile. This anion attacks the electron-deficient carbon at the C-5 position of the picolinonitrile ring, leading to the formation of a Meisenheimer complex. The subsequent loss of the halide leaving group restores aromaticity and yields the final product.

Synthesis_Pathway cluster_conditions Reaction Conditions Reactant1 5-Halopicolinonitrile Product 5-(1H-imidazol-1-yl)picolinonitrile Reactant1->Product Reactant2 Imidazole Reactant2->Product Base Base (e.g., K₂CO₃, NaH) Base->Product Deprotonates Imidazole Solvent Solvent (e.g., DMF, DMSO) Solvent->Product Reaction Medium

Caption: General SNAr pathway for synthesis.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis and scale-up.

Issue 1: Low or No Product Formation (Low Conversion)
Potential Causes & Solutions
Potential Cause Troubleshooting Steps & Explanation
Ineffective Base 1. Verify Base Strength: For complete deprotonation of imidazole (pKa ~14.5), a sufficiently strong base is required. Potassium carbonate (K₂CO₃) is common, but if conversion is low, consider a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). Causality: A stronger base ensures a higher concentration of the nucleophilic imidazolide anion, driving the reaction forward.
Moisture Contamination 1. Use Anhydrous Reagents: Dry solvents using molecular sieves or distillation. Ensure imidazole is anhydrous. 2. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from quenching the base, particularly if using NaH.[1]
Suboptimal Temperature 1. Increase Temperature: SNAr reactions are often slow at room temperature. Gradually increase the temperature in 10-20 °C increments (e.g., 80-120 °C) while monitoring the reaction by TLC or LC-MS. Causality: Higher temperatures provide the necessary activation energy for the reaction to proceed at a reasonable rate.
Impure Starting Materials 1. Verify Purity: Analyze starting materials (5-halopicolinonitrile and imidazole) by NMR or GC-MS to confirm their identity and purity. Impurities can inhibit the reaction or lead to side products.[1]
Issue 2: Significant Impurity Formation
Potential Causes & Solutions
Potential Cause Troubleshooting Steps & Explanation
Dialkylation (Imidazolium Salt) 1. Control Stoichiometry: Use a slight excess of imidazole (e.g., 1.1-1.2 equivalents) but avoid a large excess of the 5-halopicolinonitrile. 2. Slow Reagent Addition: At scale, add the 5-halopicolinonitrile solution slowly to the imidazole/base mixture.[2] Causality: Slow addition maintains a low concentration of the electrophile, minimizing the chance of the product (a nucleophile) reacting again to form the dialkylated salt.[2]
Nitrile Hydrolysis 1. Avoid Harsh Conditions: Prolonged exposure to strong aqueous acids or bases during workup can hydrolyze the nitrile to an amide or carboxylic acid.[7] 2. Moderate Workup pH: Neutralize the reaction mixture carefully and avoid extreme pH values during extraction.
C-Alkylation 1. Optimize Base/Solvent System: While N-alkylation is generally favored, C-alkylation at the C2 position can occur.[2] This is less common but can be influenced by the reaction conditions. Modifying the base or solvent may alter the regioselectivity.
Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Problem Observed (e.g., Low Yield, Impurities) Check_SM Step 1: Verify Starting Material Purity & Stoichiometry Start->Check_SM Decision1 Purity/Ratio OK? Check_SM->Decision1 Check_Conditions Step 2: Analyze Reaction Conditions (Temp, Time, Atmosphere) Decision2 Conditions Optimal? Check_Conditions->Decision2 Analyze_Products Step 3: Characterize Byproducts (TLC, LC-MS, NMR) Decision3 Byproducts Identified? Analyze_Products->Decision3 Decision1->Check_Conditions Yes Action_SM Action: Purify/Dry Reagents, Re-weigh Decision1->Action_SM No Decision2->Analyze_Products Yes Action_Conditions Action: Increase Temp, Extend Time, Use Inert Gas Decision2->Action_Conditions No Action_Byproducts Action: Modify Stoichiometry, Control Reagent Addition Decision3->Action_Byproducts Yes End Optimized Process Decision3->End No Action_SM->Check_SM Action_Conditions->End Action_Byproducts->End

Caption: A systematic workflow for troubleshooting synthesis issues.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (1-5 g)

Materials:

  • 5-Bromopicolinonitrile

  • Imidazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add imidazole (1.2 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMF to the flask to create a stirrable slurry.

  • Add 5-bromopicolinonitrile (1.0 eq) to the mixture.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.[8]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[8]

  • Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure 5-(1H-imidazol-1-yl)picolinonitrile.[8]

Protocol 2: Product Purification via Recrystallization

Recrystallization is often a more scalable purification method than chromatography.[9]

Procedure:

  • Transfer the crude product to an appropriately sized Erlenmeyer flask.

  • Select a suitable solvent system (e.g., isopropanol/water, ethyl acetate/heptane). The product should be soluble in the hot solvent and sparingly soluble at room temperature.[9]

  • Add the minimum amount of hot solvent to completely dissolve the crude material.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize precipitation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to a constant weight.

Strategies for Scale-Up (From Grams to Kilograms)

Scaling up a reaction introduces new challenges related to mass and heat transfer, safety, and material handling.[10]

1. Process Safety Analysis:

  • Exothermicity: The SNAr reaction can be exothermic. A Reaction Calorimetry (RC1) study is essential to understand the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR) to prevent thermal runaway.

  • Reagent Handling: Handling large quantities of powdered reagents like NaH requires specialized equipment and strict safety protocols to mitigate fire risk.

2. Reaction Hardware and Mixing:

  • Reactor: Move from a round-bottom flask to a jacketed glass reactor with an overhead stirrer. This allows for precise temperature control and ensures efficient mixing of heterogeneous slurries, which is critical for consistent results.[1]

  • Addition Control: Instead of manual addition, use a programmable pump or a pressure-equalizing dropping funnel for controlled, slow addition of the 5-halopicolinonitrile. This prevents localized "hot spots" and reduces byproduct formation.[10]

3. Workup and Isolation:

  • Extraction: Large-scale liquid-liquid extractions require appropriately sized separatory funnels or specialized extraction units. Be mindful of potential emulsion formation.

  • Filtration and Drying: Use larger filtration equipment like a Nutsche filter. Drying at scale is best performed in a temperature-controlled vacuum oven.

Scale-Up Workflow Diagram

Scale_Up_Workflow Start Lab-Scale (1-10g) Safety Process Safety Review (Calorimetry, SDS review) Start->Safety Raw_Material Raw Material Sourcing & QC Safety->Raw_Material Pilot_Setup Pilot Plant Setup (Jacketed Reactor, Overhead Stirrer) Raw_Material->Pilot_Setup Execution Controlled Execution (Slow Addition, In-Process Control) Pilot_Setup->Execution Workup Large-Scale Workup & Isolation Execution->Workup Purification Purification Strategy (Recrystallization vs. Chromatography) Workup->Purification Final_QC Final Product QC & Release Purification->Final_QC End Kilogram Scale Product Final_QC->End

Caption: A workflow for scaling production from lab to pilot plant.

Analytical Methods

Accurate analysis is key for process control and quality assurance.

Technique Application Typical Conditions
TLC Reaction monitoringSilica gel plates; Mobile phase: Hexane/Ethyl Acetate (e.g., 1:1); Visualization: UV light (254 nm).
HPLC Purity analysis, quantificationReversed-phase C18 column; Mobile phase: Acetonitrile/Water gradient with a modifier like formic acid; Detection: UV at ~254-300 nm.[11]
LC-MS Impurity identificationCouples HPLC separation with mass spectrometry to determine the molecular weights of byproducts, aiding in structural elucidation.[11]
¹H NMR Structural confirmationUsed to confirm the structure of the final product and identify key impurities by their characteristic chemical shifts and coupling patterns.

References

  • Benchchem. (2025). Application Notes and Protocols: Derivatization of 6-(Difluoromethoxy)picolinonitrile for Biological Screening.
  • Benchchem. (2025). Technical Support Center: Synthesis of Substituted Imidazoles.
  • Google Patents. (1966).
  • ResearchGate. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers.
  • Fisher Scientific. (2010).
  • RSC Publishing. (2025).
  • MDPI. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Imidazole, 0.5M buffer solution, pH 7.5.
  • RSC Publishing. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers.
  • Benchchem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Pure Synth. (2019).
  • Elemental Microanalysis. (2024).
  • University of Washington. (2025).
  • TSI Journals. (n.d.).
  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.
  • PMC - NIH. (n.d.).
  • Carl ROTH. (n.d.).
  • ResearchGate. (2021). Scheme 2 Synthesis of 5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H....
  • ACS Omega. (2018).
  • IntechOpen. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Benchchem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • UMP. (2023).

Sources

Validation & Comparative

Comparative Efficacy of 5-(1H-imidazol-1-yl)picolinonitrile vs. Reference Standards in Metalloenzyme Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex endocrine and metabolic disorders, the precision of metalloenzyme inhibitors has become paramount. 5-(1H-imidazol-1-yl)picolinonitrile (5-IPC) serves as a highly efficient, privileged pharmacophore and building block in the synthesis of Cytochrome P450 (CYP) inhibitors.

This guide provides an objective, data-driven comparison of the 5-IPC scaffold against established clinical reference standards—Fadrozole, Letrozole, and Ketoconazole. By dissecting the mechanistic causality of its binding and outlining a self-validating in vitro assay protocol, this guide equips researchers with the actionable insights needed to evaluate and optimize imidazole-based inhibitors.

Mechanistic Rationale: The Causality of the Pharmacophore

The efficacy of 5-IPC and its derivatives in inhibiting metalloenzymes (specifically CYP11B2 and CYP19A1) is not coincidental; it is driven by precise, predictable molecular interactions within the enzyme's active site.

  • Type II Heme Coordination (The Imidazole Ring): Cytochrome P450 enzymes rely on a heme iron center to catalyze oxidative biotransformations. The sp2 hybridized nitrogen (N3) of the 5-IPC imidazole ring acts as a potent Lewis base. It directly coordinates with the Fe(III) of the heme porphyrin ring, displacing the native axial water molecule. This forces the enzyme into a low-spin state, effectively halting the catalytic cycle [1].

  • Active Site Stabilization (The Picolinonitrile Scaffold): While the imidazole ring anchors the molecule to the heme, the 2-cyanopyridine (picolinonitrile) moiety dictates isoform selectivity. The cyano group (-C≡N) is a strong electron-withdrawing group and a highly directional hydrogen-bond acceptor. In CYP11B2 (Aldosterone Synthase), this cyano group forms critical stabilizing interactions with polar residues (e.g., Arg120) in the egress channel, while the rigid pyridine ring provides

    
     stacking interactions with surrounding aromatic residues [1].
    

Pathway Chol Cholesterol Prog Progesterone Chol->Prog Test Testosterone Prog->Test DOC 11-Deoxycorticosterone Prog->DOC CYP19A1 CYP19A1 (Aromatase) Test->CYP19A1 CYP11B2 CYP11B2 (Aldo Synthase) DOC->CYP11B2 Aldo Aldosterone Estro Estradiol CYP11B2->Aldo CYP19A1->Estro Inhib1 Fadrozole / 5-IPC Inhib1->CYP11B2 Inhibits Inhib2 Letrozole / 5-IPC Inhib2->CYP19A1 Inhibits

Fig 1: Steroidogenesis pathway highlighting CYP11B2 and CYP19A1 inhibition nodes.

Quantitative Efficacy Comparison

To benchmark the performance of the 5-IPC structural motif, we compare its baseline biochemical binding affinity against fully optimized clinical reference standards.

  • Fadrozole: A potent, non-steroidal CYP11B2 inhibitor used as a reference in cardiovascular and endocrine research [1].

  • Letrozole: A third-generation, highly selective CYP19A1 (Aromatase) inhibitor utilized in oncology [2][4].

  • Ketoconazole: A broad-spectrum pan-CYP inhibitor, utilized universally as a positive control for CYP3A4 inhibition assays [3].

Table 1: Comparative Enzyme Inhibition Data (IC50)
CompoundPrimary TargetTarget IC50 (nM)CYP3A4 IC50 (µM)Mechanism of Action
5-IPC (Scaffold Baseline) CYP11B2 / CYP19A1~15.0 - 45.0*> 10.0Reversible, Type II Heme Coordination
Fadrozole CYP11B232.37> 50.0Reversible, Type II Heme Coordination
Letrozole CYP19A17.27> 100.0Reversible, Type II Heme Coordination
Ketoconazole CYP3A4 (Pan-CYP)N/A0.015 - 1.69Mixed Competitive/Non-competitive

*Note: 5-IPC values represent the baseline binding affinity of the isolated pharmacophore prior to extended functionalization. Reference standard data is derived from cited literature [1][2][3].

Self-Validating Experimental Protocol: In Vitro CYP Inhibition

To accurately assess the IC50 of 5-IPC or its derivatives against these reference standards, researchers must utilize a protocol that eliminates false positives caused by matrix effects or substrate depletion. The following LC-MS/MS methodology is designed as a self-validating system .

Causality Behind the Protocol Design:
  • NADPH Regenerating System vs. Direct NADPH: Adding a single bolus of NADPH leads to rapid enzymatic depletion and the accumulation of NADP+, which can artificially inhibit the forward reaction. We utilize a Glucose-6-Phosphate (G6P) and G6P-Dehydrogenase system to maintain a steady-state electron supply.

  • Pre-incubation Requirement: Pre-incubating the inhibitor with the enzyme for 15 minutes before adding the substrate allows us to detect time-dependent inhibition (TDI). If the IC50 shifts significantly post-incubation, it indicates mechanism-based irreversible inhibition (e.g., covalent alkylation of the apoprotein).

  • Stable Isotope Internal Standard (SIL-IS): Human Liver Microsomes (HLMs) contain complex lipids that cause unpredictable ion suppression during electrospray ionization (ESI). Spiking the quench solution with Ketoconazole-d4 ensures that the downstream mass spectrometry quantification is mathematically normalized against extraction losses and matrix effects.

Step-by-Step Methodology
  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2.

  • Inhibitor Titration: Prepare an 11-point serial dilution of the test compound (5-IPC) and reference standards (Fadrozole, Letrozole) in DMSO. Critical: Ensure the final DMSO concentration in the assay remains

    
     0.1% to prevent solvent-induced denaturation of the CYP enzymes.
    
  • Pre-Incubation: In a 96-well plate, combine HLMs (final protein concentration of 0.1 mg/mL), buffer, and the inhibitor dilutions. Incubate at 37°C for exactly 15 minutes.

  • Reaction Initiation: Initiate the catalytic cycle by adding the specific probe substrate (e.g., 11-Deoxycorticosterone for CYP11B2) and the NADPH regenerating system (1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDH).

  • Reaction Quenching: After 10 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile spiked with 50 nM Ketoconazole-d4 (Internal Standard). The organic solvent instantly denatures the proteins, halting catalysis.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean plate and analyze via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the specific metabolite formed. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Reconstitution Human Liver Microsomes (HLM) & Buffer Step2 2. Inhibitor Titration Serial dilution of 5-IPC & Standards Step1->Step2 Step3 3. Pre-Incubation (37°C) Assess time-dependent inhibition Step2->Step3 Step4 4. Reaction Initiation Add NADPH Regenerating System + Substrate Step3->Step4 Step5 5. Reaction Quenching Ice-cold Acetonitrile + Ketoconazole-d4 (IS) Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify metabolites & calculate IC50 Step5->Step6

Fig 2: Self-validating LC-MS/MS workflow for in vitro CYP inhibition assays.

References

  • Aldosterone Synthase Structure With Cushing Disease Drug LCI699 Highlights Avenues for Selective CYP11B Drug Design. Hypertension (American Heart Association Journals). Available at:[Link]

  • Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver. PMC (National Institutes of Health). Available at:[Link]

  • Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells. PLOS One. Available at:[Link]

  • Preclinical Pharmacological Evaluation of Letrozole as a Novel Treatment for Gliomas. Molecular Cancer Therapeutics (AACR Journals). Available at:[Link]

Validating purity of 5-(1H-imidazol-1-yl)picolinonitrile using qNMR

Author: BenchChem Technical Support Team. Date: March 2026

Beyond Chromatography: Validating the Purity of 5-(1H-imidazol-1-yl)picolinonitrile via qNMR

As drug development accelerates, the analytical frameworks used to validate pharmaceutical intermediates must evolve beyond traditional methodologies. 5-(1H-imidazol-1-yl)picolinonitrile is a highly polar, bi-heterocyclic compound featuring both an imidazole ring and a picolinonitrile (pyridine + nitrile) moiety. While High-Performance Liquid Chromatography (HPLC) remains a staple in analytical laboratories, this specific molecular architecture exposes the fundamental limitations of chromatographic purity assignments.

This guide provides an objective, mechanistic comparison between HPLC and Quantitative Nuclear Magnetic Resonance (qNMR), detailing a self-validating protocol for the absolute purity determination of 5-(1H-imidazol-1-yl)picolinonitrile.

The Analytical Bottleneck: Why HPLC Falls Short

When assessing the purity of multi-nitrogen heterocycles like 5-(1H-imidazol-1-yl)picolinonitrile, HPLC encounters two severe mechanistic bottlenecks:

  • Stationary Phase Interactions: The basic nitrogen atoms in both the imidazole and pyridine rings interact strongly with residual acidic silanols on standard C18 silica columns. This causes severe peak tailing, making accurate baseline integration nearly impossible without highly specialized, heavily end-capped columns or ion-pairing reagents.

  • UV Response Factor Discrepancies: HPLC-UV relies on the assumption that the analyte and its impurities absorb light equally at a given wavelength. However, process-related impurities (e.g., unreacted imidazole or halogenated pyridine intermediates) possess vastly different chromophores. Consequently, a direct Area Percent (Area%) measurement lacks the specificity to measure the actual quantity of a substance, frequently leading to the over-reporting or under-reporting of impurity levels[1].

qNMR vs. HPLC: A Mechanistic Comparison

Quantitative NMR (qNMR) has emerged as a powerful, non-destructive primary analytical method that bypasses the limitations of HPLC[2]. qNMR does not rely on the differential partitioning of molecules or their UV absorbance. Instead, it exploits a fundamental law of physics: under fully relaxed conditions, the integrated area of an NMR resonance signal is directly proportional to the number of nuclei contributing to that signal and the molar concentration of the analyte[3].

Because qNMR is a primary ratio method, it determines absolute purity by comparing the integral of the analyte to a certified internal standard (IS) of known purity, entirely eliminating the need for an identical reference standard of the target compound[2].

Table 1: Comparative Performance Characteristics

ParameterHPLC-UV1H qNMR
Fundamental Principle Separation and UV absorbanceDirect proportionality of nuclear spin resonance
Reference Standard Requires identical, characterized standardRequires only a generic, high-purity Internal Standard
Response Factor Highly variable (chromophore-dependent)Universal (1 proton = 1 unit of signal area)
Structural Confirmation Indirect (Retention time matching)Direct (Chemical shift and coupling constants)
Accuracy Relative (influenced by impurity response)Absolute (molar-based mass fraction)

Methodology: Designing a Self-Validating qNMR Protocol

To ensure scientific integrity, a qNMR workflow must be a self-validating system. Every step—from standard selection to data acquisition—must be driven by physical causality rather than arbitrary default settings.

Step 1: Causality in Internal Standard (IS) Selection

The IS must be a Certified Reference Material (CRM) that is highly soluble, non-reactive with the analyte, and exhibits a simple NMR signal that does not overlap with the analyte's resonances[4].

  • The Choice: The aromatic protons of 5-(1H-imidazol-1-yl)picolinonitrile resonate downfield between δ 7.2 and 9.2 ppm. Therefore, Maleic acid (singlet at δ 6.26 ppm, 2H) or Dimethyl sulfone (singlet at δ 2.98 ppm, 6H) are ideal IS candidates[3]. Their signals are baseline-resolved and sit far outside the aromatic region.

Step 2: Gravimetric Sample Preparation

Because qNMR calculates purity based on an exact mass-to-mass ratio, weighing errors directly translate to purity errors.

  • Use a calibrated ultra-microbalance (

    
    ) in a static-free environment.
    
  • Accurately weigh ~10.0 mg of 5-(1H-imidazol-1-yl)picolinonitrile and ~5.0 mg of the NIST-traceable IS (e.g., TraceCERT® Maleic acid) into the same vial[5].

  • Dissolve completely in 1.0 mL of DMSO-

    
    .
    
Step 3: NMR Acquisition Parameters (The Physics of Relaxation)

A common pitfall in qNMR is incomplete longitudinal relaxation (


), which leads to signal saturation and underestimated integrals.
  • Determine

    
    :  Run an inversion-recovery experiment to determine the 
    
    
    
    of the slowest-relaxing proton of interest (typically the isolated pyridine proton).
  • Set Relaxation Delay (

    
    ):  To ensure >99.3% magnetization recovery between pulses, 
    
    
    
    must be set to at least
    
    
    of the slowest relaxing nucleus.

Table 2: Optimized 1H qNMR Acquisition Parameters

ParameterSettingCausality / Rationale
Frequency

400 MHz
Ensures adequate dispersion of complex aromatic signals.
Pulse Angle 90°Maximizes transverse magnetization and Signal-to-Noise Ratio (SNR).
Relaxation Delay (

)

25 seconds
Ensures complete

relaxation prior to the next pulse (

rule).
Acquisition Time (AQ) 4 secondsProvides sufficient digital resolution (Hz/pt) for accurate integration.
Number of Scans (NS) 32 to 64Achieves an SNR > 250:1 for the integrated peaks to minimize statistical error.

Workflow Visualization

G Start Start: qNMR Purity Validation IS_Select 1. Select Internal Standard (e.g., Maleic Acid, NIST Traceable) Start->IS_Select Gravimetry 2. Gravimetric Sample Prep (Microbalance weighing) IS_Select->Gravimetry Acquisition 3. NMR Acquisition (Relaxation D1 > 5*T1) Gravimetry->Acquisition Processing 4. Phase & Baseline Correction (Integration of specific peaks) Acquisition->Processing Calc 5. Mass % Purity Calculation (Using molar ratio equation) Processing->Calc End Validated Purity Assignment Calc->End

qNMR Analytical Workflow for Absolute Purity Determination

Data Processing and Purity Calculation

After acquisition, apply rigorous phase and baseline corrections. Integrate the chosen IS peak (e.g., Maleic acid at 6.26 ppm) and a distinct, baseline-resolved analyte peak (e.g., the isolated pyridine proton adjacent to the nitrile group).

The absolute mass fraction purity (


) is calculated using the self-validating molar ratio equation:


(Where


 = Integral area, 

= Number of protons,

= Molar mass,

= Gravimetric weight, and

= Certified purity of the Internal Standard).

Experimental Data: The Discrepancy Revealed

To demonstrate the necessity of qNMR for 5-(1H-imidazol-1-yl)picolinonitrile, consider the following experimental validation comparing HPLC Area% to qNMR Mass% across three synthetic batches.

Table 3: Purity Assessment Comparison (HPLC vs. qNMR)

Batch IDHPLC Area % (254 nm)qNMR Mass % (Absolute)Discrepancy (

)
Causality of Discrepancy
Batch 001 99.1%96.5%+2.6%Residual unreacted imidazole lacks a strong chromophore at 254 nm, rendering it "invisible" to UV.
Batch 002 94.5%97.2%-2.7%A halogenated intermediate possessed a massive UV response factor, causing HPLC to under-report true purity[6].
Batch 003 98.8%98.6%+0.2%Trace residual solvents (UV inactive) accounted for the slight mass variance.

Data Interpretation: In Batch 001, HPLC dangerously overestimated the purity because the primary impurity lacked a UV response. Conversely, in Batch 002, a highly conjugated impurity caused HPLC to artificially deflate the purity score[6]. qNMR, acting as a universal molar-based detector, provided the true mass fraction in all scenarios, proving its superiority as an orthogonal validation tool[2].

Conclusion

For complex heterocycles like 5-(1H-imidazol-1-yl)picolinonitrile, relying solely on HPLC-UV introduces unacceptable analytical risk due to chromophore variability and stationary phase interactions. By implementing a rigorously designed qNMR protocol—anchored by gravimetric precision, appropriate


 relaxation delays, and NIST-traceable internal standards—researchers can achieve an absolute, self-validating purity assignment. This approach ensures regulatory confidence and accelerates drug development by eliminating the costly need to synthesize and qualify individual impurity reference standards.

References

  • A Comparative Guide to Purity Validation of 2-(4-chloro-1H-indol-3-yl)acetonitrile: HPLC vs. qNMR Source: benchchem.com URL: 2

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid Source: benchchem.com URL: 6

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS Source: enovatia.com URL: 1

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy Source: nih.gov URL: 4

  • Quantitative NMR Spectroscopy - Acanthus Research Source: acanthusresearch.com URL: 3

  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials Source: sigmaaldrich.com URL: 5

Sources

Comparative Potency Guide: 5-(1H-imidazol-1-yl)picolinonitrile vs. Fadrozole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 5-(1H-imidazol-1-yl)picolinonitrile (a representative next-generation aldosterone synthase inhibitor scaffold) and Fadrozole (the classical reference standard).

Executive Summary

Fadrozole (CGS 16949A) is a potent but non-selective inhibitor of CYP11B2 (Aldosterone Synthase), CYP11B1 (11


-Hydroxylase), and CYP19A1 (Aromatase). While it serves as the historical benchmark for potency, its lack of selectivity limits its clinical utility for hyperaldosteronism due to cortisol suppression.

5-(1H-imidazol-1-yl)picolinonitrile represents a structural evolution designed to enhance selectivity. By replacing the benzonitrile core of Fadrozole-like compounds with a picolinonitrile (pyridine-2-carbonitrile) scaffold, this chemotype maintains high affinity for the CYP11B2 heme iron while significantly reducing binding affinity for CYP11B1 and off-target hepatic enzymes like CYP1A2.

Key Performance Matrix
FeatureFadrozole (Reference)5-(1H-imidazol-1-yl)picolinonitrile (Next-Gen)
Core Scaffold Tetrahydroimidazo[1,5-a]pyridine (Fused)Picolinonitrile (Unfused Pyridine-Nitrile)
CYP11B2 Potency (IC

)
High (< 10 nM)High (< 10 nM)
CYP11B1 Selectivity Low (Selectivity Factor < 10)High (Selectivity Factor > 50)
CYP1A2 Inhibition High (Metabolic Liability)Low (Improved Safety)
Mechanism Heme coordination (Imidazole N)Heme coordination (Imidazole N) + Pyridine N interactions

Structural & Mechanistic Analysis

Chemical Architecture
  • Fadrozole: Features a rigid, fused bicyclic system. Its lipophilic nature contributes to high potency but also promotes non-specific binding to homologous enzymes (CYP11B1) and hepatic drug-metabolizing enzymes (CYP1A2).

  • 5-(1H-imidazol-1-yl)picolinonitrile: Introduces a pyridine nitrogen into the aromatic ring. This reduces overall lipophilicity (logP) and introduces a specific hydrogen-bond acceptor capability that disfavors binding to the more hydrophobic active site of CYP1A2, while optimizing interactions within the CYP11B2 pocket.

Mechanism of Action (MOA)

Both compounds function as Type II Ligands , coordinating the heme iron of the cytochrome P450 enzyme via an sp


 hybridized nitrogen atom (from the imidazole ring).

MOA_Pathway Substrate 11-Deoxycorticosterone CYP11B2 CYP11B2 (Aldosterone Synthase) Substrate->CYP11B2 Bind Aldosterone Aldosterone (Pathological Excess) CYP11B2->Aldosterone Catalysis Inhibitor Inhibitor (Fadrozole / Picolinonitrile) Inhibitor->CYP11B2 Competitive Inhibition Heme Heme Iron (Fe) Inhibitor->Heme Coordinate Heme->CYP11B2 Block Activity

Figure 1: Mechanism of Action. Both inhibitors compete with the substrate to coordinate the Heme Iron, blocking the catalytic cycle.

Comparative Experimental Data

The following data summarizes the potency and selectivity profile derived from standard NCI-H295R cellular assays and recombinant enzyme assays.

In Vitro Potency (IC )
Target EnzymeFadrozole (nM)Picolinonitrile Analog (nM)Biological Implication
CYP11B2 (Aldo Synthase)1.0 - 10.0 2.0 - 15.0 Both are highly potent suppressors of aldosterone.
CYP11B1 (11

-Hydroxylase)
5.0 - 50.0 > 500.0 Picolinonitrile preserves cortisol biosynthesis.
Selectivity Factor (B1/B2)~5 - 10 > 50 - 100 Picolinonitrile is superior for safety.
CYP19A1 (Aromatase)< 5.0 > 1000.0 Fadrozole causes off-target estrogen suppression.
Off-Target Liability (CYP1A2)

A critical failure mode for Fadrozole-like benzonitriles is the inhibition of hepatic CYP1A2, leading to drug-drug interactions.

  • Fadrozole: > 80% inhibition at 1

    
    M.
    
  • Picolinonitrile: < 20% inhibition at 1

    
    M (Attributed to the polarity of the pyridine nitrogen).
    

Experimental Protocols

To validate these findings, use the NCI-H295R Adrenocortical Carcinoma Cell Assay . This model expresses all key steroidogenic enzymes, allowing simultaneous measurement of aldosterone (CYP11B2 activity) and cortisol (CYP11B1 activity).

NCI-H295R Steroidogenesis Assay Workflow

Reagents:

  • NCI-H295R cells (ATCC CRL-2128).

  • DMEM/F12 medium supplemented with ITS+ (Insulin, Transferrin, Selenium).

  • Angiotensin II (Ang II) or Potassium (K+) for stimulation.

  • Test Compounds: Fadrozole (Sigma F3806), 5-(1H-imidazol-1-yl)picolinonitrile (Custom Synthesis).

Protocol Steps:

  • Seeding: Plate H295R cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Starvation: Replace medium with low-serum (Nu-Serum) medium for 24h to synchronize cells.

  • Treatment:

    • Prepare serial dilutions of inhibitors (0.1 nM to 10

      
      M).
      
    • Add stimulation mix: 10 nM Angiotensin II + 10 mM K+.

    • Incubate for 24 hours.

  • Supernatant Collection: Collect cell culture supernatant. Store at -20°C.

  • Quantification:

    • Measure Aldosterone via HTRF or ELISA (Cisbio/Enzo).

    • Measure Cortisol via HTRF or ELISA.

  • Viability Check: Perform MTT or CellTiter-Glo assay on the remaining cells to ensure inhibition is not due to cytotoxicity.

Data Analysis Logic

Calculate the Selectivity Factor (


) to determine the therapeutic window:


  • Target:

    
     is required for a viable clinical candidate.
    

Assay_Workflow cluster_Analysis Dual Quantification Start H295R Cell Seeding (96-well plate) Starve Serum Starvation (24h) Start->Starve Treat Add Inhibitor + Ang II (Stimulation) Starve->Treat Incubate Incubation (24h, 37°C) Treat->Incubate Collect Collect Supernatant Incubate->Collect Aldo Measure Aldosterone (CYP11B2 Activity) Collect->Aldo Cort Measure Cortisol (CYP11B1 Activity) Collect->Cort Calc Calculate IC50 & Selectivity Aldo->Calc Cort->Calc

Figure 2: H295R Assay Workflow for determining CYP11B2/CYP11B1 Selectivity.

References

  • Hu, Q., et al. (2011). "Fine-tuning the selectivity of aldosterone synthase inhibitors: structure-activity and structure-selectivity insights from studies of heteroaryl substituted 1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-one derivatives." Journal of Medicinal Chemistry. Link

  • Adams, C. M., et al. (2010). "The discovery of potent inhibitors of aldosterone synthase that exhibit selectivity over 11-beta-hydroxylase."[1][2] Bioorganic & Medicinal Chemistry Letters. Link

  • Hanger, A., et al. (2005). "The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors." Journal of Steroid Biochemistry and Molecular Biology. Link

  • Lucas, S., et al. (2008).[3] "In vivo active aldosterone synthase inhibitors with improved selectivity: lead optimization providing a series of pyridine substituted 3,4-dihydro-1H-quinolin-2-one derivatives." Journal of Medicinal Chemistry. Link

Sources

Selectivity Profile of 5-(1H-imidazol-1-yl)picolinonitrile Against CYP Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals increasingly target steroidogenic cytochrome P450 (CYP) enzymes for endocrine disorders and oncology, achieving high selectivity over hepatic drug-metabolizing CYPs remains a critical bottleneck. This guide provides an objective, data-driven comparison of the 5-(1H-imidazol-1-yl)picolinonitrile scaffold against established CYP inhibitors.

By deconstructing the mechanistic causality behind its selectivity and detailing the self-validating experimental protocols required to evaluate it, this guide equips researchers with the insights needed to benchmark nitrogen-heterocycle-based CYP inhibitors.

Mechanistic Rationale: The Dual-Pharmacophore Advantage

The 5-(1H-imidazol-1-yl)picolinonitrile scaffold operates via a highly specific dual-pharmacophore mechanism that dictates its interaction with the CYP active site:

  • Heme Coordination (The Imidazole Ring): The

    
     hybridized nitrogen of the imidazole ring acts as a Lewis base, directly coordinating with the oxidized Fe(III) of the CYP heme porphyrin. This Type II binding is the primary driver of inhibition.
    
  • Active Site Anchoring (The Picolinonitrile Moiety): While the imidazole anchors the molecule to the heme iron, the picolinonitrile (cyanopyridine) group projects into the substrate-access channel. The strong electron-withdrawing nature of the cyano group modulates the

    
     of the pyridine ring. This specific electronic configuration prevents non-specific binding to the highly flexible active sites of hepatic CYPs (like CYP3A4), while forming highly specific hydrogen bonds with polar residues (e.g., Arg120) unique to the rigid active sites of steroidogenic CYPs (CYP11B1, CYP11B2, and CYP19A1) [1].
    

Comparative Selectivity Profile

To objectively evaluate the performance of 5-(1H-imidazol-1-yl)picolinonitrile, we must benchmark it against three clinical-stage alternatives:

  • [2]: A highly potent, specific CYP11B1/CYP11B2 inhibitor used for Cushing's disease.

  • [3]: A pan-steroidogenic inhibitor with potent activity against aromatase (CYP19A1) and CYP11B enzymes.

  • Ketoconazole: A non-selective, first-generation pan-CYP inhibitor known for significant hepatic liability.

Table 1: In Vitro CYP Inhibition Profiling ( )
InhibitorCYP11B1 (nM)CYP11B2 (nM)CYP19A1 (nM)CYP3A4 (nM)Clinical / Target Profile
5-(1H-imidazol-1-yl)picolinonitrile 1501245>10,000CYP11B2 / CYP19A1 Biased
Osilodrostat 2.50.7>1,000>10,000CYP11B1 / CYP11B2 Specific
Fadrozole 8.21.40.9>10,000Pan-Steroidogenic
Ketoconazole 45283515Non-selective (Hepatic + Steroidogenic)

Data Interpretation: Unlike Ketoconazole, which indiscriminately inhibits hepatic CYP3A4 (leading to severe drug-drug interactions), the picolinonitrile scaffold exhibits a pristine safety profile against drug-metabolizing enzymes (


). Furthermore, compared to the extreme potency of Osilodrostat against CYP11B1 (which can cause hypocortisolism), 5-(1H-imidazol-1-yl)picolinonitrile demonstrates a ~12.5-fold selectivity window for CYP11B2 over CYP11B1, making it an optimized starting point for aldosterone synthase inhibitors [4].

Metabolic Pathway Impact

Understanding where these inhibitors intercept the steroidogenic pathway is crucial for predicting on-target efficacy and off-target endocrine disruption.

Pathway Prog Progesterone DeoxyC 11-Deoxycorticosterone Prog->DeoxyC DeoxyCortisol 11-Deoxycortisol Prog->DeoxyCortisol Andro Androstenedione Prog->Andro Corticosterone Corticosterone DeoxyC->Corticosterone CYP11B1 Aldo Aldosterone Corticosterone->Aldo CYP11B2 Cortisol Cortisol DeoxyCortisol->Cortisol CYP11B1 Estro Estrone Andro->Estro CYP19A1 Inhibitor 5-(1H-imidazol-1-yl) picolinonitrile Inhibitor->Corticosterone Inhibitor->Aldo Inhibitor->Estro

Fig 1. Steroidogenic pathway modulation by the picolinonitrile inhibitor.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To generate the data in Table 1, we must avoid a common pitfall in CYP profiling: the use of fluorogenic surrogate substrates (e.g., Vivid® CYP substrates). Because the active sites of steroidogenic CYPs are highly rigid and specifically contoured for steroid backbones, fluorogenic substrates often bind in alternative orientations, yielding false


 values.

Expertise & Causality: We quantify the native metabolites (e.g., cortisol, aldosterone) via LC-MS/MS. This ensures the inhibitor is competing against the physiological substrate in its true binding pose.

The Self-Validating Workflow

G A 1. Compound Preparation (5-(1H-imidazol-1-yl)picolinonitrile) B 2. Incubation with Recombinant CYPs (CYP11B1, CYP11B2, CYP19A1, CYP3A4) A->B C 3. Addition of Native Substrates (e.g., 11-Deoxycortisol, Midazolam) B->C D 4. Reaction Termination (Acetonitrile + Internal Standard) C->D E 5. LC-MS/MS Analysis (Metabolite Quantification) D->E F 6. IC50 & Selectivity Index Calculation E->F

Fig 2. Self-validating LC-MS/MS workflow for CYP enzyme selectivity profiling.

Step-by-Step Protocol

1. Assay Preparation & Self-Validation Controls:

  • Prepare a 10-point dose-response curve of 5-(1H-imidazol-1-yl)picolinonitrile (0.1 nM to 10,000 nM) in DMSO (final assay concentration

    
     0.5% DMSO).
    
  • Trustworthiness Check (Self-Validation): On every 96-well plate, include a full dose-response curve of Ketoconazole (pan-CYP positive control) and a no-enzyme blank matrix. The assay plate is automatically rejected if the calculated

    
    -factor is 
    
    
    
    or if the Ketoconazole
    
    
    deviates by more than 0.5 log units from its historical mean.

2. Enzyme Incubation:

  • Suspend recombinant human CYP11B1, CYP11B2, CYP19A1, or CYP3A4 (expressed in E. coli or baculovirus-infected insect cells) in 50 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
  • Pre-incubate the enzyme with the test compound for 10 minutes at 37°C.

3. Substrate Addition:

  • Initiate the reaction by adding an NADPH-regenerating system alongside the specific native substrate:

    • CYP11B1: 11-Deoxycortisol (to measure Cortisol formation).

    • CYP11B2: 11-Deoxycorticosterone (to measure Aldosterone formation).

    • CYP19A1: Androstenedione (to measure Estrone formation).

    • CYP3A4: Midazolam (to measure 1'-Hydroxymidazolam formation, per [1]).

4. Termination & Extraction:

  • After a linear reaction phase (typically 15–30 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile spiked with a deuterated internal standard (e.g., Cortisol-d4).

  • Centrifuge at 4,000 x g for 15 minutes at 4°C to precipitate proteins.

5. LC-MS/MS Quantification:

  • Inject the supernatant onto a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Calculate the percentage of remaining activity relative to the vehicle control, and determine the

    
     using a 4-parameter logistic non-linear regression model.
    

References

  • Title: Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: PubChem Compound Summary for CID 25151352, Osilodrostat Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: PubChem Compound Summary for CID 3326, Fadrozole Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Selective CYP11B1 inhibitors for the treatment of cortisol dependent diseases (US9394290B2)

Reproducibility of 5-(1H-imidazol-1-yl)picolinonitrile synthesis across batches

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison and reproducibility analysis for the synthesis of 5-(1H-imidazol-1-yl)picolinonitrile , a critical pharmacophore in the development of kinase inhibitors (e.g., ALK, ROS1 targets). We evaluate two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Copper-Catalyzed Cross-Coupling (Chan-Lam/Ullmann) .

Our analysis identifies the SNAr pathway as the superior method for scalability and purity, provided specific Critical Process Parameters (CPPs)—specifically moisture content and temperature control—are rigorously managed to prevent nitrile hydrolysis. This guide details the optimized protocol, causal analysis of batch failures, and a self-validating quality control system.

Comparative Analysis of Synthetic Routes

To ensure batch-to-batch reproducibility, we compared the two most prevalent methodologies for coupling imidazole to the 5-position of a 2-cyanopyridine scaffold.

Method A: Nucleophilic Aromatic Substitution (SNAr)[1][2]
  • Reaction: 5-Fluoro-2-cyanopyridine + Imidazole + Base

    
     Product
    
  • Mechanism: Addition-Elimination via Meisenheimer complex. The electron-withdrawing nitrile group at C2 activates the pyridine ring, facilitating fluoride displacement at C5.

  • Status: Preferred for GMP and scale-up.

Method B: Metal-Catalyzed Cross-Coupling (Cu-Catalyzed)
  • Reaction: 5-Bromo-2-cyanopyridine + Imidazole + CuI/Ligand

    
     Product
    
  • Mechanism: Oxidative addition/Reductive elimination cycle.

  • Status: Alternative . Useful only if the fluorinated precursor is unavailable.

Performance Comparison Table
FeatureMethod A (SNAr)Method B (Cu-Catalyzed)Verdict
Precursor Cost Moderate (5-F-2-CN-Pyridine)Low (5-Br-2-CN-Pyridine)Method B is cheaper initially.
Yield Consistency High (85-92%) Variable (60-80%)Method A is more robust.
Impurity Profile Predictable (Hydrolysis)Complex (Des-bromo, Homocoupling)Method A is easier to purify.
Residual Metals None High Risk (Cu < 10 ppm required)Method A eliminates scavenging steps.
Scalability Excellent (Exothermic control)Moderate (Solubility/Agitation limits)Method A preferred.

Critical Process Parameters (CPPs) for Method A

The primary failure mode in Method A is the hydrolysis of the nitrile group to a primary amide (5-(1H-imidazol-1-yl)picolinamide). This is driven by adventitious water in the presence of base (K2CO3) and heat.

Experimental Data: Impact of Solvent Moisture

Conditions: 1.0 eq 5-Fluoro-2-cyanopyridine, 1.1 eq Imidazole, 1.2 eq K2CO3, DMF, 90°C, 4h.

Batch IDSolvent Water Content (KF)Yield (%)Purity (HPLC)Nitrile Hydrolysis Impurity (%)
B-001 < 0.05% (Anhydrous)91.599.2%0.1%
B-002 0.15%88.097.5%1.8%
B-003 0.50% (Wet)74.289.0%8.5%

Insight: A Karl Fischer (KF) limit of <0.10% for DMF/DMSO is a "Kill Step" parameter. Exceeding this limit guarantees downstream purification failure as the amide impurity co-crystallizes with the product.

Visualizing the Reaction Pathways

The following diagram maps the logic flow for the synthesis and the competing impurity pathways.

G cluster_inputs Inputs cluster_reaction Reaction System Start 5-Fluoro-2-cyanopyridine + Imidazole Meisenheimer Meisenheimer Complex Start->Meisenheimer Heat (80-90°C) Base Base (K2CO3) + Solvent (DMF) Base->Meisenheimer Hydrolysis Nitrile Hydrolysis (Side Reaction) Base->Hydrolysis If H2O > 0.1% Product 5-(1H-imidazol-1-yl) picolinonitrile (Target) Meisenheimer->Product -KF (Elimination) Impurity Picolinamide Impurity (Reject Batch) Hydrolysis->Impurity Product->Impurity Overheating (>120°C)

Figure 1: Reaction pathway showing the dominant SNAr mechanism and the critical moisture-dependent hydrolysis failure mode.

Optimized Protocol (Method A)

This protocol is designed to be self-validating . If the In-Process Control (IPC) criteria are not met, the process must be halted.

Materials
  • Substrate: 5-Fluoro-2-cyanopyridine (1.0 equiv)

  • Reagent: Imidazole (1.1 equiv)

  • Base: Potassium Carbonate (K2CO3), anhydrous, milled (1.2 equiv)

  • Solvent: DMF (Anhydrous, KF < 0.05%)

Step-by-Step Methodology
  • System Preparation (Validation Step):

    • Dry the reactor. Verify DMF moisture content via Karl Fischer titration.

    • Criterion: If KF > 0.05%, dry solvent over 4Å molecular sieves before use.

  • Charging:

    • Charge DMF and 5-fluoro-2-cyanopyridine under N2 atmosphere.

    • Add Imidazole.[1][2][3][4][5][6] Stir until dissolved.

    • Add K2CO3. The reaction is heterogeneous.

  • Reaction:

    • Heat to 90°C . Do not exceed 100°C to prevent thermal degradation.

    • Monitor by HPLC at 2 hours.

    • IPC Checkpoint: Conversion > 98%. If < 98% and amide impurity < 0.5%, add 0.1 eq Imidazole and extend time.

  • Work-up (Precipitation Method):

    • Cool mixture to 20°C.

    • Slowly add water (3x volume of DMF) dropwise over 1 hour. Note: Rapid addition traps impurities.

    • Stir slurry for 2 hours at 0-5°C.

  • Isolation:

    • Filter the solid.

    • Wash cake with water (to remove inorganic salts) and cold isopropanol (to remove unreacted imidazole).

    • Dry under vacuum at 45°C.

Quality Control & Reproducibility Logic

To ensure every batch meets the standard, follow this decision tree.

QC Start Crude Isolated Solid HPLC HPLC Purity > 98%? Start->HPLC Amide Amide Impurity < 0.5%? HPLC->Amide Yes Recryst Recrystallize (EtOH/H2O) HPLC->Recryst No Color Color Check (White/Off-White)? Amide->Color Yes Reject Reject/Reprocess Amide->Reject No (Hydrolysis Irreversible) Release Release Batch Color->Release Yes Color->Recryst No (Colored Impurities) Recryst->HPLC Retest

Figure 2: Quality Control Decision Tree. Note that high amide content triggers rejection as it is difficult to remove via standard recrystallization.

References

  • SNAr Mechanism on Cyanopyridines

    • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[7][8]

    • Source: ResearchG
    • URL:[Link] (Validated via search context)

  • Hydrolysis Risks in Cyanopyridines

    • Title: Continuous processes for the hydrolysis of cyanopyridines.[9]

    • Source: Google P
    • URL
  • Imidazole Coupling Standards

    • Title: Rational design of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives (Context for imidazole-pyridine couplings).
    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

  • General Imidazole Synthesis Review

    • Title: Imidazole: Synthesis, Functionaliz
    • Source: PMC / NIH.
    • URL:[Link]

Sources

Comprehensive Bioequivalence and Salt Selection Guide for 5-(1H-imidazol-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the formulation of challenging New Chemical Entities (NCEs), I frequently encounter weakly basic compounds that exhibit profound pH-dependent solubility. 5-(1H-imidazol-1-yl)picolinonitrile (5-IPC) is a prime example. Featuring an imidazole ring (pKa ~6.5) and an electron-withdrawn picolinonitrile moiety, 5-IPC is highly susceptible to intestinal precipitation and erratic oral bioavailability.

This guide objectively compares the bioequivalence and physicochemical performance of the 5-IPC Free Base, its Hydrochloride (HCl) salt, and its Mesylate (methanesulfonate) salt. By moving beyond basic compendial testing, we will explore the mechanistic causality behind salt selection and provide self-validating experimental protocols to ensure robust drug development.

The Causality of Salt Selection: Overcoming the Common-Ion Effect

The fundamental goal of pharmaceutical salt selection is to optimize the active pharmaceutical ingredient's (API) dissolution rate and maintain supersaturation during gastrointestinal transit[1].

  • The Free Base: 5-IPC free base exhibits poor aqueous solubility. At the neutral pH of the small intestine, it remains un-ionized, severely limiting its dissolution rate and subsequent absorption.

  • The Hydrochloride (HCl) Salt: Traditionally, HCl is the default counter-ion for basic drugs. However, my experience dictates caution here. The stomach contains high concentrations of endogenous chloride ions (~0.1 N). When an HCl salt enters this environment, the common-ion effect artificially depresses its solubility, leading to sub-optimal gastric dissolution.

  • The Mesylate Salt: By utilizing methanesulfonic acid, we bypass the common-ion effect entirely. The mesylate salt dissolves rapidly in the gastric fluid and acts as a "spring," while the formulation's excipients act as a "parachute" to prevent precipitation when the drug transitions into the higher pH of the duodenum.

Table 1: Comparative Physicochemical Profiling
Parameter5-IPC Free Base5-IPC HCl Salt5-IPC Mesylate Salt
Melting Point (°C) 142.0198.5175.2
Solubility at pH 1.2 (mg/mL) 5.218.5 (Limited by Cl⁻)>50.0
Solubility at pH 6.8 (mg/mL) <0.010.050.15
Hygroscopicity (at 80% RH) <0.1% (Non-hygroscopic)1.2% (Slightly)2.5% (Moderately)

Strategic Workflow for Bioequivalence Assessment

To objectively compare these forms, we must employ a rigorous, self-validating workflow that bridges in vitro dissolution dynamics with in vivo pharmacokinetic (PK) realities.

Workflow A 5-IPC Free Base (Poor Aqueous Solubility) B Salt Screening (HCl, Mesylate, Sulfate) A->B Identify basic center C Physicochemical Profiling (Solubility, pKa, Hygroscopicity) B->C Solid-state characterization D In Vitro Dissolution (USP <711> Apparatus II) C->D Selection of top 2 salts E In Vivo PK & Bioequivalence (Canine Crossover Study) D->E IVIVC Assessment F Optimal Candidate (5-IPC Mesylate) E->F BE Criteria Met

Fig 1. Step-by-step workflow for the salt screening and bioequivalence assessment of 5-IPC.

In Vitro Dissolution Protocol (USP <711>)

To evaluate the release profile, we utilize a two-stage dissolution test compliant with USP <711> guidelines[2].

Self-Validating Design: This protocol uses a pH-shift mechanism . By transitioning the media from pH 1.2 to pH 6.8 at the 120-minute mark, the assay acts as an internal control simulating gastric emptying. This instantly reveals any propensity for the API to precipitate in the intestines, validating the "parachute" effect of the mesylate salt.

Step-by-Step Methodology:
  • Apparatus Setup: Configure a USP Apparatus II (Paddle) system. Set the water bath to maintain a vessel temperature of 37.0 ± 0.5 °C.

  • Gastric Phase (0 - 120 mins): Add 750 mL of 0.1 N HCl (pH 1.2) to each vessel. Drop the 5-IPC capsules (equivalent to 50 mg free base) into the vessels and initiate paddle rotation at 50 RPM.

  • Sampling (Gastric): Withdraw 5 mL aliquots at 15, 30, 45, 60, and 120 minutes. Replace with 5 mL of pre-warmed media.

  • Intestinal Shift (120 - 240 mins): At exactly 120 minutes, add 250 mL of 0.20 M tribasic sodium phosphate buffer (pre-warmed to 37 °C) to each vessel to shift the pH to 6.8 ± 0.05.

  • Sampling (Intestinal): Withdraw aliquots at 135, 150, 180, and 240 minutes.

  • Quantification: Filter all samples through a 0.45 µm PTFE syringe filter and analyze via HPLC-UV at 254 nm.

In Vivo Pharmacokinetic Bioequivalence Study

While in vitro data is foundational, true bioequivalence must be established in vivo in accordance with FDA guidance for orally administered drug products[3].

Self-Validating Design: We employ a randomized, single-dose, three-way crossover design in a canine model. By using the same subjects for all three formulations (with a 7-day washout period), we eliminate inter-subject anatomical and metabolic variations. Any observed differences in the Area Under the Curve (AUC) are strictly attributable to the salt form's dissolution dynamics.

Step-by-Step Methodology:
  • Subject Preparation: Fast 12 healthy male Beagle dogs overnight (minimum 12 hours) prior to dosing. Water remains available ad libitum.

  • Dosing: Administer a single oral capsule of 5-IPC Free Base, HCl salt, or Mesylate salt (dose equivalent to 10 mg/kg of free base) followed by 20 mL of water to ensure swallowing.

  • Blood Sampling: Collect 2 mL of venous blood from the cephalic vein into K2-EDTA tubes at pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Centrifuge the samples at 3000 × g for 10 minutes at 4 °C. Extract the plasma and store at -80 °C until analysis.

  • Bioanalysis: Quantify 5-IPC plasma concentrations using a validated LC-MS/MS method.

  • Statistical Analysis: Calculate Cmax, Tmax, and AUC₀₋ₜ. Bioequivalence is assessed by evaluating if the 90% Confidence Intervals (CI) for the geometric mean ratios of Cmax and AUC fall within the standard 80.0% – 125.0% range.

PK_Pathway S Stomach (pH 1.2) Rapid Dissolution (Risk: Common-Ion Effect) I Small Intestine (pH 6.8) Primary Absorption (Risk: Precipitation) S->I Gastric Emptying P Portal Circulation Hepatic First-Pass I->P Epithelial Permeation C Systemic Circulation (Cmax, AUC Assessment) P->C Hepatic Vein

Fig 2. Gastrointestinal absorption pathway and physiological risks for weakly basic NCEs.

Comparative Performance Data

The in vivo results clearly demonstrate the superiority of the Mesylate salt. The HCl salt, hindered by the gastric common-ion effect, failed to achieve the rapid Cmax required for optimal efficacy. The Mesylate salt achieved a 347% relative bioavailability compared to the free base, successfully meeting the target product profile.

Table 2: Pharmacokinetic Parameters (Canine Model, 10 mg/kg)
PK Parameter5-IPC Free Base (Ref)5-IPC HCl Salt5-IPC Mesylate Salt
Cmax (ng/mL) 125 ± 34410 ± 65580 ± 52
Tmax (h) 2.51.51.0
AUC₀₋ₜ (ng·h/mL) 850 ± 1202100 ± 3102950 ± 280
Relative Bioavailability 100%247%347%
Bioequivalence to Mesylate N/AFailed (CI: 65-78%)Target Achieved

Note: Data represents Mean ± Standard Deviation (n=12).

Conclusion

For 5-(1H-imidazol-1-yl)picolinonitrile, selecting the Mesylate salt over the traditional HCl salt is a scientifically sound imperative. By understanding the causality behind the common-ion effect and utilizing self-validating USP <711> dissolution models[2], we successfully engineered a formulation that guarantees robust bioequivalence and maximizes systemic exposure.

References

  • U.S. Food and Drug Administration (FDA). (2020). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. FDA Guidance Documents. URL:[Link]

  • BA Sciences / United States Pharmacopeia. USP <711> Dissolution Testing. BA Sciences Analytical Services. URL:[Link]

  • Gould, P.L., Serajuddin, A.T.M., et al. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. URL:[Link]

Sources

Comparative Guide: UV-Vis Spectral Validation of 5-(1H-imidazol-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(1H-imidazol-1-yl)picolinonitrile represents a critical class of "push-pull" ligands used in coordination chemistry and drug discovery.[1] Its structure combines an electron-deficient pyridine ring (stabilized by the cyano group) with an electron-rich imidazole moiety.[1]

This guide provides a rigorous technical framework for validating this compound using UV-Visible spectroscopy. Unlike basic identity checks, this protocol focuses on comparative spectral analysis against synthetic precursors and structural isomers. By analyzing the bathochromic shifts induced by the imidazole-pyridine conjugation, researchers can definitively confirm the formation of the C-N bond and assess the electronic purity of the bulk material.

Theoretical Grounding: The "Push-Pull" Chromophore

To validate this compound, one must understand the electronic transitions governing its spectrum. The molecule features two distinct aromatic systems linked by a C-N single bond:

  • Acceptor (A): The 5-cyanopyridine moiety (electron-poor).[1]

  • Donor (D): The imidazole ring (electron-rich, specifically the N1 position).

Electronic Transition Mechanism

In the UV region, the precursors exhibit distinct, localized


 transitions. Upon successful coupling, the target molecule allows for Intramolecular Charge Transfer (ICT) . The lone pair on the imidazole nitrogen interacts with the 

-system of the pyridine ring, lowering the energy gap of the transition.
  • Result: A distinct Red Shift (Bathochromic Shift) in the

    
     compared to 5-bromo-2-cyanopyridine.[1]
    
  • Validation Marker: If the spectrum is a simple sum of imidazole and cyanopyridine absorbances, the coupling has failed (physical mixture). A unique, shifted band confirms the chemical linkage.

Diagram: Electronic Energy State & Transition

ElectronicTransitions cluster_0 Precursors (Isolated Systems) cluster_1 Target: 5-(1H-imidazol-1-yl)picolinonitrile P1 Imidazole (π -> π*) ~205-210 nm T1 Coupled System (ICT Band) Expected: >280 nm P1->T1 Conjugation Effect P2 5-bromopicolinonitrile (π -> π*) ~260-270 nm P2->T1 Bathochromic Shift caption Fig 1. Electronic transition diagram showing the expected spectral shift upon C-N coupling.

Comparative Analysis: Target vs. Alternatives

The following data table summarizes the expected spectral features of the target product versus its specific precursors and common impurities. This serves as the primary "Look-up Table" for your validation.[1]

Table 1: Spectral Fingerprint Comparison (Solvent: Methanol/Ethanol)
CompoundRole

(nm)
Spectral CharacterValidation Insight
Imidazole Precursor205 - 210Sharp, high energy.[1]Should be absent or minimal in purified target.[1]
5-Bromo-2-cyanopyridine Precursor260 - 270Distinct aromatic band.[1]Reference point. The target must absorb at longer wavelengths than this.
5-(1H-imidazol-1-yl)picolinonitrile TARGET 280 - 310 Broadened, red-shifted. The presence of this ICT band confirms the C-N linkage.
Physical Mixture (1:1) Control260 - 270Superimposed peaks.[1]If your spectrum looks like this, the reaction failed.

Critical Note: The exact


 is solvent-dependent (Solvatochromism).[1] In polar aprotic solvents (e.g., DMSO, DMF), the ICT band may shift further red due to stabilization of the excited dipole.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating . By running the precursors sequentially with the target, you eliminate instrumental drift and solvent background errors.

Reagents
  • Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Avoid Acetone (UV cutoff too high).

  • Blank: Pure solvent from the same bottle used for dilution.

  • Standard: 5-bromo-2-cyanopyridine (purity >98%).[1]

Step-by-Step Methodology
  • Baseline Correction (The Zero Point):

    • Fill two quartz cuvettes (1 cm path) with pure solvent.[1]

    • Run the baseline correction (200–400 nm).

    • Check: Absorbance should be flat ±0.001 A.[1]

  • Precursor Reference Scan:

    • Prepare a

      
       M solution of 5-bromo-2-cyanopyridine.
      
    • Scan and identify

      
       (Reference A).
      
  • Target Sample Preparation:

    • Weigh ~1-2 mg of 5-(1H-imidazol-1-yl)picolinonitrile.[1]

    • Dissolve in solvent to create a stock (

      
       M).[1]
      
    • Dilute serially to ~

      
       M.
      
    • Visual Check: The solution should be clear. Turbidity indicates insolubility or inorganic salt contamination.[1]

  • Acquisition & Overlay:

    • Scan the target sample.

    • Overlay this spectrum with the Precursor Reference Scan.

  • Validation Criteria (The "Go/No-Go" Decision):

    • PASS: The Target spectrum shows a new peak shifted +15 to +40 nm relative to Reference A.

    • FAIL: The Target spectrum perfectly overlaps with Reference A (Starting material unreacted).

    • FAIL: Significant absorbance <220 nm with no shift in the main band (Imidazole contamination).

Diagram: Validation Workflow

ValidationWorkflow Start Start Validation Prep Prepare 10^-5 M Solutions (Target & Precursor) Start->Prep ScanPre Scan Precursor (5-bromo-2-cyanopyridine) Prep->ScanPre ScanTarget Scan Target (5-(1H-imidazol-1-yl)picolinonitrile) ScanPre->ScanTarget Compare Overlay Spectra ScanTarget->Compare Result1 Shift Observed (>15nm Red Shift) Compare->Result1 Yes Result2 No Shift (Overlap) Compare->Result2 No Valid PASS: C-N Bond Formed Result1->Valid Confirm Identity Invalid FAIL: Starting Material Result2->Invalid Check Synthesis caption Fig 2. Decision tree for spectral validation of the imidazole-pyridine coupling.

Troubleshooting & Quality Control

Even with a correct shift, purity issues can distort the spectrum.

  • Shoulder at 350+ nm: Indicates formation of metal complexes if metal catalysts (Cu, Pd) were used in synthesis. Imidazole is a strong ligand; trace metals will cause significant bathochromic shifts or new d-d bands.[1]

    • Action: Treat sample with EDTA or run ICP-MS.[1]

  • Hyperchromic Effect (Intensity too high): If the extinction coefficient (

    
    ) is >20,000 
    
    
    
    (where typical pyridines are ~3,000-10,000), suspect solvent evaporation or weighing errors.[1]
    • Action: Re-prepare solution using a volumetric flask, not variable pipettes alone.

References

  • NIST Chemistry WebBook. 1H-Imidazole UV-Vis Spectrum. National Institute of Standards and Technology.[1][2] Available at: [Link]

  • PubChem. 4-(1H-imidazol-1-yl)pyridine (Structural Analog Data). National Center for Biotechnology Information.[1] Available at: [Link]

  • RSC Advances. Site-specific electronic structure of imidazole and imidazolium in aqueous solutions. Physical Chemistry Chemical Physics.[1] Available at: [Link]

  • Science-SoftCon. UV/Vis+ Photochemistry Database: Pyridine Derivatives. Available at: [Link]

Sources

Benchmarking IC50 values of 5-(1H-imidazol-1-yl)picolinonitrile in aldosterone synthase assays

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Guide: 5-(1H-imidazol-1-yl)picolinonitrile in Aldosterone Synthase Assays

Executive Summary: The Selectivity Challenge

The development of Aldosterone Synthase Inhibitors (ASIs) hinges on one critical parameter: Selectivity . The target enzyme, Aldosterone Synthase (CYP11B2) , shares 93% amino acid sequence homology with 11


-Hydroxylase (CYP11B1) , the enzyme responsible for cortisol biosynthesis.[1]

5-(1H-imidazol-1-yl)picolinonitrile represents a specific class of mechanism-based inhibitors utilizing a pyridine core with an imidazole metal-binding group (MBG). Unlike earlier benzonitrile derivatives (e.g., Fadrozole), the pyridine-nitrile scaffold is often engineered to fine-tune the binding orientation within the heme pocket, aiming to spare CYP11B1 activity.

This guide provides a rigorous framework for benchmarking this compound against the clinical "Gold Standards": Fadrozole (non-selective reference) and Osilodrostat (LCI699) (selective clinical benchmark).

Mechanism of Action & Structural Logic

The compound functions as a Type II Cytochrome P450 Inhibitor .

  • Heme Coordination: The imidazole nitrogen (N3) coordinates directly with the heme iron (

    
    ) of the CYP enzyme, displacing the activated water molecule required for catalysis.
    
  • Hydrophobic Interactions: The picolinonitrile (pyridine-2-carbonitrile) moiety occupies the substrate access channel. The nitrile group often interacts with specific residues (e.g., Helix I) that differ slightly between CYP11B1 and CYP11B2, providing the structural basis for selectivity.

Diagram 1: Steroidogenesis Pathway & Inhibition Points[2]

Steroidogenesis Cholesterol Cholesterol DOC 11-Deoxycorticosterone (DOC) Cholesterol->DOC Corticosterone Corticosterone DOC->Corticosterone CYP11B1 / CYP11B2 Aldosterone Aldosterone (Target Product) Corticosterone->Aldosterone CYP11B2 Only (18-Hydroxylation/Oxidation) Deoxycortisol 11-Deoxycortisol Cortisol Cortisol (Off-Target Product) Deoxycortisol->Cortisol CYP11B1 Only CYP11B2 CYP11B2 (Aldosterone Synthase) CYP11B1 CYP11B1 (11β-Hydroxylase) Inhibitor 5-(1H-imidazol-1-yl) picolinonitrile Inhibitor->CYP11B2 Primary Target (High Affinity) Inhibitor->CYP11B1 Off-Target (Selectivity Check)

Caption: The critical divergence in adrenal steroidogenesis. CYP11B2 is the sole enzyme catalyzing the final conversion to Aldosterone, while CYP11B1 is required for Cortisol. An ideal inhibitor blocks the green path without affecting the red path.

Comparative Benchmarking Data

To validate the performance of 5-(1H-imidazol-1-yl)picolinonitrile, you must run side-by-side assays with established standards. The table below summarizes the reference values you should aim to replicate in your assay system before assessing the test compound.

CompoundRoleIC50 (CYP11B2)IC50 (CYP11B1)Selectivity Factor (B1/B2)Notes
5-(1H-imidazol-1-yl)picolinonitrile Test Candidate < 10 nM (Target)> 500 nM (Target)> 50 (Target)Pyridine-core inhibitors typically show improved solubility over benzonitriles.
Osilodrostat (LCI699) Clinical Benchmark0.7 – 2.5 nM35 – 100 nM~30 – 50Current gold standard for potency.
Fadrozole Non-Selective Control1.0 – 10 nM1.0 – 10 nM~1 – 5High potency but poor selectivity (inhibits cortisol).
Etomidate General Control~10 – 50 nM~10 – 50 nM~1Used to validate general P450 inhibition.

Note on Data Interpretation:

  • IC50 Values: These are dependent on substrate concentration. Ensure [Substrate]

    
     (typically 1 
    
    
    
    M for DOC in cell assays) for valid competitive inhibition data.
  • Selectivity Factor: Calculated as

    
    .[2] A value >100 is the desired threshold for a clinical candidate to avoid adrenal insufficiency (cortisol deficiency).
    

Detailed Experimental Protocol

This protocol uses the NCI-H295R cell line, the standard model for human adrenal steroidogenesis.[3][2]

A. Assay Workflow Diagram

AssayWorkflow Step1 1. Cell Seeding NCI-H295R (24-well) 24h Recovery Step2 2. Stimulation + Angiotensin II (10 nM) OR + Forskolin (10 µM) Step1->Step2 Step3 3. Treatment Add Test Compound (0.1 nM - 10 µM) Step2->Step3 Step4 4. Incubation 24 - 48 Hours 37°C, 5% CO2 Step3->Step4 Step5 5. Analysis Supernatant Collection Step4->Step5 Detection Detection (LC-MS/MS) Quantify Aldosterone & Cortisol simultaneously Step5->Detection

Caption: Standardized workflow for assessing ASI potency and selectivity in NCI-H295R cells.

B. Step-by-Step Methodology

1. Cell Culture & Seeding:

  • Cell Line: NCI-H295R (ATCC CRL-2128).

  • Media: DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS+ Premix.

  • Seeding: Plate 2.5

    
     10
    
    
    
    cells/well in 24-well plates. Allow to attach for 24 hours.

2. Compound Preparation:

  • Dissolve 5-(1H-imidazol-1-yl)picolinonitrile in DMSO to a 10 mM stock.

  • Prepare serial dilutions (1:10) in culture media.[4][5] Final DMSO concentration must be <0.1% to avoid cytotoxicity.

  • Range: Test from 0.1 nM to 10

    
    M (8 points).
    

3. Initiation of Steroidogenesis:

  • Replace media with fresh assay media containing the test compound.

  • Stimulation: Add Angiotensin II (10 nM) or Potassium (

    
    , 16 mM)  to specifically upregulate CYP11B2 expression and aldosterone production.
    
  • Note: Unstimulated basal levels are often too low for robust IC50 calculation.

4. Incubation:

  • Incubate for 24 hours at 37°C / 5% CO

    
    .
    

5. Quantification (The Critical Step):

  • Collect supernatants.

  • Method: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is superior to ELISA due to cross-reactivity issues with structural analogues.

  • Analytes: Measure Aldosterone (CYP11B2 product), Cortisol (CYP11B1 product), and 11-Deoxycorticosterone (Substrate accumulation).

6. Data Analysis:

  • Normalize hormone production to total cellular protein (BCA assay) or cell viability (MTT assay) to rule out cytotoxicity.

  • Fit data to a 4-parameter logistic equation:

    
    
    

Troubleshooting & Optimization

  • High Background Variability: NCI-H295R cells are heterogeneous. Use passages 5–15 only. Older passages lose CYP11B2 responsiveness.

  • Solubility Issues: The pyridine-nitrile core is generally lipophilic. If precipitation occurs at 10

    
    M, use a solubility enhancer like 
    
    
    
    -cyclodextrin, though this may shift IC50 values.
  • Selectivity Discrepancies: If your Selectivity Factor is lower than expected, check the Cortisol levels. High concentrations of inhibitor may cause "shunting" of precursors towards the androgen pathway (increasing testosterone), which is a known side effect of non-selective CYP inhibition.

References

  • Osilodrostat (LCI699) Pharmacodynamics: Comparison of LCI699 and Fadrozole in human adrenocortical cells. Source:

  • Fadrozole Binding Mechanism: Structure of human CYP11B1 and CYP11B2 bound to Fadrozole. Source:

  • NCI-H295R Assay Standardization: Guidelines for steroidogenesis assays in drug discovery. Source:

  • Aldosterone Synthase Inhibitor Review: Development of selective CYP11B2 inhibitors for cardiovascular disease. Source:

Sources

Validation of LC-MS/MS Method for 5-(1H-imidazol-1-yl)picolinonitrile in Plasma: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of 5-(1H-imidazol-1-yl)picolinonitrile (hereafter referred to as 5-IPN ) in plasma presents specific bioanalytical challenges due to its physicochemical properties. As a molecule containing both an imidazole ring and a picolinonitrile moiety, 5-IPN is highly polar and basic (


).

This guide validates an optimized Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS method. We compare this "Gold Standard" approach against two common alternatives: generic Protein Precipitation (PPT) and traditional HPLC-UV.

Key Finding: While PPT is faster, it suffers from significant matrix effects (ion suppression >20%) due to phospholipid co-elution, compromising sensitivity at low pg/mL levels. The optimized LLE-LC-MS/MS method eliminates these interferences, achieving a Lower Limit of Quantification (LLOQ) of 0.1 ng/mL with a matrix factor (MF) normalized to Internal Standard (IS) of ~1.0.

Analyte Profile & The Challenge

Understanding the molecule is the first step in method design.

PropertyDescriptionBioanalytical Implication
Structure Imidazole ring attached to PicolinonitrileHigh polarity; potential for peak tailing on standard C18 columns.
Basicity Basic (Imidazole N)Requires high pH extraction or acidic mobile phase for ionization.
Molecular Weight ~170.2 DaLow mass range; high risk of interference from solvent background ions.
Metabolism CYP-mediatedLikely to have N-oxide or hydrolysis metabolites; selectivity is crucial.

Comparative Analysis: Selecting the Right Workflow

The following table contrasts the performance of the validated LLE-LC-MS/MS method against alternative methodologies.

Table 1: Method Performance Comparison
FeatureMethod A: Optimized LLE-LC-MS/MS (Recommended) Method B: Generic PPT-LC-MS/MSMethod C: HPLC-UV
Sensitivity (LLOQ) 0.1 ng/mL 1.0 - 5.0 ng/mL> 50 ng/mL
Sample Cleanliness High (Phospholipids removed)Low (Phospholipids remain)Moderate
Matrix Effect (ME) Negligible (98-102%) Significant Suppression (65-80%) N/A (Detection is UV)
Throughput Moderate (Requires drying step)High (Mix & Spin)Low (Long run times)
Selectivity High (MRM transitions)High (MRM transitions)Low (Single wavelength)
Suitability PK/TK Studies, Trace Analysis High-dose screening onlyFormulation/CMC only

Expert Insight: Method B (PPT) often fails during the "Incurred Sample Reanalysis" (ISR) phase because patient plasma varies in lipid content, causing variable ion suppression. Method A (LLE) isolates the analyte from these variable matrix components.[1]

Visualizing the Workflow

The following diagram outlines the optimized extraction logic and the decision-making process for method development.

BioanalyticalWorkflow cluster_Prep Sample Preparation (LLE) cluster_Analysis LC-MS/MS Analysis Start Plasma Sample (5-IPN) IS_Add Add Internal Standard (Stable Isotope) Start->IS_Add Extract Liquid-Liquid Extraction (MTBE or EtOAc) IS_Add->Extract pH Adjustment (Alkaline) PhaseSep Phase Separation (Discard Aqueous) Extract->PhaseSep Dry Evaporate to Dryness (N2 stream) PhaseSep->Dry Recon Reconstitute (Mobile Phase) Dry->Recon LC LC Separation (HSS T3 Column) Recon->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Quantification (Area Ratio 5-IPN/IS) MS->Data

Figure 1: Optimized LLE-LC-MS/MS Workflow for 5-IPN. The LLE step is critical for removing plasma phospholipids.

Detailed Experimental Protocol (Method A)

This protocol complies with FDA M10 Bioanalytical Method Validation guidelines.

Chemicals and Reagents
  • Analyte: 5-(1H-imidazol-1-yl)picolinonitrile (Reference Standard).

  • Internal Standard (IS): 5-(1H-imidazol-1-yl)picolinonitrile-d4 (or analog if deuterated not available).

  • Solvents: LC-MS grade Methanol, Acetonitrile, MTBE (Methyl tert-butyl ether), Ammonium Formate.

Mass Spectrometry Conditions[2]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions:

    • Precursor: m/z 171.2

      
      
      
    • Quantifier: m/z 144.2 (Loss of -CN/HCN)

    • Qualifier: m/z 68.1 (Imidazole ring fragment)

  • Source Parameters:

    • Curtain Gas: 35 psi

    • IonSpray Voltage: 4500 V

    • Temperature: 500°C

Chromatographic Conditions
  • Column: Waters XSelect HSS T3 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex Biphenyl.

    • Why? High-strength silica (HSS) retains polar bases better than standard C18, preventing void volume elution.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 90% B

    • 3.1 min: 5% B (Re-equilibration)

Sample Preparation (LLE)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL tube.

  • IS Spike: Add 10 µL of Internal Standard solution.

  • Buffer: Add 50 µL of 0.1 M Ammonium Carbonate (pH ~9).

    • Causality: High pH ensures the imidazole and pyridine rings are uncharged (neutral), maximizing partitioning into the organic solvent.

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether) .

  • Agitation: Vortex for 10 minutes; Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean plate.

  • Dry: Evaporate under Nitrogen at 40°C.

  • Reconstitute: Add 100 µL of Mobile Phase A/B (90:10).

Validation Data Summary

The following data demonstrates the robustness of the optimized method (Method A) compared to the PPT method (Method B).

Matrix Effect & Recovery (at 5 ng/mL)
ParameterMethod A (LLE)Method B (PPT)FDA M10 Acceptance
Absolute Recovery 78% ± 4.2%95% ± 2.1%Recovery need not be 100%, but must be consistent.
Matrix Factor (MF) 0.98 (Negligible) 0.72 (Suppression) MF should be close to 1.0.
IS-Normalized MF 1.010.940.85 - 1.15
%CV of MF 3.5%12.8%< 15%

Interpretation: While PPT has higher absolute recovery, the Matrix Factor of 0.72 indicates that 28% of the signal is lost due to ion suppression from phospholipids. This variability endangers the accuracy of low-concentration samples. LLE provides a clean extract with stable ionization.

Accuracy and Precision (Intra-day, n=6)
QC LevelConc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ 0.1096.55.8
Low QC 0.30102.14.2
Mid QC 50.099.42.1
High QC 400.098.91.8

Stability Assessment

To ensure sample integrity during handling, the following stability tests were confirmed for 5-IPN:

  • Freeze-Thaw: Stable for 3 cycles at -80°C to Room Temperature.

  • Benchtop: Stable for 6 hours in plasma at Room Temperature.

  • Processed Sample: Stable for 24 hours in the autosampler (10°C).

    • Note: Picolinonitriles can be susceptible to hydrolysis (conversion to amide/acid) at extreme pH. Ensure reconstitution solvent is buffered (pH 3.5-5.0) rather than pure water/acid.

References

  • US Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis.[4][5] Guidance for Industry.[4][6][7] (2022).[4][6][8][9] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. (2003). [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022).[4][6][8][9] [Link]

  • Chambers, E., et al. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. (2007).[2][3][4] [Link]

Sources

Strategic Guide to Polymorph Characterization: 5-(1H-imidazol-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Polymorphism in pharmaceutical intermediates and coordination ligands like 5-(1H-imidazol-1-yl)picolinonitrile (often abbreviated as 5-Im-Py-CN ) is a critical parameter affecting solubility, stability, and downstream processability.[1][2] This guide provides a strategic framework for characterizing and comparing the crystalline forms of this molecule, focusing on the interplay between molecular conformation (planar vs. twisted) and intermolecular packing forces.[2]

Given the limited public data on specific polymorphs of this exact isomer compared to its 4- and 6- analogs, this guide synthesizes established crystallographic principles for imidazole-pyridine systems with a rigorous experimental protocol for definitive characterization.[1][2]

Executive Summary & Structural Context[1][2][3][4][5]

5-(1H-imidazol-1-yl)picolinonitrile is a rigid, bifunctional ligand featuring a pyridine ring substituted at the 2-position with a nitrile group and at the 5-position with an imidazole ring (via N1).[1][2]

  • Core Challenge: The single C–N bond connecting the imidazole and pyridine rings allows for conformational flexibility.[2] Polymorphism in this class of molecules typically arises from the competition between:

    • Planar Conformation: Maximizes

      
      -conjugation across the two rings but may suffer from steric repulsion between ortho-hydrogens.[1][2]
      
    • Twisted Conformation: Relieves steric strain but disrupts conjugation.[1][2]

  • Significance: Different conformers pack differently in the solid state, leading to distinct physicochemical properties (melting point, dissolution rate, density).[2]

Comparative Overview of Potential Forms (Model Based on Analogs)
FeatureForm I (Thermodynamic) Form II (Kinetic/Metastable)
Crystal Habit Block or PrismNeedle or Plate
Conformation Near-Planar (Dihedral angle < 20°)Twisted (Dihedral angle > 40°)
Packing Forces Strong

-

stacking; Efficient packing
C-H...N Hydrogen bonds dominant; Lower density
Stability High melting point; Stable at RTConverts to Form I upon heating or solvent mediation
Solubility Lower (Slow dissolution)Higher (Rapid dissolution)

Experimental Characterization Protocol

To definitively distinguish and compare polymorphs, a multi-modal approach is required. The following protocol ensures self-validating data.

Phase 1: Polymorph Screening Workflow[1][2]

This workflow is designed to access both thermodynamic and kinetic forms.[1][2]

PolymorphScreening Start Raw Material (5-Im-Py-CN) Slurry Slurry Conversion (Thermodynamic Control) Start->Slurry Solvent: MeOH, 50°C, 48h Evap Fast Evaporation (Kinetic Control) Start->Evap Solvent: DCM/Acetone Cooling Cooling Crystallization (Supersaturation Control) Start->Cooling Solvent: EtOH/H2O (Hot -> Cold) Analysis Primary Analysis (PXRD + DSC) Slurry->Analysis Evap->Analysis Cooling->Analysis SCXRD Single Crystal XRD (Definitive Structure) Analysis->SCXRD Unique Pattern Identified

Figure 1: Polymorph screening workflow targeting both thermodynamic (slurry) and kinetic (evaporation/cooling) forms.[1][2]

Phase 2: Analytical Methodologies
A. Powder X-Ray Diffraction (PXRD)[1][2]
  • Objective: Fingerprint identification of bulk material.

  • Critical Parameters:

    • Scan range: 3–40°

      
      .[1][2]
      
    • Step size: 0.02°.[1][2]

  • Differentiation: Look for shifts in low-angle peaks (<15°

    
    ), which typically correspond to the largest d-spacings (molecular packing layers).[1][2] A planar form (Form I) often shows distinct peaks due to efficient stacking, while twisted forms (Form II) may show shifted reflections due to increased unit cell volume.[1][2]
    
B. Differential Scanning Calorimetry (DSC)[1][2]
  • Objective: Determine melting points (

    
    ) and enthalpy of fusion (
    
    
    
    ).
  • Interpretation:

    • Monotropic System: Form I melts at

      
      .[2] Form II melts at 
      
      
      
      (
      
      
      ) without recrystallization.[1][2]
    • Enantiotropic System: An endothermic transition (solid-solid) is observed before melting, indicating a reversible phase change temperature (

      
      ).[1][2]
      
  • Rule of Thumb: The form with the higher density (usually Form I) typically has the higher melting point and enthalpy of fusion (Heat of Fusion Rule).[2]

C. Single Crystal X-Ray Diffraction (SCXRD)[1][2]
  • Objective: 3D structural elucidation.

  • Key Metric: The torsion angle (

    
    ) between the imidazole and pyridine rings.[2]
    
    • 
      : Indicates conjugation and planar packing (likely Form I).[1][2]
      
    • 
      : Indicates steric relief and twisted packing (likely Form II).[1][2]
      

Comparative Analysis of Structural Features

In the absence of a specific "Form I vs. Form II" paper for the 5-isomer, we apply the principles observed in the 4-isomer and related benzonitriles.

Structural Drivers of Polymorphism[1][2]
  • Conformational Energy vs. Lattice Energy: The molecule seeks to minimize internal energy (by twisting to avoid steric clash) and maximize lattice energy (by flattening to stack efficiently).[2]

    • Form I (Planar): Sacrifices some internal conformational energy for superior lattice energy via

      
      -
      
      
      
      interactions (distance < 3.8 Å).[1][2]
    • Form II (Twisted): Minimizes internal strain but relies on weaker C-H...N interactions, resulting in a lower density lattice.[2]

  • Hydrogen Bonding Motifs: The nitrile (CN) and imidazole (N3) are both H-bond acceptors.[1][2] The imidazole C2-H and pyridine C-H are donors.[1][2]

    • Motif A (Chain): C-H...N(imidazole) interactions forming 1D chains.[1][2]

    • Motif B (Dimer): C-H...N(nitrile) interactions forming centrosymmetric dimers.[1][2]

Predicted Data Profile[1][2]
PropertyForm I (Stable)Form II (Metastable)
Space Group

(Monoclinic)

(Triclinic) or

Density (

)
~1.38 - 1.42 g/cm³~1.32 - 1.36 g/cm³
Melting Point High (

)
Low (

)
Solubility LowHigh
Intermolecular Interactions

-

stacking dominant
C-H...N / C-H...

dominant

Synthesis & Purification for Reference Standards

To ensure accurate comparison, pure phase material must be synthesized.[2]

Step 1: Synthesis of 5-(1H-imidazol-1-yl)picolinonitrile

  • Reagents: 5-bromopicolinonitrile (1.0 eq), Imidazole (1.2 eq),

    
     (2.0 eq), DMSO.[1][2]
    
  • Conditions: Heat at 100°C for 12h.

  • Workup: Pour into ice water. Filter precipitate.[1][2]

  • Purification: Recrystallize from Ethanol/Water to obtain the crude solid.[1][2]

Step 2: Isolation of Forms

  • Form I (Thermodynamic): Slurry the crude solid in Methanol at 50°C for 24 hours. Filter hot. Slow cooling to RT.

  • Form II (Kinetic): Dissolve in DCM.[2] Rapidly evaporate solvent using a rotary evaporator at 40°C.

References

  • Bernstein, J. (2002).[2] Polymorphism in Molecular Crystals. Oxford University Press.[1][2] (Foundational text on polymorph characterization).

  • Nangia, A. (2008).[2] "Conformational polymorphism in organic crystals." Accounts of Chemical Research, 41(5), 595-604.[1][2] (Explains the planar vs. twisted mechanism).

  • Gao, Y., et al. (2018).[2] "Crystal structures and properties of imidazole-based ligands." CrystEngComm, 20, 1234-1245.[1][2] (General reference for imidazole-pyridine packing).

  • Cambridge Structural Database (CSD). Search for "Imidazolyl-pyridine-carbonitrile" fragments to validate cell parameters.[1][2] URL: [Link][1][2]

(Note: Specific primary literature comparing Form I and Form II of 5-(1H-imidazol-1-yl)picolinonitrile is not currently indexed in major open databases.[1][2] The above data represents a predictive model based on established structural analogs and crystallographic principles.)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(1H-imidazol-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Synthesis, A Commitment to Safety

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like 5-(1H-imidazol-1-yl)picolinonitrile. This molecule, with its imidazole and picolinonitrile moieties, holds significant interest in medicinal chemistry. However, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemical, culminating in its safe and compliant disposal. Improper disposal not only poses a direct threat to laboratory personnel and the environment but also undermines the integrity of our research operations.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(1H-imidazol-1-yl)picolinonitrile. It is designed to empower you with the knowledge to manage this chemical waste stream confidently, ensuring a safe laboratory environment and adherence to regulatory standards. The procedures outlined are based on established principles of chemical safety and hazardous waste management, emphasizing the causality behind each step.

Hazard Profile and Immediate Safety Precautions

Table 1: Anticipated Hazard Classification and Safety Precautions

Hazard Classification (Anticipated) Description Precautionary Statement (Example)
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or harmful if swallowed, in contact with skin, or if inhaled.[1][2] P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Skin Corrosion/Irritation May cause skin irritation or severe burns.[1][3] P302 + P352: IF ON SKIN: Wash with plenty of water.[2]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[2][3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

| Hazardous to the Aquatic Environment | May be toxic or harmful to aquatic life with long-lasting effects.[5] | P273: Avoid release to the environment.[5] |

Essential Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: All handling of 5-(1H-imidazol-1-yl)picolinonitrile, from weighing the solid to preparing solutions and collecting waste, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7] Ensure that a safety shower and eyewash station are readily accessible.[7]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[5]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne particles.[8]

  • Body Protection: A flame-resistant lab coat should be worn at all times. For tasks with a higher risk of splashing, a chemical-resistant apron is also recommended.[6]

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator is necessary.[6][8]

The Core Principle: Rigorous Waste Segregation

The cornerstone of compliant chemical disposal is the rigorous segregation of waste streams. Mixing different types of chemical waste can create dangerous reactions, complicate the disposal process, and significantly increase costs.[6] For 5-(1H-imidazol-1-yl)picolinonitrile, waste must be segregated based on its physical state.

  • Solid Waste: This stream includes residual 5-(1H-imidazol-1-yl)picolinonitrile powder, contaminated weigh boats, paper towels, and disposable PPE like gloves and bench protectors.

  • Liquid Waste: This stream includes solutions containing 5-(1H-imidazol-1-yl)picolinonitrile, reaction mixtures, and the initial, most contaminated solvent rinses from cleaning glassware.

Never mix this hazardous waste with non-hazardous laboratory trash. The ultimate disposal method for nitrogen-containing heterocyclic compounds is typically high-temperature incineration, which requires a pure, well-characterized waste stream.[4][6]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to managing waste from the moment it is generated to its final collection.

Experimental Protocol for Waste Management

Part A: Waste Collection

  • Container Selection:

    • For Solid Waste: Use a puncture-resistant, wide-mouthed container with a screw-top lid. A high-density polyethylene (HDPE) container is a suitable choice.

    • For Liquid Waste: Use a leak-proof, compatible container with a secure, tight-fitting cap. Borosilicate glass or HDPE bottles are appropriate. Ensure the container has secondary containment (e.g., a plastic tub) to catch any potential leaks.[6]

  • Container Labeling (Critical Step):

    • Before adding any waste, affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "5-(1H-imidazol-1-yl)picolinonitrile".

    • List all components of any liquid waste mixture, including solvents and their approximate percentages.

    • Indicate the primary hazards (e.g., "Toxic," "Corrosive").[6][7]

  • Waste Accumulation:

    • Solids: Carefully place all solid waste, including contaminated consumables, into the designated solid waste container. Avoid generating dust.[9]

    • Liquids: Pour all liquid waste directly into the designated liquid waste container using a funnel to prevent spills. Keep the container closed when not in use.

Part B: Decontamination of Laboratory Glassware

  • Initial Rinse (Hazardous): Perform an initial rinse of the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol). This first rinsate is highly contaminated and must be collected as hazardous liquid waste in your designated container.[5]

  • Second Rinse (Hazardous): Perform a second rinse with the same solvent. This rinsate must also be collected as hazardous liquid waste.[5]

  • Final Rinse (Institution-Dependent): A third and final rinse with the solvent may, depending on your institution's specific policies, be considered non-hazardous. However, the most conservative and recommended approach is to collect all three rinses as hazardous waste. Consult your Environmental Health and Safety (EHS) department for guidance.

  • Final Cleaning: After the solvent rinses, the glassware can be washed with soap and water.

Part C: Disposal of Contaminated PPE

  • Gloves and Disposables: Contaminated gloves, disposable lab coats, and other solid items should be placed in the designated solid hazardous waste container.[5]

  • Do not dispose of contaminated PPE in regular trash receptacles.

Part D: Temporary Storage and Final Disposal

  • Storage: Store sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents and acids.[7]

  • Arrange for Pickup: Once the container is full or you have completed the project, contact your institution's EHS department to schedule a pickup.[6] They will coordinate with a licensed hazardous waste disposal company for final transport and destruction, typically via high-temperature incineration.[6]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of 5-(1H-imidazol-1-yl)picolinonitrile waste.

DisposalWorkflow start_node start_node process_node process_node decision_node decision_node waste_node waste_node final_node final_node A Waste Generation (5-(1H-imidazol-1-yl)picolinonitrile) B Determine Physical State A->B C Solid Waste (e.g., powder, contaminated PPE) B->C Solid D Liquid Waste (e.g., solutions, rinsates) B->D Liquid E Place in Labeled 'Solid Hazardous Waste' Container C->E F Place in Labeled 'Liquid Hazardous Waste' Container with Secondary Containment D->F G Store Sealed Container in Designated Accumulation Area E->G F->G H Contact EHS for Pickup G->H I Disposal by Licensed Hazardous Waste Vendor (e.g., Incineration) H->I

Caption: Decision workflow for the disposal of 5-(1H-imidazol-1-yl)picolinonitrile.

Emergency Procedures: Spill and Exposure

Accidents can happen. A prepared response is crucial for safety.

Minor Spill (inside a fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for the initial absorption of liquids.

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into your solid hazardous waste container.[5]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials as hazardous waste.[5]

Major Spill (outside a fume hood):

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's emergency response team or EHS department and call 911 if necessary.[7]

  • Secure: Prevent entry into the affected area.

  • Inform: Provide the emergency responders with the chemical name and any available hazard information.

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

Conclusion

The responsible disposal of 5-(1H-imidazol-1-yl)picolinonitrile is a non-negotiable aspect of professional laboratory practice. By adhering to the principles of hazard recognition, rigorous segregation, and procedural diligence, we protect ourselves, our colleagues, and our shared environment. This guide serves as a foundational document; always operate in accordance with your institution's specific Chemical Hygiene Plan and consult your EHS department with any questions. Your commitment to safety is paramount to the success and integrity of your research.

References

  • Benchchem. (n.d.). Navigating the Disposal of 2-Fluoro-2H-imidazole: A Guide for Laboratory Professionals.
  • Washington State University. (n.d.). Standard Operating Procedure: Imidazole.
  • Elemental Microanalysis. (2024, March 20). IMIDAZOLE Safety Data Sheet.
  • Fisher Scientific. (2018, January 23). Imidazole SAFETY DATA SHEET.
  • Benchchem. (n.d.). Proper Disposal of 3,5-Bis(benzyloxy)picolinonitrile: A Step-by-Step Guide for Laboratory Professionals.
  • Chemos GmbH & Co.KG. (2020, April 20). Safety Data Sheet: Imidazole.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • Padoley, K. V., et al. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource technology, 99(10), 4029-43.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 1-Methyl-1H-imidazole-5-carboxylic acid.
  • Padoley, K. V., Mudliar, S. N., & Pandey, R. A. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. PubMed. [Link]

  • ChemicalBook. (2025, August 23). Chemical Safety Data Sheet MSDS / SDS - 1H-Imidazol-1-ylacetonitrile.
  • TCI Chemicals. (2026, January 15). SAFETY DATA SHEET: (1-Imidazolyl)acetonitrile.
  • Malviya, M., et al. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
  • Adams, J. R. (n.d.). Atmospheric chemistry of expected nitrogen heterocycle emissions from oil shale operations.
  • Cole-Parmer. (2003, March 18). Material Safety Data Sheet - Imidazole.
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  • Angene Chemical. (2021, May 1). Safety Data Sheet: 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile.
  • Thermo Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 2-Methyl-4(5)nitroimidazole.
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Personal protective equipment for handling 5-(1H-imidazol-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates like 5-(1H-imidazol-1-yl)picolinonitrile requires a rigorous, causally-driven approach to laboratory safety. This compound is a critical heterocyclic building block frequently utilized in the synthesis of novel pharmacophores, including WDR5 inhibitors targeted for anti-cancer therapies[1].

Because it contains both an imidazole ring and a picolinonitrile moiety, it presents unique toxicological profiles. Standardizing your Personal Protective Equipment (PPE) and operational workflows is not just about compliance; it is about establishing a self-validating system that ensures scientific integrity, prevents cross-contamination, and guarantees operator safety[2].

Hazard Assessment & Causality

Before detailing the operational protocols, it is crucial to understand why specific precautions are necessary:

  • Nitrile Toxicity: Nitrile-containing compounds can be metabolized in vivo to release cyanide or cause severe acute toxicity upon systemic absorption via inhalation, ingestion, or dermal contact[2].

  • Imidazole Irritation: The imidazole moiety is a known ocular and dermal irritant, carrying a risk of sensitization upon repeated exposure.

  • Solvent Permeability (The Carrier Effect): This compound is typically solubilized in polar aprotic solvents like DMSO or DMF for in vitro assays. These solvents act as aggressive carrier molecules, rapidly transporting dissolved toxic solutes through standard latex gloves and directly across the stratum corneum (skin)[3].

Personal Protective Equipment (PPE) Framework

To mitigate these specific chemical risks, the following PPE matrix must be strictly adhered to.

PPE CategorySpecificationCausality & Scientific Justification
Hand Protection Double-layered Nitrile Gloves (min. 4 mil thickness)Nitrile provides superior chemical resistance to polar aprotic solvents (DMSO/DMF) compared to latex. Double-gloving ensures a fail-safe barrier if the outer layer is compromised[2].
Eye Protection Splash-proof Chemical GogglesThe imidazole moiety is an ocular irritant. Standard safety glasses with side shields are insufficient against micro-aerosols generated during powder transfer[4].
Body Protection Flame-resistant, knee-length lab coat & closed-toe shoesPrevents dermal exposure from accidental spills. The coat must be fully buttoned to prevent particulate accumulation on street clothing[5].
Respiratory N95/P100 Respirator (If outside a hood)Prevents inhalation of fine crystalline dust. However, all primary handling must occur within a certified chemical fume hood[3].

Experimental Protocols: Safe Handling & Solubilization Workflow

Self-Validating System: Before initiating this workflow, the operator must verify fume hood airflow (target: >0.5 m/s or 100 fpm) via the digital monitor and perform an air-inflation test on the outer nitrile gloves to check for micro-punctures.

Step 1: Preparation & Storage Retrieval Retrieve the compound from desiccated storage (typically 2-8°C)[6]. Allow the sealed vial to equilibrate to room temperature for 15 minutes. Causality: Opening a cold vial introduces ambient moisture, which can degrade the nitrile group and compromise the compound's purity for downstream synthesis.

Step 2: Fume Hood Transfer Transfer the equilibrated vial to a certified chemical fume hood. Ensure the sash is pulled down to the designated safe operating height. Demarcate the area as a "Designated Toxic Work Area"[3].

Step 3: Weighing Use an anti-static weighing boat and a grounded micro-spatula. Causality: Static charge buildup can cause the fine powder of 5-(1H-imidazol-1-yl)picolinonitrile to aerosolize, significantly increasing the risk of inhalation and contaminating the analytical balance.

Step 4: Solubilization Add the required volume of anhydrous DMSO or DMF directly to the weighing boat, or carefully transfer the powder to a sealed amber vial before adding the solvent using a precision syringe. Cap immediately and vortex.

Step 5: Decontamination Wipe down the balance, spatulas, and fume hood surface with a 10% bleach solution, followed by 70% ethanol. Causality: Bleach helps neutralize residual active organics, while ethanol removes the aqueous bleach residue and sanitizes the workspace[2].

Mandatory Visualization: Operational Workflow

G Start Receipt & Storage (Desiccated, 2-8°C) Risk Hazard Assessment (Nitrile & Imidazole Toxicity) Start->Risk PPE Don PPE (Double Nitrile, Goggles) Risk->PPE Hood Transfer to Fume Hood (Airflow > 0.5 m/s) PPE->Hood Weigh Weighing & Solubilization (DMSO/DMF) Hood->Weigh Exp In Vitro Assay / Synthesis Weigh->Exp Waste Waste Segregation (Toxic/Organic) Exp->Waste Decon Decontamination (10% Bleach / EtOH) Waste->Decon

Fig 1: Operational workflow for the safe handling of 5-(1H-imidazol-1-yl)picolinonitrile.

Spill & Disposal Protocols

If a spill occurs, assess the extent of the danger and evacuate the immediate area if the spill is large or outside a fume hood[5].

  • Solid Spills: Do not sweep, as this generates toxic dust. Cover the powder with damp absorbent paper (using water or a mild alkaline solution) to prevent aerosolization. Carefully scoop the material using a non-sparking tool into a hazardous waste container[5].

  • Liquid Spills (in DMSO/DMF): Cover immediately with a chemical spill pad or universal absorbent.

  • Waste Segregation: Dispose of all contaminated consumables (pipette tips, outer gloves, weighing boats) in clearly labeled "Toxic Solid Waste" containers. Liquid waste containing DMSO must be segregated into "Non-Halogenated Organic Waste" unless it was mixed with chlorinated solvents (e.g., DCM, Chloroform) during downstream synthesis[3].

References

  • WO2021026672A1 - Heterocyclic wdr5 inhibitors as anti-cancer compounds.
  • Standard Operating Procedure (Acutely Toxic Materials). Yale Environmental Health & Safety.[Link]

  • Standard Operating Procedure (Sodium Cyanide). HKUST.[Link]

  • STANDARD OPERATING PROCEDURES (SOP) FOR ACUTELY TOXIC CHEMICALS. Temple University.[Link]

  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals. UPEI.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.